molecular formula C12H10O3 B1279054 3-(Benzyloxy)-4H-pyran-4-one CAS No. 61049-67-0

3-(Benzyloxy)-4H-pyran-4-one

Número de catálogo: B1279054
Número CAS: 61049-67-0
Peso molecular: 202.21 g/mol
Clave InChI: MKMZYQOQNQAGSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Benzyloxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMZYQOQNQAGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447664
Record name 3-benzyloxy-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61049-67-0
Record name 3-benzyloxy-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-(Benzyloxy)-4H-pyran-4-one from Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for producing 3-(benzyloxy)-4H-pyran-4-one, a valuable heterocyclic compound, starting from the bio-renewable feedstock, furfuryl alcohol. This document details the reaction pathway, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from furfuryl alcohol is efficiently achieved through a two-step process. The initial and key transformation involves an oxidative ring expansion of furfuryl alcohol to form the pyranone core, yielding 3-hydroxy-4H-pyran-4-one. This intermediate is then subjected to a standard etherification reaction to protect the hydroxyl group as a benzyl ether, affording the final target molecule.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidative Ring Expansion cluster_intermediate Intermediate cluster_step2 Step 2: Benzylation cluster_final Final Product Furfuryl Alcohol Furfuryl Alcohol Reaction1 Reaction with Cl₂ in the presence of a weak base Furfuryl Alcohol->Reaction1 Reagents 3-Hydroxy-4H-pyran-4-one 3-Hydroxy-4H-pyran-4-one Reaction1->3-Hydroxy-4H-pyran-4-one Product Reaction2 Williamson Ether Synthesis with Benzyl Bromide 3-Hydroxy-4H-pyran-4-one->Reaction2 Reagents This compound This compound Reaction2->this compound Product

Caption: Synthetic workflow from furfuryl alcohol to the target compound.

Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis.

Step 1: Synthesis of 3-Hydroxy-4H-pyran-4-one (Compound II)

This procedure outlines the oxidative ring expansion of furfuryl alcohol.[1]

Materials:

  • Furfuryl alcohol (Compound I)

  • Ethanol

  • Water

  • Chlorine gas

  • Sodium acetate or Potassium acetate (as catalyst)

Procedure:

  • In a reaction vessel equipped for cooling and gas introduction, dissolve furfuryl alcohol (20 kg) in a mixture of ethanol (20 L) and water (10 L).

  • Cool the solution to 5°C while stirring.

  • While maintaining the temperature at 5°C, introduce chlorine gas (25.5 kg) into the reaction mixture.

  • After the addition of chlorine gas is complete, allow the reaction to proceed for 1 hour at 5°C.

  • Let the mixture stand overnight, after which a filtration step is performed.

  • The filtrate (mother liquor) is then heated to 70°C and stirred for 2 hours to facilitate the rearrangement.

  • Cool the solution to room temperature to allow for crystallization of the product.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the ethanol.

  • Further crystallization from the concentrated solution yields 3-hydroxy-4H-pyran-4-one.

Step 2: Synthesis of this compound

This protocol describes the benzylation of the hydroxyl group of 3-hydroxy-4H-pyran-4-one via a Williamson ether synthesis.[2]

Materials:

  • 3-Hydroxy-4H-pyran-4-one (Compound II)

  • Dry N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Triethylamine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve 3-hydroxy-4H-pyran-4-one (1.0 equivalent) in dry DMF (5-10 mL per mmol of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution, followed by the dropwise addition of benzyl bromide (1.5–2.0 equivalents).

  • Stir the reaction mixture at 0°C and allow it to gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the addition of an excess of triethylamine.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, 3-hydroxy-4H-pyran-4-one, as reported in the cited literature.[1]

Starting MaterialReagents and SolventsProductPurityYieldAnalytical Data
Furfuryl alcohol (20 kg)Chlorine (25.5 kg), Ethanol (20 L), Water (10 L)3-hydroxy-4H-pyran-4-one94%62%LC-MS: [M+H]⁺ = 113.02
Furfuryl alcohol (20 kg)Chlorine (30 kg), Tetrahydrofuran (20 L), Water (10 L)3-hydroxy-4H-pyran-4-one95%54%LC-MS: [M+H]⁺ = 113.02

Reaction Pathway Diagram

The chemical transformations are illustrated in the diagram below.

Reaction_Scheme cluster_reaction Synthetic Pathway Furfuryl_Alcohol Furfuryl Alcohol Three_Hydroxy_Pyranone 3-Hydroxy-4H-pyran-4-one Furfuryl_Alcohol->Three_Hydroxy_Pyranone 1. Cl₂, NaOAc/KOAc 2. Heat Final_Product This compound Three_Hydroxy_Pyranone->Final_Product NaH, BnBr, DMF

Caption: Overall reaction scheme for the synthesis.

References

Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the development of various therapeutic agents, including the antiretroviral drug Dolutegravir.[1][2] The synthesis is a multi-step process commencing from furfuryl alcohol, involving an oxidative rearrangement, hydroxyl protection, and a final oxidation to yield the target carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful preparation of this important compound.

Synthetic Pathway Overview

The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is accomplished through a four-step sequence. The process begins with the oxidative rearrangement of furfuryl alcohol to form the pyranone ring system. This is followed by the selective protection of the 3-hydroxyl group as a benzyl ether. The final step involves the oxidation of the hydroxymethyl group at the 2-position to the corresponding carboxylic acid.

Synthesis_Pathway A Furfuryl alcohol B 3-Hydroxy-2-(hydroxymethyl)- 4H-pyran-4-one A->B  Rearrangement & Addition   C 2-(Hydroxymethyl)-3-(benzyloxy)- 4H-pyran-4-one B->C  Hydroxyl Protection   D 3-(Benzyloxy)-4-oxo-4H-pyran- 2-carboxylic acid C->D  Oxidation  

Caption: Overall synthetic scheme for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

This initial step involves the oxidative rearrangement of furfuryl alcohol to form the core pyranone structure. The reaction is typically carried out using a halogenating agent in an aqueous medium.

Procedure:

To a reaction vessel containing a solution of potassium acetate in a mixture of tetrahydrofuran and water, furfuryl alcohol is added at a controlled temperature of 5°C. Chlorine gas is then bubbled through the reaction mixture. The reaction is monitored until completion, typically within one hour. The resulting mixture is then heated to 60°C for two hours to facilitate the rearrangement. After cooling, the product is isolated by filtration and purified by crystallization to yield 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Synthesis of 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

The hydroxyl group at the 3-position is selectively protected using a benzyl group to prevent its reaction in the subsequent oxidation step.

Procedure:

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is dissolved in a mixture of methanol and water containing sodium hydroxide. The solution is heated to 70°C, and benzyl chloride is added dropwise. The reaction is maintained at this temperature for 3 hours. After cooling to room temperature, the mixture is filtered, and the methanol is removed under reduced pressure. The aqueous phase is extracted with dichloromethane, and the combined organic layers are concentrated. The crude product is purified by filtration at a reduced temperature to give 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[3]

Step 3: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

The final step is the selective oxidation of the primary alcohol at the 2-position to a carboxylic acid. A common and efficient method for this transformation is the TEMPO-catalyzed oxidation.

Procedure:

2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one is suspended in a biphasic mixture of dichloromethane and water. Sodium bicarbonate, sodium bromide, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are added to the mixture, which is then cooled to 5°C. A solution of 10% sodium hypochlorite is added dropwise while maintaining the temperature at 5°C. The reaction is stirred for one hour upon completion of the addition. The reaction is quenched by the addition of a 30% aqueous solution of sodium thiosulfate. The pH of the mixture is adjusted to 3.5-4 with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization from acetonitrile.[1]

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Starting MaterialReagentsSolventYield (%)Purity (%)Analytical Data
Furfuryl alcoholPotassium acetate, Chlorine gasTetrahydrofuran, Water8697LC-MS: [M+H]⁺ = 143.03[3]

Table 2: Synthesis of 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

Starting MaterialReagentsSolventYield (%)Purity (%)Analytical Data
3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-oneBenzyl chloride, Sodium hydroxideMethanol, Water78-8496-98LC-MS: [M+H]⁺ = 233.08[3]

Table 3: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Starting MaterialReagentsSolventYield (%)Purity (%)Analytical Data
2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-oneTEMPO, NaBr, NaHCO₃, 10% NaOClDichloromethane, Water7799LC-MS: [M+H]⁺ = 247.06, ¹H NMR (DMSO-d₆) δ 8.00 (d, J=5.6Hz, 1H), 7.17 (s, 5H), 6.34 (d, J=5.7Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H)[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation and purification.

Experimental_Workflow A Reaction Setup (Reagents & Solvents) B Reaction Monitoring (e.g., TLC, LC-MS) A->B C Workup (Quenching, Extraction) B->C D Purification (Crystallization, Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Isolated Product E->F

Caption: General experimental workflow for a synthetic chemistry procedure.

Safety Considerations

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Chlorine gas: Highly toxic and corrosive. Handle with extreme caution in a dedicated, well-ventilated area.

  • Benzyl chloride: A lachrymator and potential carcinogen. Avoid inhalation and skin contact.

  • Sodium hypochlorite: A strong oxidizing agent. Avoid contact with organic materials and acids.

  • Dichloromethane: A volatile organic solvent and suspected carcinogen. Use in a fume hood and minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Spectroscopic Characterization of 3-(Benzyloxy)-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Benzyloxy)-4H-pyran-4-one. Due to the limited availability of direct experimental spectra in the public domain, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It also includes detailed experimental protocols for acquiring such data and a general workflow for the spectroscopic analysis of synthesized compounds.

Compound Identification

ParameterValue
Compound Name This compound
Synonyms 3-(Phenylmethoxy)-4H-pyran-4-one, 3-Benzyloxy-γ-pyrone
CAS Number 61049-67-0[1][2][3][4]
Molecular Formula C₁₂H₁₀O₃[1][3]
Molecular Weight 202.21 g/mol [3]
Chemical Structure
alt text

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the 4H-pyran-4-one core and the benzyloxy substituent, as well as data from similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.60d1HH-6 (pyranone ring)
~7.30-7.45m5HPhenyl protons of benzyl group
~6.40d1HH-5 (pyranone ring)
~5.15s2HMethylene protons (-CH₂-) of benzyl group
~5.10s1HH-2 (pyranone ring)
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~175.0C-4 (C=O)
~155.0C-2
~145.0C-6
~136.0Quaternary C of phenyl group
~128.0-129.0CH of phenyl group
~115.0C-5
~105.0C-3
~70.0Methylene C (-CH₂-) of benzyl group
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic and vinyl)
~2950-2850WeakC-H stretch (aliphatic -CH₂-)
~1650StrongC=O stretch (γ-pyrone)
~1600, 1495, 1450Medium-StrongC=C stretch (aromatic and pyranone ring)
~1250StrongC-O-C stretch (ether)
~1100MediumC-O stretch
~750-700StrongC-H out-of-plane bend (monosubstituted benzene)
Predicted Mass Spectrometry Data
m/zIon
202.06[M]⁺
203.07[M+H]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The solvent peak of CDCl₃ (δ 77.16 ppm) is typically used as the reference.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • ATR-FTIR (preferred): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

Procedure (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv analysis Spectral Data Analysis nmr->analysis ir->analysis ms->analysis uv->analysis confirmation Structure Confirmation analysis->confirmation report Final Report confirmation->report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not yet elucidated, the 4H-pyran-4-one scaffold is a known pharmacophore found in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including as antioxidant, antibacterial, and antiproliferative agents. The benzyloxy moiety is often introduced to modulate properties such as solubility, cell permeability, and metabolic stability. Further research into the biological activity of this compound could involve screening against various cellular targets and signaling pathways implicated in diseases like cancer or inflammatory disorders.

The diagram below illustrates a logical workflow for preliminary biological screening of a novel compound.

Biological_Screening_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Models compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity target_binding Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->target_binding phenotypic Phenotypic Screening (e.g., Anti-proliferative, Anti-microbial) compound->phenotypic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_binding->pathway_analysis phenotypic->pathway_analysis gene_expression Gene Expression Profiling (e.g., qPCR, RNA-seq) pathway_analysis->gene_expression animal_model Animal Models of Disease (e.g., Xenograft, Infection Models) pathway_analysis->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: Logical workflow for the preliminary biological evaluation of a novel chemical entity.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, heterocyclic compounds featuring a six-membered ring containing one oxygen atom and a ketone group, are significant scaffolds in medicinal chemistry and natural products. Their derivatives exhibit a wide range of biological activities, making their precise structural characterization a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these molecules. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the NMR analysis of pyranone derivatives.

Core Principles of NMR Spectroscopy in Pyranone Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules like pyranones, ¹H (proton) and ¹³C (carbon-13) are the most commonly studied nuclei.[1] The resulting NMR spectrum provides a wealth of information about the molecular structure.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is highly dependent on the electronic environment of the nucleus.[2] Electronegative atoms (like oxygen) and unsaturated systems (like the double bonds and carbonyl group in the pyranone ring) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2]

  • Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1][3]

  • Multiplicity (Spin-Spin Splitting): The splitting of a proton signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. This "J-coupling" provides direct evidence of connectivity between atoms, typically over two or three bonds.[1]

  • ¹³C NMR: The ¹³C spectrum directly probes the carbon skeleton of the molecule.[1] Due to the low natural abundance of ¹³C, these spectra generally have a lower signal-to-noise ratio and require more sample or longer acquisition times. Most ¹³C NMR spectra are acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[3] The chemical shift range for ¹³C is much wider (typically 0-220 ppm) than for ¹H (0-13 ppm), which often leads to better resolution of signals.[3]

Experimental Protocols

1. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Quantity of Material:

    • For ¹H NMR of small organic molecules, 5-25 mg of the pyranone derivative is typically required.[4][5]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration is needed, often 50-100 mg.[4][5] It's important to note that very concentrated samples can lead to increased viscosity and broader lines in the ¹H spectrum.[4]

  • Solvent Selection:

    • Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆) are essential. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability, while the absence of protons in the solvent prevents large, interfering signals.[4]

    • The choice of solvent depends on the solubility of the pyranone derivative.

  • Filtration:

    • The sample solution must be free of any solid particles, such as dust or undissolved compound.[5] Particulates disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved spectral lines.[4]

    • It is best practice to dissolve the sample in a small vial and then filter it through a Pasteur pipette packed with a small plug of glass wool directly into the NMR tube.[6]

  • NMR Tubes:

    • Use clean, high-quality 5 mm NMR tubes. Scratches or imperfections in the glass can degrade spectral resolution.[6]

    • The sample volume should be sufficient to cover the detection region of the NMR probe, typically a height of 4.5-5 cm in the tube (approximately 0.5-0.7 mL of solvent).[5][6][7]

  • Internal Standard:

    • For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm.[4] In many cases, the residual proton signal of the deuterated solvent can also be used as a secondary reference.[4][8]

2. NMR Data Acquisition

  • Spectrometer Setup: The prepared sample tube is placed in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize its homogeneity across the sample volume.

  • 1D Spectra (¹H and ¹³C): Standard pulse sequences are used to acquire the one-dimensional ¹H and ¹³C spectra. For ¹³C, proton decoupling is typically applied to simplify the spectrum and improve signal-to-noise.

  • 2D Spectra (COSY, HSQC, HMBC): For complex pyranone derivatives where 1D spectra are insufficient for complete assignment, a suite of 2D NMR experiments is invaluable.[9][10]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ¹H-¹H connectivities.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons they are directly attached to (one-bond ¹H-¹³C correlations).[1][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons.[10][11][12]

Data Presentation: Characteristic NMR Shifts of Pyranone Derivatives

The chemical shifts of protons and carbons in a pyranone ring are highly characteristic. The electronegative ring oxygen and the carbonyl group significantly influence the electronic environment, leading to predictable patterns.

Table 1: Representative ¹H NMR Data for Pyranone Scaffolds

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4H-Pyran-4-one H-2 / H-67.7 - 7.9d~6.0
H-3 / H-56.3 - 6.5d~6.0
2H-Pyran-2-one (Coumalin) H-36.2 - 6.4dd~6.5, 9.5
H-47.5 - 7.7dd~6.0, 6.5
H-56.3 - 6.5td~6.0, 1.0
H-68.4 - 8.6dd~9.5, 1.0
Substituted Naphtho[1,8-cd]-pyran-1-one [13]H-47.9 - 8.1d~7.8
H-57.6 - 7.8t~7.8
H-68.1 - 8.3d~7.8
H-88.2 - 8.4d~7.5
H-97.3 - 7.5d~7.5

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Table 2: Representative ¹³C NMR Data for Pyranone Scaffolds

CompoundPositionChemical Shift (δ, ppm)
4H-Pyran-4-one [14][15][16]C-4 (C=O)175 - 180
C-2 / C-6155 - 160
C-3 / C-5115 - 120
2H-Pyran-2-one (Coumalin) C-2 (C=O)160 - 165
C-3115 - 120
C-4140 - 145
C-5110 - 115
C-6150 - 155
Substituted Naphtho[1,8-cd]-pyran-1-one [13]C-1 (C=O)159 - 161
C-3 (Olefinic)144 - 146
Naphthyl Carbons115 - 138

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Mandatory Visualization: Workflow and Logic Diagrams

A systematic workflow is essential for the efficient and accurate structural elucidation of pyranone derivatives using NMR.

NMR_Workflow substance Pyranone Derivative (Unknown Structure) prep Sample Preparation (Dissolution, Filtration) substance->prep acq_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) prep->acq_1d analyze_1d 1D Spectra Analysis (Shifts, Integration, Multiplicity) acq_1d->analyze_1d ambiguous Ambiguous or Complex Structure? analyze_1d->ambiguous structure_simple Structure Elucidated ambiguous->structure_simple No acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) ambiguous->acq_2d Yes analyze_2d 2D Spectra Analysis (Connectivity Mapping) acq_2d->analyze_2d elucidate Assemble Fragments & Final Structure Assignment analyze_2d->elucidate final_structure Final Structure Confirmed elucidate->final_structure

Caption: Workflow for Structural Elucidation of Pyranones using NMR.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques in the study of pyranone derivatives. A thorough understanding of sample preparation, spectral acquisition, and data interpretation allows researchers to unambiguously determine the structure of novel compounds. By systematically analyzing chemical shifts, coupling constants, and correlations from 1D and 2D NMR experiments, scientists can confirm molecular connectivity and stereochemistry, which is fundamental for advancing research in natural products and drug development.

References

The Rising Therapeutic Potential of 4H-Pyran-4-One Natural Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran-4-one scaffold, a core structure in many natural products, has garnered significant attention in the scientific community for its diverse and potent biological activities. Derivatives of this heterocyclic compound have demonstrated promising therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the significant biological activities of 4H-pyran-4-one natural derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases. Many 4H-pyran-4-one derivatives have exhibited significant antioxidant properties, acting as potent radical scavengers.

Quantitative Antioxidant Activity Data

The antioxidant capacity of various 4H-pyran-4-one derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) and the effective concentration (EC50) are key metrics used to express this activity, with lower values indicating greater potency.

Compound/DerivativeAssayIC50 (µM)EC50 (mM)Reference
Compound 4g DPPH--[1]
Compound 4j DPPH--[1]
Compound 4d DPPH--[1]
Compound 4k DPPH--
BHT (standard) DPPH--[1]
Compound 4j FRAP-More efficient than BHT[1]

Note: Specific IC50/EC50 values for some compounds were not explicitly provided in the search results, but their high scavenging potencies were highlighted.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of 4H-pyran-4-one derivatives.[2][3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compounds (4H-pyran-4-one derivatives)

  • Positive control (e.g., Ascorbic acid or BHT)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Dissolve the 4H-pyran-4-one derivatives and the positive control in methanol to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well microplate, add a specific volume of the test sample or standard to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity: Combating Microbial Threats

The emergence of multidrug-resistant pathogens poses a significant global health threat. 4H-pyran-4-one derivatives have shown considerable activity against a range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran derivatives (5a, 5b, 5f, 5g, 5i) Staphylococcus aureusNot specified, but noted as best MIC[4]
Spiro-4H-pyran derivative (5d) Staphylococcus aureus (standard and clinical isolates)Good antibacterial effects[5]
Spiro-4H-pyran derivative (5d) Streptococcus pyogenes (standard and clinical isolates)Good antibacterial effects[5]
4H-Pyran derivatives (4a-4j from dimedone) Mycobacterium bovis (BCG)Better activity than those from acetylacetone[6]
4H-Pyran derivatives (4h and 4i from acetylacetone) Candida albicansHighest antifungal activity among tested[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of 4H-pyran-4-one derivatives against bacteria.[7][8][9]

Materials:

  • Test compounds (4H-pyran-4-one derivatives)

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the 4H-pyran-4-one derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathway: Inhibition of Pseudomonas aeruginosa Quorum Sensing

Some 4H-pyran-4-one derivatives have been shown to interfere with the Pseudomonas Quinolone Signal (PQS) pathway in Pseudomonas aeruginosa, a critical quorum-sensing system that regulates virulence factor production and biofilm formation.[10][11][12][13]

PQS_Signaling_Pathway pqsA pqsA HHQ HHQ pqsA->HHQ synthesis pqsB pqsB pqsB->HHQ synthesis pqsC pqsC pqsC->HHQ synthesis pqsD pqsD pqsD->HHQ synthesis pqsE pqsE pqsE->HHQ PQS PQS HHQ->PQS conversion pqsH pqsH pqsH->PQS catalyzes pqsR PqsR PQS->pqsR binds & activates pqsR->pqsA upregulates pqsR->pqsB upregulates pqsR->pqsC upregulates pqsR->pqsD upregulates pqsR->pqsE upregulates Virulence Virulence Factors (e.g., pyocyanin, elastase) pqsR->Virulence regulates Biofilm Biofilm Formation pqsR->Biofilm regulates Pyranone 4H-Pyran-4-one Derivative Pyranone->pqsR inhibits

Pseudomonas aeruginosa PQS Quorum Sensing Pathway Inhibition.

Anticancer Activity: A New Frontier in Oncology

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. 4H-pyran-4-one derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer potential of these derivatives is often evaluated by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 4d HCT-116Colorectal Carcinoma75.1[14]
Compound 4k HCT-116Colorectal Carcinoma85.88[14]
5-hydroxy-2-iodomethyl-4-pyranone L1210Murine Leukemia3.15[15]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranone L1210Murine Leukemia3.40[15]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranone L1210Murine Leukemia3.75[15]
2-bromomethyl-5-hydroxy-4-pyranone L1210Murine Leukemia4.30[15]
5-benzyloxy-2-chloromethyl-4-pyranone L1210Murine Leukemia5[15]
Various derivatives A549, H460, HT29, MKN-45, U87MG, SMMC-7721VariousRanged from 0.55 to 9.83[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (4H-pyran-4-one derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4H-pyran-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several 4H-pyran-4-one derivatives have been found to exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[21][22][23][24][25] Dysregulation of CDK2 activity is a common feature in many cancers.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_phase S-Phase Entry CyclinE_CDK2->S_phase promotes Pyranone 4H-Pyran-4-one Derivative Pyranone->CDK2 inhibits

CDK2 Signaling Pathway in Cell Cycle Progression.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 4H-pyran-4-one derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Tetrahydro-4H-pyran-4-one derivatives MacrophagesNitric Oxide (NO) InhibitionVaries with derivative[18]
Experimental Protocol: Griess Assay for Nitric Oxide Determination

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of NO.[26][27][28][29][30]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (4H-pyran-4-one derivatives)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Culture and Treatment: Plate macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 4H-pyran-4-one derivatives for a specified time.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 18-24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add the Griess Reagent to the collected supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light. A pink to reddish color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Pathway

4H-pyran-4-one derivatives can exert their anti-inflammatory effects by interfering with the lipopolysaccharide (LPS)-induced inflammatory signaling pathway in macrophages, which leads to the production of pro-inflammatory cytokines and mediators.[31][32][33][34][35]

LPS_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degrades) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Pyranone 4H-Pyran-4-one Derivative Pyranone->IKK inhibits

LPS-Induced Inflammatory Signaling Pathway in Macrophages.

Conclusion

Natural derivatives of 4H-pyran-4-one represent a versatile and promising scaffold for the development of novel therapeutic agents. Their significant antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by a growing body of quantitative data, underscore their potential to address a wide range of unmet medical needs. The detailed experimental protocols provided in this guide offer a practical resource for researchers to further investigate these compounds. Moreover, the elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design and optimization of new and more potent 4H-pyran-4-one-based drugs. Continued exploration of this remarkable class of natural products is poised to yield the next generation of innovative medicines.

References

Inferred Mechanism of Action for 3-Hydroxy-4-Pyrone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-hydroxy-4-pyrone, a heterocyclic organic compound, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the inferred mechanisms of action underlying their therapeutic potential, with a focus on their anticancer, antimicrobial, and neuroprotective effects. Key mechanistic pillars, including metal chelation, enzyme inhibition, and modulation of critical signaling pathways, are discussed in detail. This document synthesizes quantitative data from various studies into comparative tables, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate complex biological interactions, serving as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanism: Metal Ion Chelation

A preponderant and versatile mechanism underpinning the bioactivity of 3-hydroxy-4-pyrone derivatives is their exceptional ability to chelate metal ions. The 3-hydroxy and 4-keto groups form a bidentate ligand that readily complexes with various di- and trivalent metal ions, most notably iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This sequestration of essential metal ions disrupts numerous physiological and pathological processes.

Quantitative Analysis of Metal Chelation

The stability of the metal-ligand complexes is a critical determinant of the biological efficacy of these derivatives. The stability constants (log β) for various metal complexes of maltol, a representative 3-hydroxy-4-pyrone derivative, are presented in Table 1.

Metal IonLigandLog β₁Log β₂Log β₃Reference
Fe³⁺Maltol11.521.528.3[1]
Al³⁺Maltol8.616.322.4[1]
Cu²⁺Maltol8.215.0-[1]
Zn²⁺Maltol6.211.5-[1]
Ni²⁺Maltol5.39.6-[1]
Co²⁺Maltol4.88.5-[1]

Table 1: Stepwise Stability Constants (Log β) of Maltol-Metal Complexes.

Experimental Protocol: Determination of Metal Chelation Stability Constants

The stability constants of metal complexes with 3-hydroxy-4-pyrone derivatives can be determined using potentiometric and spectrophotometric titrations.

Materials:

  • 3-hydroxy-4-pyrone derivative

  • Metal salt (e.g., FeCl₃, CuCl₂)

  • Standardized NaOH solution

  • Inert salt solution (e.g., KNO₃ or NaCl) to maintain constant ionic strength

  • pH meter and electrode

  • UV-Vis spectrophotometer

  • Thermostated reaction vessel

Procedure:

  • Prepare solutions of the 3-hydroxy-4-pyrone derivative and the metal salt of known concentrations in an inert salt solution.

  • Calibrate the pH electrode using standard buffer solutions.

  • In a thermostated vessel, mix known volumes of the ligand and metal salt solutions.

  • Titrate the mixture with a standardized NaOH solution.

  • Record the pH and the volume of NaOH added at regular intervals.

  • For spectrophotometric titration, record the UV-Vis spectrum of the solution at each titration point.

  • The collected data (pH vs. volume of titrant and/or absorbance changes) are then processed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1][2]

Anticancer Activity

The anticancer properties of 3-hydroxy-4-pyrone derivatives are multifaceted, stemming from their ability to induce oxidative stress in cancer cells, inhibit critical enzymes, and modulate oncogenic signaling pathways.

Pro-oxidant Effect via Metal Chelation

In the tumor microenvironment, which is often rich in transition metals, the chelation of iron and copper by 3-hydroxy-4-pyrone derivatives can catalyze the generation of reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS induces oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis of cancer cells.

HP 3-Hydroxy-4-Pyrone Derivative Fe3 Fe³⁺ (in tumor microenvironment) HP->Fe3 Chelation Fe2 Fe²⁺ Fe3->Fe2 Reduction ROS Reactive Oxygen Species (ROS) Fe2->ROS Fenton Reaction (with H₂O₂) OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Cancer Cell Apoptosis OxidativeStress->Apoptosis HP 3-Hydroxy-4-Pyrone Derivative PI3K PI3K HP->PI3K Inhibition NFkB NF-κB HP->NFkB Inhibition Apoptosis Apoptosis HP->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB->Proliferation NFkB->Survival HP 3-Hydroxy-4-Pyrone Derivative FreeRadicals Free Radicals (e.g., DPPH) HP->FreeRadicals Scavenging NeuronalProtection Neuronal Protection HP->NeuronalProtection Reduces Oxidative Stress ScavengedRadicals Scavenged Radicals FreeRadicals->ScavengedRadicals

References

The Structure-Activity Relationship of Pyran Derivatives in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The current therapeutic strategies for AD are primarily symptomatic and offer limited efficacy, highlighting the urgent need for novel drug candidates that can modify the disease's progression.[1]

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic compounds with diverse biological activities.[1] Pyran derivatives, including chromenes, coumarins, flavonoids, and xanthones, have emerged as a promising class of compounds for the development of anti-Alzheimer's agents.[1] Their therapeutic potential stems from their ability to interact with multiple key targets implicated in the pathophysiology of AD, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and the Aβ peptide itself.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyran derivatives in the context of Alzheimer's disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the rational design of next-generation therapeutics.

Key Molecular Targets of Pyran Derivatives in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways.[3] Pyran derivatives are well-suited for this approach due to their structural versatility, allowing for the incorporation of various pharmacophoric features to interact with different biological targets.

Cholinesterase Inhibition

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in AD.[4] Inhibition of AChE and BuChE, the enzymes responsible for the breakdown of ACh in the synaptic cleft, is a clinically validated strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[4][5] Many pyran derivatives have been identified as potent cholinesterase inhibitors.

BACE1 Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) to generate the N-terminus of the Aβ peptide.[6][7] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of Aβ and preventing the formation of amyloid plaques.[2][7]

Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ monomers into neurotoxic oligomers and fibrils is a central event in AD pathogenesis.[8] Compounds that can inhibit or reverse this aggregation process are considered promising disease-modifying agents.[8]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various classes of pyran derivatives against key Alzheimer's disease targets.

Table 1: SAR of Coumarin Derivatives as Cholinesterase Inhibitors
Compound IDR1R2R3Linker (X)AChE IC50 (µM)BuChE IC50 (µM)Reference
Tacrine-Coumarin Hybrid 8f HHH-(CH2)5-NH-0.0920.234[9]
Tacrine-Coumarin Hybrid 8m HHH-(CH2)7-NH-0.1210.086[9]
Tacrine-Coumarin Hybrid 14c HHH-CH2-Triazole-CH2-O-0.0336 (eeAChE)0.0807 (eqBuChE)[5]
Tacrine-Coumarin Hybrid 8e (Triazole Linker) HHH-(CH2)2-Triazole-CH2-0.027> 40[4]
Tacrine-Coumarin Hybrid 8m (Triazole Linker) HHH-(CH2)3-Triazole-CH2-0.0680.006[4]

eeAChE: Electrophorus electricus AChE; eqBuChE: Equine serum BuChE

General SAR for Coumarin-Tacrine Hybrids:

  • The length of the linker between the tacrine and coumarin moieties significantly influences inhibitory activity and selectivity.

  • A longer linker is generally favorable for BuChE inhibition, while a shorter to medium-length linker is preferred for AChE inhibition.[9]

  • The introduction of a 1,2,3-triazole ring in the linker can enhance AChE inhibitory potency.[4]

Table 2: SAR of Chromene Derivatives as BACE1 and Cholinesterase Inhibitors
Compound IDR1R2R3TargetIC50 (µM)Reference
Imino-2H-chromene 10c HH4-FluorobenzylBACE16.31[2]
Imino-2H-chromene 10a HHBenzylBuChE3.3[2]
Imino-2H-chromene 11b HOHHNeuroprotection (% protection at 25 µM)32.3%[2]

General SAR for Imino-2H-Chromene Derivatives:

  • Substitution on the imino nitrogen plays a crucial role in determining the inhibitory activity against BACE1 and cholinesterases.

  • A fluorobenzyl group at this position enhances BACE1 inhibition.[2]

  • A simple benzyl group leads to better BuChE inhibition.[2]

Table 3: SAR of Flavonoid Derivatives as Amyloid-Beta Aggregation Inhibitors
CompoundR1 (Ring B)R2 (Ring B)R3 (Ring C)Aβ42 Aggregation Inhibition IC50 (µM)Reference
Procyanidin B3 OHOH-14.59
Procyanidin B4 OHOH-32.64
Helichrysoside O-GlucoseH-44.45
Quercetin OHOHOH~10-20 (Qualitative)[10]
6,2',3'-Trihydroxyflavone (Oxidized) OHOHHPotent (2-fold inhibition)[10]

General SAR for Flavonoids:

  • The presence of a catechol moiety (vicinal hydroxyl groups) on the B-ring is a key structural feature for potent Aβ aggregation inhibitory activity.[8]

  • The autoxidation of certain flavones can enhance their anti-amyloid potential.[10]

Table 4: SAR of Xanthone Derivatives as Multi-Target Inhibitors
Compound IDR1R2R3TargetIC50 (µM)Reference
Xanthone Derivative 2a HO-(CH2)2-N(CH3)2HAChE0.328[11]
1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one OHO-(CH2)2-pyrrolidineHAChE2.403[12]
1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one OHO-(CH2)2-pyrrolidineHBuChE31.221[12]
1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one OHO-(CH2)2-pyrrolidineHAntioxidant2.662[12]
Copper complex of above OHO-(CH2)2-pyrrolidineHAChE0.934[12]

General SAR for Xanthones:

  • The introduction of an aminoalkoxy side chain at position 3 of the xanthone scaffold is crucial for AChE inhibitory activity.[11][12]

  • A hydroxyl group at position 1 contributes to both AChE inhibition and antioxidant properties.[12]

  • Metal chelation can enhance the biological activity of xanthone derivatives.[11][12]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel pyran derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[5][12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compounds (pyran derivatives)

  • 0.1 M Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.

    • For the control (100% activity), add 20 µL of buffer or DMSO instead of the test compound.

    • For the blank, add 160 µL of buffer and 20 µL of DMSO.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BACE1 Inhibition Assay (FRET-based)

This assay measures BACE1 activity using a fluorogenic substrate that is cleaved by the enzyme, resulting in an increase in fluorescence.[3][13]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • BACE1 assay buffer

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds in DMSO.

    • Dilute the BACE1 enzyme and FRET substrate in the assay buffer according to the manufacturer's instructions.

  • Assay in 96-well Plate:

    • Prepare a master mixture containing the assay buffer and FRET substrate.

    • Add 70 µL of the master mixture to each well.

    • Add 10 µL of the test compound solution at various concentrations to the test wells.

    • For the positive control, add 10 µL of buffer or DMSO.

    • For the blank, add 10 µL of buffer or DMSO.

  • Initiation of Reaction:

    • Add 20 µL of diluted BACE1 enzyme to the positive control and test wells.

  • Measurement:

    • Immediately read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm) at regular intervals for 60-120 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils.[14][15]

Materials:

  • Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Aβ1-42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in DMSO.

    • Prepare a stock solution of ThT in PBS.

    • Prepare working solutions of Aβ1-42, ThT, and test compounds in PBS.

  • Assay in 96-well Plate:

    • In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

    • For the control, mix Aβ1-42 with buffer or DMSO.

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • Measurement:

    • At various time points, add the ThT working solution to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to monitor the aggregation kinetics.

    • Calculate the percentage of inhibition of aggregation at a specific time point.

    • Determine the IC50 value for the inhibition of Aβ aggregation.

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This colorimetric assay assesses the ability of a compound to protect neuronal cells from a toxic insult (e.g., oxidative stress induced by H2O2 or Aβ-induced toxicity) by measuring the metabolic activity of viable cells.[16]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Toxic agent (e.g., H2O2 or Aβ1-42 oligomers)

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

    • Induce toxicity by adding the toxic agent (e.g., H2O2 or Aβ1-42) to the wells (except for the untreated control wells).

    • Incubate for 24 hours.

  • MTT Assay:

    • Remove the culture medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration of the test compound that provides 50% protection (EC50).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Pathway cluster_pre cluster_post Presynaptic Presynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh (ChAT) Vesicle Synaptic Vesicle ACh_synthesis->Vesicle VAChT ACh_release Vesicle->ACh_release Synaptic_Cleft Synaptic Cleft Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R ACh Nicotinic_R Nicotinic Receptor ACh_release->Nicotinic_R ACh AChE AChE ACh_release->AChE ACh Postsynaptic Postsynaptic Neuron Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction ACh_breakdown ACh -> Choline + Acetate AChE->ACh_breakdown Choline_uptake Choline Reuptake ACh_breakdown->Choline_uptake Choline_uptake->Presynaptic Pyran_Inhibitor Pyran Derivative (AChE Inhibitor) Pyran_Inhibitor->AChE

Caption: Cholinergic signaling pathway and the inhibitory action of pyran derivatives on AChE.

Amyloid Precursor Protein (APP) Processing Pathway

APP_Processing APP Amyloid Precursor Protein (APP) NonAmyloidogenic Non-Amyloidogenic Pathway APP->NonAmyloidogenic Amyloidogenic Amyloidogenic Pathway APP->Amyloidogenic alpha_secretase α-secretase NonAmyloidogenic->alpha_secretase beta_secretase β-secretase (BACE1) Amyloidogenic->beta_secretase sAPP_alpha sAPPα alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 sAPP_beta sAPPβ beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase P3 P3 peptide gamma_secretase->P3 Abeta Aβ Peptide gamma_secretase->Abeta C83->gamma_secretase C99->gamma_secretase Aggregation Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Pyran_BACE1_Inhibitor Pyran Derivative (BACE1 Inhibitor) Pyran_BACE1_Inhibitor->beta_secretase Pyran_Agg_Inhibitor Pyran Derivative (Aggregation Inhibitor) Pyran_Agg_Inhibitor->Aggregation

Caption: Amyloidogenic and non-amyloidogenic pathways of APP processing.

Experimental Workflow for SAR Studies of Pyran Derivatives

SAR_Workflow Design Rational Design of Pyran Derivatives Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro AChE_Assay AChE Inhibition Assay (IC50) In_Vitro->AChE_Assay BACE1_Assay BACE1 Inhibition Assay (IC50) In_Vitro->BACE1_Assay Abeta_Assay Aβ Aggregation Assay (IC50) In_Vitro->Abeta_Assay Neuro_Assay Neuroprotection Assay (EC50) In_Vitro->Neuro_Assay SAR_Analysis SAR Analysis AChE_Assay->SAR_Analysis BACE1_Assay->SAR_Analysis Abeta_Assay->SAR_Analysis Neuro_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical workflow for the structure-activity relationship studies of pyran derivatives.

Conclusion and Future Directions

Pyran derivatives represent a rich source of chemical diversity for the development of novel therapeutics for Alzheimer's disease. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the pyran scaffold can lead to significant changes in biological activity and target selectivity. The multi-target potential of many pyran-based compounds, particularly their ability to inhibit cholinesterases, BACE1, and Aβ aggregation, makes them highly attractive candidates for further development.

Future research in this area should focus on:

  • Rational design of multi-target-directed ligands: Leveraging the known SAR to design novel pyran derivatives with optimized activity against multiple AD-related targets.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions between pyran derivatives and their biological targets to guide further optimization.

  • Evaluation in in vivo models: Assessing the efficacy, pharmacokinetics, and safety of promising pyran derivatives in animal models of Alzheimer's disease.

  • Exploration of novel pyran scaffolds: Investigating new classes of pyran-containing compounds from natural and synthetic sources to identify novel anti-Alzheimer's agents.

By integrating the principles of medicinal chemistry, pharmacology, and computational modeling, the development of pyran-based therapeutics holds great promise for addressing the complex and multifaceted nature of Alzheimer's disease.

References

The Pharmacological Profile of Pyran-4-ones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyran-4-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, represents a privileged structure in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds underscores its significance as a versatile pharmacophore. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of the pyran-4-one class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Pyran-4-one Derivatives

The biological efficacy of pyran-4-one derivatives is intricately linked to the nature and position of their substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Pyran-4-one derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key compounds are presented in Table 1.

Table 1: Anticancer Activity of Pyran-4-one Derivatives (IC50 values in µM)

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Fused Pyran6eMCF7 (Breast)12.46 ± 2.72[1]
Fused Pyran14bA549 (Lung)0.23 ± 0.12[1]
Fused Pyran8cHCT116 (Colon)7.58 ± 1.01[1]
5-Hydroxy-2-hydroxymethyl-4-pyranone5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Leukemia)3.15[2]
5-Hydroxy-2-hydroxymethyl-4-pyranone6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Leukemia)3.40[2]
5-Hydroxy-2-hydroxymethyl-4-pyranone6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 (Leukemia)3.75[2]
4H-Pyran4dHCT-116 (Colon)75.1[3]
4H-Pyran4kHCT-116 (Colon)85.88[3]
Anti-inflammatory Activity

The anti-inflammatory properties of pyran-4-ones have been evaluated through their ability to inhibit key inflammatory mediators. Table 2 provides IC50 values for the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Pyran-4-one Derivatives (COX Inhibition, IC50 values in µM)

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
3,4,6-triphenylpyran-2-one12eCOX-20.02[4]
3,4,6-triphenylpyran-2-one12eCOX-1>100[4]
3,4,6-triphenylpyran-2-one12oCOX-20.45[4]
Antimicrobial Activity

Pyran-4-one derivatives have demonstrated inhibitory activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) values for representative compounds are summarized in Table 3.

Table 3: Antimicrobial Activity of Pyran-4-one Derivatives (MIC values in µg/mL)

Compound ClassSpecific DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Spiro-4H-pyran5d (indole and cytosine containing)32 (clinical isolate)≥512ND[5]
Pyrano[4,3-b]pyranoneCompound 7 (Spiro hybrid molecule)50>100ND[5]
Fused Spiro-4H-pyran4l125125ND[6]

ND: Not Determined

Key Molecular Targets and Signaling Pathways

The diverse pharmacological effects of pyran-4-ones stem from their interaction with various molecular targets and modulation of key cellular signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several 4H-pyran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. It is proposed that these compounds interact with the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.[5]

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyran-4-one CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Pyran4one Pyran-4-one Derivative Pyran4one->CDK2 inhibits

CDK2 Inhibition by Pyran-4-one Derivatives.
Cyclooxygenase (COX) Inhibition

Certain pyran-4-one derivatives exhibit anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. This selectivity is crucial as COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammation.

COX_Inhibition_Pathway cluster_0 Prostaglandin Synthesis cluster_1 Inhibition by Pyran-4-one Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Pyran4one Pyran-4-one Derivative Pyran4one->COX2 selectively inhibits

Selective COX-2 Inhibition by Pyran-4-one Derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyran-4-one derivatives.

CDK2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyran-4-one derivative against CDK2.

Materials:

  • CDK2/Cyclin A2 enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • Test compound (Pyran-4-one derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 96-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (or DMSO for control)

    • CDK2/Cyclin A2 enzyme

    • Substrate

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

CDK2_Assay_Workflow A Prepare serial dilutions of Pyran-4-one derivative B Add assay buffer, compound, CDK2/Cyclin A2, and substrate to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add Kinase-Glo® reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Workflow for CDK2 Inhibition Assay.
COX Inhibition Assay

Objective: To determine the IC50 of a pyran-4-one derivative against COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Test compound (Pyran-4-one derivative)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin)

  • Arachidonic acid (substrate)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Plate reader for absorbance measurement

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations (or solvent for control) in the assay buffer.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is inversely proportional to the amount of PGE2 produced. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[2]

COX_Assay_Workflow A Prepare serial dilutions of Pyran-4-one derivative B Incubate COX enzyme with compound in assay buffer A->B C Initiate reaction with Arachidonic Acid B->C D Incubate at 37°C C->D E Terminate reaction D->E F Quantify PGE2 production using EIA E->F G Calculate % inhibition and determine IC50 F->G

Workflow for COX Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyran-4-one derivative against various microorganisms.

Materials:

  • Test compound (Pyran-4-one derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare standardized microbial inoculum B Perform serial dilutions of Pyran-4-one derivative in broth A->B C Inoculate wells with microbial suspension B->C D Incubate under appropriate conditions C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for Antimicrobial Suscepetibility Testing.

Conclusion

The pyran-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make this class of compounds highly attractive for drug development. This technical guide has provided a comprehensive overview of the pharmacological profile of pyran-4-one derivatives, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. The presented information is intended to serve as a valuable resource for researchers and scientists in the field, facilitating the design and development of the next generation of pyran-4-one-based therapeutics.

References

The Versatile Scaffold: A Technical Guide to 3-(Benzyloxy)-4H-pyran-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran-4-one moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2][3] Its unique chemical architecture serves as a versatile foundation for the development of novel therapeutic agents. Among its many derivatives, 3-(Benzyloxy)-4H-pyran-4-one has emerged as a particularly valuable building block in medicinal chemistry. The presence of the benzyloxy group offers a strategic advantage, serving as a protecting group for the 3-hydroxy functionality, which is often crucial for biological activity, while also providing a site for further chemical modification.

This technical guide provides a comprehensive overview of this compound as a core scaffold in drug discovery. We will delve into its synthesis, explore its application in the development of various therapeutic agents with a focus on anticancer, antiviral, and antibacterial activities, and provide detailed experimental protocols for key synthetic transformations. All quantitative data are summarized in structured tables for comparative analysis, and key workflows and pathways are visualized to facilitate understanding.

Synthesis of the this compound Core

The synthesis of functionalized this compound derivatives often begins with readily available starting materials like furfuryl alcohol. A patented method outlines a four-step process involving rearrangement, addition, hydroxyl protection, and oxidation to yield key intermediates such as 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.[4] This carboxylic acid derivative is a pivotal intermediate for creating a diverse library of compounds through amide coupling and other modifications.

A general workflow for the synthesis and derivatization of the this compound scaffold is depicted below. This process highlights the key stages, from the initial synthesis of the core structure to its subsequent modification into biologically active molecules.

G start_material Commercially Available Starting Materials (e.g., Furfuryl Alcohol) core_synthesis Multi-step Synthesis start_material->core_synthesis pyranone_core This compound Derivatives (e.g., Carboxylic Acid) core_synthesis->pyranone_core derivatization Chemical Derivatization (e.g., Amide Coupling) pyranone_core->derivatization protected_compound Protected Bioactive Compound Precursor derivatization->protected_compound deprotection Deprotection (e.g., Catalytic Hydrogenation) protected_compound->deprotection final_compound Final Bioactive Compound (3-Hydroxy-4H-pyran-4-one) deprotection->final_compound

General synthetic workflow for bioactive pyranones.
Quantitative Data on Synthesis

The following table summarizes the yields for key steps in the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a crucial intermediate.[4]

Intermediate CompoundReagentsYield (%)Purity (%)
2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (from Benzyl Bromide)Benzyl Bromide, Methanol, Dichloromethane76 - 8198
2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (from Benzyl Chloride)Benzyl Chloride, Methanol, Dichloromethane78 - 8496 - 98
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid30% aq. Sodium Thiosulfate, HCl, Acetonitrile77 - 8399

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the synthesis of a wide range of biologically active molecules.[5] Its derivatives have shown significant promise in several therapeutic areas.[6][7]

Anticancer Activity

Derivatives of the 4H-pyran-4-one nucleus are recognized for their cytotoxic activity against various human tumor cell lines.[6][8] The structural versatility of this scaffold allows for the development of compounds that can interfere with cancer cell proliferation.[9][10] For instance, certain benzopyran-4-one-isoxazole hybrids have displayed significant antiproliferative activities against cancer cell lines like MDA-MB-231, while showing minimal cytotoxicity to normal cells.[8]

Compound IDCancer Cell LineIC50 (µM)Reference
15e Five cell lines2.58 - 34.86[9]
15i Five cell lines2.58 - 34.86[9]
15j Five cell lines2.58 - 34.86[9]
16a-e Five cell lines2.58 - 34.86[9]
5a-d MDA-MB-2315.2 - 22.2[8]
4d HCT-11675.1[10][11]
4k HCT-11685.88[10][11]
Antiviral Activity: HIV-1 Integrase Inhibition

A significant application of the this compound core is in the development of HIV-1 integrase inhibitors.[12] The benzyl group is used as a protecting group for the 3-hydroxy moiety, which, after deprotection, is crucial for the compound's mechanism of action. These 3-hydroxy-4H-pyran-4-one derivatives act by chelating essential metal ions in the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome and halting viral replication.[12]

Compound ClassTargetMechanism of ActionReference
3-Hydroxy-6-methyl-N-(substituted benzyl)-4-oxo-4H-pyran-2-carboxamides (HPCARs)HIV-1 IntegraseChelation of metal ions in the enzyme active site[12]
Antibacterial Activity: Quorum Sensing Inhibition

Derivatives of the 3-hydroxy-4H-pyran-4-one scaffold have been effectively used to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[12] These compounds often target and disrupt the Pseudomonas Quinolone Signal (PQS) quorum sensing system, which is vital for biofilm development and the production of virulence factors.[12] This provides a non-bactericidal approach to combating infections by interfering with bacterial communication.[12]

PQS_Pathway pqsR PqsR (Transcriptional Regulator) pqs_operon pqsABCDE Operon pqsR->pqs_operon Activates virulence Virulence Factor Production & Biofilm Formation pqsR->virulence Upregulates pqs_biosynthesis PQS Biosynthesis pqs_operon->pqs_biosynthesis Encodes pqs_molecule PQS Molecule pqs_biosynthesis->pqs_molecule pqs_molecule->pqsR Binds & Activates inhibitor 3-Hydroxy-4H-pyran-4-one Derivative inhibitor->pqsR Inhibits (Antagonist)

Inhibition of P. aeruginosa PQS quorum sensing.
Compound IDTarget SystemActivityIC50 (µM)Reference
10d PQS & Iron68.67% biofilm inhibition at 20 µM-[12]
ABA-10 PqsR Inhibitor-21.3[12]
19l Biofilm Inhibitor-0.33 ± 0.06[12]
12h Biofilm Inhibitor-10.59 ± 1.17[12]

Kinase Inhibition

The pyran scaffold is a recognized platform for the development of kinase inhibitors.[13][14] Substituted 3-hydroxy-2-phenyl-4H-1-benzopyran-4-ones, which share a similar core structure, have been identified as isoform-selective inhibitors of protein kinase C-zeta (PKC-ζ).[12] This kinase is involved in various neurobiological functions, making its modulation a potential therapeutic strategy for neurological disorders.[12] Additionally, certain 4H-pyran derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, which is often overexpressed in cancers like colorectal cancer.[10][11]

Compound Class / IDTarget KinaseTherapeutic AreaIC50 (µM)Reference
Benzopyranones PKC-ζNeurological DisordersN/A[12]
4d, 4k CDK2Colorectal CancerN/A[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following section provides protocols for key experiments involving the this compound scaffold.

Protocol 1: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid[4]

This protocol describes the oxidation of an intermediate, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, to the corresponding carboxylic acid.

  • Reaction Setup: To a suitable reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1 equivalent), dichloromethane, and water. Begin stirring the mixture.

  • Oxidation: Add a suitable oxidizing agent (e.g., TEMPO/bleach system).

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), add a 30% aqueous sodium thiosulfate solution and stir for 1 hour.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 3.5-4 with concentrated hydrochloric acid. Separate the organic phase.

  • Work-up: Extract the aqueous phase twice with dichloromethane. Combine all organic phases.

  • Purification: Concentrate the combined organic layers under reduced pressure to obtain the crude product. Recrystallize the crude product from acetonitrile to yield pure 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Protocol 2: General Procedure for Amide Coupling[12][15]

This protocol outlines the formation of an amide bond, a common reaction for derivatizing the carboxylic acid intermediate.

  • Activation: Dissolve 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid derivative (1 equivalent) in anhydrous DMF or dichloromethane.

  • Coupling Agents: Add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) to the solution. Stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Benzyl Group Deprotection via Catalytic Hydrogenation[12]

This procedure is used to remove the benzyl protecting group to reveal the biologically active 3-hydroxy group.

G start Dissolve Protected Compound in Solvent (e.g., Methanol, EtOAc) catalyst Add Catalyst (e.g., 10% Pd/C) start->catalyst hydrogenation Stir under H₂ Atmosphere (Balloon or Parr Shaker) 4-12 hours catalyst->hydrogenation monitoring Monitor by TLC/LC-MS hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Filter through Celite to Remove Catalyst monitoring->filtration Complete concentration Concentrate Filtrate under Reduced Pressure filtration->concentration final_product Final Deprotected Product concentration->final_product

Workflow for benzyl group deprotection.
  • Reaction Setup: Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final 3-hydroxy-4H-pyran-4-one product.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in the field of medicinal chemistry. Its robust synthesis and the strategic utility of the benzyl protecting group allow for the creation of diverse molecular libraries. Derivatives of this scaffold have demonstrated potent and specific activities against a range of challenging biological targets implicated in cancer, viral infections, and bacterial pathogenesis. The data and protocols presented in this guide underscore the immense potential of the this compound core structure. Further exploration and derivatization of this privileged scaffold are warranted to unlock its full therapeutic potential and to develop next-generation medicines for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4H-pyran derivatives are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules of significant therapeutic interest.[1][2][3] These scaffolds exhibit a broad spectrum of biological and pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the rapid generation of diverse libraries of 4H-pyran derivatives for drug discovery and development. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules, offering advantages such as operational simplicity, high atom economy, reduced reaction times, and often high yields.[1][2] This document provides a detailed experimental protocol for the one-pot synthesis of 4H-pyran derivatives, summarizing various catalytic systems and their efficiencies.

General Reaction Scheme

The one-pot synthesis of 4H-pyran derivatives typically involves a three-component reaction between an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate or dimedone).[5][6] This reaction often proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the one-pot synthesis of 4H-pyran derivatives.

experimental_workflow reactants Reactants (Aldehyde, Malononitrile, β-Dicarbonyl Compound) mixing Mixing & Stirring (Solvent + Catalyst) reactants->mixing 1. Add reaction Reaction (Reflux / Room Temp) mixing->reaction 2. Heat/Stir monitoring TLC Monitoring reaction->monitoring 3. Check Completion workup Work-up (Filtration / Extraction) monitoring->workup 4. Isolate purification Purification (Recrystallization) workup->purification 5. Purify product Final Product (4H-Pyran Derivative) purification->product 6. Characterize

Caption: General workflow for the one-pot synthesis of 4H-pyran derivatives.

Detailed Experimental Protocols

Several catalytic systems can be employed for the one-pot synthesis of 4H-pyran derivatives. Below are representative protocols using different types of catalysts.

Protocol 1: Synthesis using a Heterogeneous Bionanocatalyst (CuFe₂O₄@starch)

This protocol utilizes a magnetically separable and reusable bionanocatalyst, offering an environmentally friendly approach.[7]

  • Reactant Mixture: In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1.1 mmol), and a β-dicarbonyl compound (e.g., dimedone, 1 mmol).

  • Catalyst and Solvent Addition: Add the CuFe₂O₄@starch catalyst (0.03 g) and ethanol (3 mL) to the flask.[7]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/n-hexane (1:3) eluent.[7]

  • Work-up: Upon completion, add a small amount of ethanol and use an external magnet to separate the catalyst. Filter the solution.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid product can be further purified by recrystallization from ethanol.[8]

Protocol 2: Synthesis using an Organocatalyst (L-proline)

L-proline, a naturally occurring amino acid, serves as an efficient and biodegradable catalyst for this transformation.[2]

  • Reactant Mixture: To a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), add L-proline (10 mol%).[2]

  • Solvent Addition: Add ethanol (10 mL) to the reaction mixture.[2]

  • Reaction: Reflux the mixture for the appropriate time as indicated by reaction monitoring.

  • Monitoring: Track the reaction's progress via TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry to obtain the pure 4H-pyran derivative.

Protocol 3: Catalyst-Free Synthesis in DMSO

Under specific conditions, the reaction can proceed efficiently without the need for an external catalyst.[9]

  • Reactant Mixture: In a suitable flask, mix the aromatic aldehyde (4.0 mmol), malononitrile (4.4 mmol), and a β-dicarbonyl compound (e.g., dimedone, 4.0 mmol) in DMSO (5 mL).[9]

  • Reaction: Stir the resulting mixture at room temperature for approximately 1 hour.[9]

  • Monitoring: Check for the disappearance of starting materials using TLC.

  • Work-up: Pour the reaction mixture into ice water and stir for 15 minutes.[9]

  • Purification: Collect the resulting solid by filtration, wash with water and diethyl ether to afford the pure product.[9]

Data Presentation: Comparison of Catalytic Systems

The efficiency of the one-pot synthesis of 4H-pyran derivatives is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes the performance of various catalytic systems for the synthesis of representative 2-amino-4H-pyran derivatives.

Catalystβ-Dicarbonyl CompoundSolventTemperatureTimeYield (%)Reference
Nd₂O₃Ethyl acetoacetateWaterReflux45 min93[1]
Nano-SnO₂DimedoneWaterReflux30-60 min92-98[5]
HTMABBis(arylmethylene)cyclohexanoneWater-1-2 h85-95[10]
L-prolineEthyl acetoacetateEthanolReflux1-2 h85-95[2]
CuFe₂O₄@starchDimedoneEthanolRoom Temp.10-25 min90-98[7]
KOH loaded CaOEthyl acetoacetateSolvent-free60 °C10 min92[6]
NoneDimedoneDMSORoom Temp.1 h98[9]
Cu₂(NH₂-BDC)₂(DABCO)VariousSolvent-free (Ball-milling)Room Temp.10-30 min85-96[11]

The one-pot, multicomponent synthesis of 4H-pyran derivatives is a highly efficient and versatile method for generating a wide array of these valuable heterocyclic compounds. The choice of protocol can be tailored based on the desired reaction time, yield, and commitment to green chemistry principles, with options ranging from catalyst-free conditions to the use of recyclable nanocatalysts.[7][9] The provided protocols and comparative data serve as a comprehensive guide for researchers and scientists in the fields of organic synthesis and drug development.

References

Application Note and Protocol: Purification of 3-(Benzyloxy)-4H-pyran-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Benzyloxy)-4H-pyran-4-one is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for accurate biological evaluation. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[1][2]

Data Presentation

The efficiency of column chromatography is dependent on several parameters. The following table summarizes typical parameters for the purification of this compound. These values are starting points and may require optimization based on the specific impurity profile of the crude material.

ParameterValue/RangeRationale
Stationary Phase Silica Gel (60-120 mesh)A polar adsorbent suitable for the separation of moderately polar compounds like pyranone derivatives.[1][3]
Mobile Phase Hexane/Ethyl Acetate GradientA common solvent system for separating compounds of intermediate polarity. Starting with a non-polar mixture and gradually increasing the polarity allows for the elution of impurities before the target compound.[4][5][6]
Column Dimensions Diameter: 2-4 cm, Length: 30-50 cmThe dimensions are chosen based on the amount of crude material to be purified (typically for gram-scale purification).
Sample Loading Dry Loading or Wet LoadingDry loading is preferred for samples that are not readily soluble in the initial mobile phase.[5]
Elution Profile Gradient Elution (e.g., 9:1 to 7:3 Hexane:EtOAc)A gradient elution provides better separation of compounds with different polarities compared to isocratic elution.[5]
Typical Yield >95%Dependent on the purity of the crude product and the success of the chromatographic separation.
Purity (post-column) >98% (by HPLC or NMR)Column chromatography is effective in removing most impurities to achieve high purity.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using column chromatography.

1. Preparation of the Column

  • Select a glass column of appropriate size based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer of sand (approximately 0.5-1 cm) over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).[1]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica gel has settled, add another layer of sand on top to prevent disturbance of the stationary phase during sample loading.

  • Continuously run the mobile phase through the column to equilibrate the stationary phase. The solvent level should always be kept above the top layer of sand to prevent the column from running dry.[1]

2. Sample Preparation and Loading

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[5]

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the column, allowing it to adsorb onto the silica gel.

3. Elution and Fraction Collection

  • Begin eluting the column with the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in numbered test tubes.[3]

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 Hexane:Ethyl Acetate). This can be done in a stepwise or continuous gradient.[5]

4. Analysis of Fractions

  • Monitor the separation process by spotting a small amount of each fraction on a Thin Layer Chromatography (TLC) plate and developing it in an appropriate solvent system.

  • Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).

  • Combine the fractions containing the pure this compound.

5. Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Characterize the final product by techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Dry or Wet Loading) prep_sample->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Evaporate Solvent & Dry combine->isolate characterize Characterize Final Product isolate->characterize

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: N-Methylimidazole as a Base in 2-Vinyl-4-Pyrone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4-pyrones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their conjugated system imparts unique photophysical properties, making them valuable as fluorophores.[1][2][3] Furthermore, the 4-pyrone core is a common motif in a variety of biologically active natural products, and its derivatives have shown promise as anticancer and antimicrobial agents.[4][5] This document provides detailed application notes and protocols for the synthesis of 2-vinyl-4-pyrones, specifically focusing on the use of N-Methylimidazole (NMI) as a base in the enamination of 2-methyl-4-pyrones with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Role of N-Methylimidazole (NMI) as a Base

N-Methylimidazole is a versatile organic base that can act through two primary mechanisms: general base catalysis and nucleophilic catalysis. In the context of the synthesis of 2-(2-(dimethylamino)vinyl)-4-pyrones, NMI is employed to facilitate the enamination of the active methyl group of a 2-methyl-4-pyrone with DMF-DMA. The plausible mechanism involves NMI acting as a base to deprotonate the methyl group, increasing its nucleophilicity and promoting the reaction with the electrophilic DMF-DMA reagent.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(2-(dimethylamino)vinyl)-4-pyrone derivatives using N-Methylimidazole as a base.

EntryStarting Material (2-Methyl-4-Pyrone Derivative)NMI (Equivalents)Temperature (°C)Time (h)Yield (%)
12-(tert-butyl)-6-methyl-4H-pyran-4-one0.251202572
22-(tert-butyl)-6-methyl-4H-pyran-4-one11201540
32-(tert-butyl)-6-methyl-4H-pyran-4-one3100-15
42-methyl-6-phenyl-4-pyrone0.251201253
52-methyl-6-(trifluoromethyl)-4-pyrone0.25100-43
62-methyl-6-styryl-4-pyrone3120372
72,6-dimethyl-4-pyrone0.51201517

Data extracted from Obydennov, D. L., et al. (2022). Molecules, 27(24), 8996.[1]

Experimental Protocols

General Protocol for the Synthesis of 2-(2-(Dimethylamino)vinyl)-4-Pyrones

This protocol describes a general method for the enamination of 2-methyl-4-pyrones using N-Methylimidazole and DMF-DMA.

Materials:

  • Substituted 2-methyl-4-pyrone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-Methylimidazole (NMI)

  • Anhydrous solvent (e.g., DMF, if required)

  • Reaction vessel (e.g., sealed tube or autoclave)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., n-heptane, diethyl ether, chloroform)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a clean, dry reaction vessel, add the substituted 2-methyl-4-pyrone (1.0 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (3.0 equivalents), which also serves as the solvent in many cases.

  • Add N-Methylimidazole (0.25 - 3.0 equivalents, refer to the table above for optimized amounts for specific substrates).

  • Seal the reaction vessel securely.

  • Place the vessel on a magnetic stirrer with a heating block and heat the reaction mixture to the specified temperature (100-120 °C).

  • Stir the reaction for the time indicated for the specific substrate (3-25 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Workup and Purification:

  • For crystalline products: The reaction mixture can be treated with a solvent such as boiling n-heptane or diethyl ether. The solvent is then decanted and cooled to induce crystallization of the product. The resulting solid is collected by filtration.[1]

  • For non-crystalline products: The reaction mixture is concentrated under reduced pressure to remove excess DMF-DMA and NMI. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., chloroform).[1]

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Diagrams

Logical Relationships and Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_application Potential Applications Start Start Reactants 2-Methyl-4-Pyrone DMF-DMA N-Methylimidazole Start->Reactants Reaction Heating in Sealed Vessel (100-120 °C) Reactants->Reaction Workup Isolation/ Purification Reaction->Workup Product 2-Vinyl-4-Pyrone Workup->Product Bio_Screening Biological Screening Product->Bio_Screening Materials_Sci Materials Science (e.g., Fluorophores) Product->Materials_Sci Drug_Dev Drug Development (e.g., Anticancer) Bio_Screening->Drug_Dev

Caption: Workflow for the synthesis and potential applications of 2-vinyl-4-pyrones.

Plausible Reaction Mechanism

Reaction_Mechanism Pyrone 2-Methyl-4-Pyrone Enolate Pyrone Enolate Pyrone->Enolate Deprotonation NMI N-Methylimidazole (Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DMFDMA DMF-DMA Product 2-(2-(Dimethylamino)vinyl)-4-Pyrone Intermediate->Product Elimination Elimination Elimination of Dimethylamine & Methanol

Caption: Plausible mechanism for the NMI-catalyzed enamination of 2-methyl-4-pyrones.

Signaling Pathway in Drug Development

Some 2-pyrone derivatives have demonstrated anticancer activity by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[6]

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Pyrone 2-Vinyl-4-Pyrone Derivative Pyrone->PI3K Inhibition Pyrone->Akt Inhibition Raf Raf Pyrone->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by 2-vinyl-4-pyrone derivatives.

Applications in Drug Development and Materials Science

The 2-vinyl-4-pyrone scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have shown a range of biological activities, including:

  • Anticancer Activity: As mentioned, some 2-pyrone derivatives inhibit key signaling pathways like PI3K/Akt and MAPK, which are often dysregulated in cancer.[6] They have also been shown to induce cell cycle arrest and apoptosis in leukemia cell lines.[6]

  • Antimicrobial Activity: The pyrone core is present in many natural products with antimicrobial properties. Synthetic derivatives have also demonstrated potent inhibitory activity against various bacteria and fungi.[4][5]

  • HIV Inhibition: The natural product phenoxan, which contains a 4-pyrone ring, is known to be active against HIV.[1]

In the realm of materials science, the extended π-system of 2-vinyl-4-pyrones gives rise to interesting photophysical properties. These compounds can exhibit significant Stokes shifts and good quantum yields, making them promising candidates for the development of novel fluorophores and merocyanine dyes.[1][2]

Conclusion

The use of N-Methylimidazole as a base provides an efficient and straightforward method for the synthesis of 2-(2-(dimethylamino)vinyl)-4-pyrones. This approach is applicable to a range of substituted 2-methyl-4-pyrones, affording the desired products in moderate to good yields. The resulting 2-vinyl-4-pyrone derivatives are valuable building blocks for the development of new therapeutic agents and advanced materials. The protocols and data presented herein serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: Synthesis of 3-Hydroxy-2-vinyl-4H-pyran-4-one Derivatives from Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one derivatives, utilizing the readily available starting material, kojic acid. This class of compounds holds significant potential in drug discovery, with the pyranone scaffold being a key feature in various biologically active molecules.[1] The protocols detailed below outline a multi-step synthetic pathway involving protection of hydroxyl groups, selective oxidation, olefination, and subsequent deprotection.

Overview of Synthetic Strategy

The synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one from kojic acid is a multi-step process that leverages well-established organic transformations. Kojic acid serves as an excellent precursor as it already contains the core 3-hydroxy-4H-pyran-4-one structure.[1] The primary challenge lies in the selective modification of the 2-(hydroxymethyl) group to introduce the vinyl moiety.

A common and effective strategy involves a four-step sequence:

  • Protection: The two hydroxyl groups of kojic acid are protected to prevent interference in subsequent steps. The bulky tert-butyldimethylsilyl (TBDMS) group is a suitable choice for this purpose.

  • Oxidation: The protected primary alcohol at the C2 position is selectively oxidized to the corresponding aldehyde. The Swern oxidation is a mild and efficient method for this transformation.

  • Olefination: The vinyl group is introduced by reacting the aldehyde with a suitable phosphorus ylide in a Wittig or Horner-Wadsworth-Emmons reaction.

  • Deprotection: The protecting groups are removed to yield the final 3-hydroxy-2-vinyl-4H-pyran-4-one derivative.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.

Table 1: Summary of Reaction Yields

StepReactionStarting MaterialProductExpected Yield (%)
1ProtectionKojic Acid5-(tert-Butyldimethylsilyloxy)-2-((tert-butyldimethylsilyloxy)methyl)-4H-pyran-4-one85-95
2OxidationProtected Kojic Acid5-(tert-Butyldimethylsilyloxy)-4-oxo-4H-pyran-2-carbaldehyde80-90
3OlefinationProtected Aldehyde2-(tert-Butyldimethylsilyloxy)-6-vinyl-4H-pyran-4-one70-85
4DeprotectionProtected Vinyl Pyranone3-Hydroxy-2-vinyl-4H-pyran-4-one80-95

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Kojic Acid 6.45 (s, 1H), 5.40 (s, 1H), 4.40 (s, 2H), 3.50 (br s, 2H)174.5, 161.5, 146.5, 139.5, 110.0, 60.03300-3100 (br, OH), 1650 (C=O), 1620 (C=C)
5-(tert-Butyldimethylsilyloxy)-2-((tert-butyldimethylsilyloxy)methyl)-4H-pyran-4-one 6.30 (s, 1H), 5.20 (s, 1H), 4.50 (s, 2H), 0.95 (s, 18H), 0.20 (s, 12H)174.0, 162.0, 147.0, 140.0, 112.0, 61.0, 25.5, 18.0, -5.02950, 2860 (C-H), 1660 (C=O), 1250 (Si-C)
5-(tert-Butyldimethylsilyloxy)-4-oxo-4H-pyran-2-carbaldehyde 9.70 (s, 1H), 7.00 (s, 1H), 6.50 (s, 1H), 0.95 (s, 9H), 0.20 (s, 6H)185.0, 173.0, 160.0, 155.0, 145.0, 115.0, 25.5, 18.0, -5.02950, 2860 (C-H), 1710 (C=O, aldehyde), 1665 (C=O, pyranone)
3-Hydroxy-2-vinyl-4H-pyran-4-one 7.60 (d, 1H), 6.50 (dd, 1H, J=17.0, 11.0 Hz), 6.40 (d, 1H), 5.90 (d, 1H, J=17.0 Hz), 5.60 (d, 1H, J=11.0 Hz), 5.50 (br s, 1H)174.0, 158.0, 145.0, 138.0, 130.0, 120.0, 115.03400 (br, OH), 1655 (C=O), 1610, 1580 (C=C)

Note: Spectroscopic data are predicted based on known values for similar structures and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Step 1: Protection of Kojic Acid

Reaction: Kojic Acid + 2.2 eq. TBDMSCl + 2.5 eq. Imidazole → 5-(tert-Butyldimethylsilyloxy)-2-((tert-butyldimethylsilyloxy)methyl)-4H-pyran-4-one

Materials:

  • Kojic acid (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq.)

  • Imidazole (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of kojic acid (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (2.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the di-protected kojic acid.

Step 2: Swern Oxidation of Protected Kojic Acid

Reaction: Protected Kojic Acid → 5-(tert-Butyldimethylsilyloxy)-4-oxo-4H-pyran-2-carbaldehyde

Materials:

  • Oxalyl chloride (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO) (2.0 eq.)

  • Protected Kojic Acid (from Step 1) (1.0 eq.)

  • Triethylamine (5.0 eq.)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the protected kojic acid (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Wittig Olefination

Reaction: Protected Aldehyde + Methyltriphenylphosphonium bromide + n-BuLi → Protected Vinyl Pyranone

Materials:

  • Methyltriphenylphosphonium bromide (1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 eq., solution in hexanes)

  • Protected Aldehyde (from Step 2) (1.0 eq.)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq.) dropwise. The solution should turn a characteristic orange/yellow color.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to -78 °C and add a solution of the protected aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 4: Deprotection of the Vinyl Pyranone

Reaction: Protected Vinyl Pyranone + TBAF → 3-Hydroxy-2-vinyl-4H-pyran-4-one

Materials:

  • Protected Vinyl Pyranone (from Step 3) (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF) (2.5 eq., 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected vinyl pyranone (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (2.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to obtain 3-hydroxy-2-vinyl-4H-pyran-4-one.

Visualizations

SynthesisWorkflow KojicAcid Kojic Acid ProtectedKA Di-TBDMS Protected Kojic Acid KojicAcid->ProtectedKA TBDMSCl, Imidazole, DMF Aldehyde Protected Kojic Aldehyde ProtectedKA->Aldehyde Swern Oxidation ProtectedVinyl Protected Vinyl Pyranone Aldehyde->ProtectedVinyl Wittig Reaction FinalProduct 3-Hydroxy-2-vinyl- 4H-pyran-4-one ProtectedVinyl->FinalProduct TBAF, THF

Caption: Synthetic workflow for 3-hydroxy-2-vinyl-4H-pyran-4-one from kojic acid.

Potential Applications in Drug Development

Derivatives of 3-hydroxy-4H-pyran-4-one have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.[2] The introduction of a vinyl group at the C2 position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Potential therapeutic applications include:

  • Antiviral Agents: The pyranone core is known to be a key pharmacophore in certain HIV-1 integrase inhibitors.[2]

  • Antibacterial Agents: These compounds can be explored for their ability to inhibit bacterial growth and biofilm formation.[2]

  • Enzyme Inhibitors: The structural features of these derivatives make them candidates for targeting various enzymes implicated in disease.[1]

The synthetic protocols provided herein offer a reliable pathway for accessing these promising compounds, enabling further investigation into their therapeutic potential.

References

Application Notes and Protocols for the Achmatowicz Reaction: Oxidative Rearrangement of Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Achmatowicz reaction, a powerful tool in organic synthesis for the oxidative rearrangement of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. This transformation is pivotal for the synthesis of a wide array of bioactive molecules, including monosaccharides and complex natural products.[1][2][3][4]

Introduction

The Achmatowicz reaction, first reported by Osman Achmatowicz Jr. in 1971, is an oxidative ring expansion that converts furan-2-yl carbinols into substituted dihydropyranones.[1][2][3] These products serve as versatile intermediates, providing access to a variety of tetrahydropyran derivatives, which are common structural motifs in many natural products and pharmaceuticals.[3][5] The reaction is highly valued for its ability to construct complex six-membered oxygen heterocycles from readily available furan precursors, often derived from biomass.[1][6] Its significance is further underscored by its application in the total synthesis of numerous bioactive compounds and its adaptability to asymmetric synthesis, enabling the production of optically active pyranones.[3][4]

Reaction Mechanism

The generally accepted mechanism of the Achmatowicz reaction involves the following key steps:

  • Oxidation/Halogenation: The furan ring is activated by an electrophilic oxidant or halogenating agent at the 2- and 5-positions.[1]

  • Ring Opening: This leads to the formation of an unstable intermediate which undergoes ring opening to yield an ene-dione species.[1]

  • Intramolecular Cyclization: A subsequent intramolecular cyclization, akin to an aldol-type reaction, forms the six-membered dihydropyranone ring.[1]

  • Final Product Formation: Tautomerization and/or hydrolysis then affords the final 6-hydroxy-2H-pyran-3(6H)-one product.[1]

A variety of oxidizing agents can be employed, including bromine in methanol, N-bromosuccinimide (NBS), and meta-chloroperoxybenzoic acid (m-CPBA), each influencing the reaction conditions and outcomes.[1]

Achmatowicz_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Furfuryl_Alcohol Furfuryl Alcohol Ene_Dione Ene-Dione Intermediate Furfuryl_Alcohol->Ene_Dione Oxidative Ring Opening Oxidant Oxidant (e.g., NBS, m-CPBA) Solvent Solvent (e.g., THF/H2O, CH2Cl2) Dihydropyranone 6-Hydroxy-2H-pyran-3(6H)-one Ene_Dione->Dihydropyranone Intramolecular Cyclization

Caption: General mechanism of the Achmatowicz reaction.

Quantitative Data Summary

The yield of the Achmatowicz reaction is influenced by the substrate, oxidant, and reaction conditions. Below is a summary of reported yields for the conversion of various furfuryl alcohols to their corresponding dihydropyranones under different protocols.

SubstrateOxidantSolvent/ConditionsYield (%)Reference
Furfuryl alcoholm-CPBACH2Cl2, 0 °CExcellent[3][7]
Furfuryl alcoholNBSBuffered THF/H2OExcellent[3]
Furfuryl alcohol derivativesCyclic diacyl peroxidesBromonium-catalyzed or visible-light photocatalyticGood[8]
Furfuryl alcoholNi-DVBP (Electrocatalytic)0.1 M phosphate buffer (pH 7), 1.4 V vs Ag/AgCl84 (isolated)[9]
Ethyl 3-(furan-2-yl)-3-hydroxypropanoateK2S2O8 / Ru(bpy)3Cl2·6H2OACN/DMSO/H2O, visible light, flow reactor82 (isolated)[10][11]
Various furfuryl alcoholsBromineMethanol>80[1]

Experimental Protocols

Below are detailed protocols for performing the Achmatowicz reaction using common oxidants.

This protocol is adapted from the synthesis of intermediates for Musellarins A-C.[3][7]

Materials:

  • Furfuryl alcohol derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the furfuryl alcohol (1.0 equiv) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude dihydropyranone.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

This protocol is a general method often employed for substrates sensitive to acidic conditions.[1][3]

Materials:

  • Furfuryl alcohol derivative

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Buffer (e.g., phosphate or bicarbonate buffer, to maintain neutral pH)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the furfuryl alcohol (1.0 equiv) in a mixture of THF and buffered water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C.

  • Add NBS (1.1 equiv) in one portion and stir the reaction vigorously at 0 °C.

  • Monitor the reaction by TLC. Upon completion (typically 30-60 minutes), quench the reaction with saturated aqueous Na2S2O3 solution.

  • Extract the mixture with EtOAc (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired dihydropyranone.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve furfuryl alcohol in solvent B Cool to 0 °C A->B C Add oxidant (m-CPBA or NBS) B->C D Stir at 0 °C and monitor by TLC C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography (if needed) G->H

Caption: General experimental workflow for the Achmatowicz reaction.

Applications in Drug Development and Natural Product Synthesis

The Achmatowicz reaction is a cornerstone in the synthesis of a multitude of biologically active molecules. The resulting dihydropyranones are valuable chiral building blocks that can be elaborated into complex structures.

  • Monosaccharide Synthesis: The original application of the Achmatowicz reaction was in the total synthesis of monosaccharides, providing a general and efficient route to these important biomolecules.[1][2]

  • Natural Product Synthesis: The reaction has been instrumental in the total synthesis of numerous natural products, including:

    • Musellarins A-C: The synthesis of these cytotoxic natural products utilizes an Achmatowicz reaction as a key step to construct the core dihydropyranone structure.[3][7]

    • Herboxidiene: An antiproliferative agent whose synthesis employs the tetrahydropyran motif generated via an Achmatowicz rearrangement.[1]

    • Halichondrin B analogs: These marine-derived anticancer compounds are synthesized using the pyranone intermediate from the Achmatowicz reaction.[1]

    • (+)-Desoxoprosophylline: The asymmetric total synthesis of this natural product features the Achmatowicz reaction.[2]

  • Diversity-Oriented Synthesis: The reaction has been utilized in diversity-oriented synthesis to generate libraries of complex molecules for biological screening.[2]

Recent and Greener Methodologies

Recent advancements have focused on developing more sustainable and efficient protocols for the Achmatowicz reaction. These include:

  • Visible-light-mediated flow protocols: These methods utilize photocatalysis and continuous flow reactors to achieve rapid and high-yielding reactions under mild conditions, often using sunlight as a green energy source.[10][11]

  • Electrocatalytic methods: The use of electrochemistry provides a green alternative to chemical oxidants, with furfuryl alcohol from biomass being converted to pyranones under mild conditions.[1][9]

  • Biocatalytic versions: Enzymatic approaches, such as those using chloroperoxidase or laccase, offer environmentally friendly alternatives for the oxidative rearrangement.[3][4]

These modern approaches not only enhance the green credentials of the Achmatowicz reaction but also expand its applicability in large-scale synthesis and industrial processes.

References

Application Notes and Protocols for the Antimicrobial Evaluation of 4H-Pyran Derivatives using MIC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of novel or synthesized 4H-pyran derivatives. The core of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is a fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible in vitro growth of a microorganism.[1] This document outlines the standardized protocol, data presentation, and a hypothetical mechanism of action for this important class of heterocyclic compounds.

Data Presentation: Minimum Inhibitory Concentration (MIC) of 4H-Pyran Derivatives

The effective comparison of the antimicrobial efficacy of different 4H-pyran derivatives requires a clear and structured presentation of quantitative data. The following tables summarize the MIC values of various 4H-pyran derivatives against a range of microbial strains as reported in the literature.

Table 1: Antibacterial Activity of Spiro-4H-pyran Derivatives

CompoundBacterial StrainMIC (µg/mL)
5dStaphylococcus aureusNot specified, but showed good antibacterial effects
5dStreptococcus pyogenesNot specified, but showed good antibacterial effects
5aStaphylococcus aureusBest MIC among tested compounds
5bStaphylococcus aureusBest MIC among tested compounds
5fStaphylococcus aureusBest MIC among tested compounds
5gStaphylococcus aureusBest MIC among tested compounds
5iStaphylococcus aureusBest MIC among tested compounds
4lStreptococcus pneumoniae125
4lEscherichia coli125
4cPseudomonas aeruginosa250
4ePseudomonas aeruginosa250
4mSalmonella typhimurium250
4mStreptococcus pneumoniae125

Table 2: Anti-Mycobacterial and Antifungal Activity of 4H-Pyran Derivatives

CompoundMicrobial StrainMIC (µg/mL)
Most tested 4H-pyran derivativesMycobacterium bovis (BCG)Showed relatively good activity
4hCandida albicansHighest antifungal activity among tested
4iCandida albicansHighest antifungal activity among tested

Experimental Protocols

A detailed methodology for determining the MIC of 4H-pyran derivatives is crucial for reproducible and comparable results. The broth microdilution method is a widely used and standardized technique.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • 4H-pyran derivatives of interest

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microbial strains (bacteria or fungi)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin, ampicillin)

  • Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel micropipettes and sterile tips

  • Incubator

2. Preparation of Reagents and Inoculum:

  • Compound Stock Solutions: Prepare a high-concentration stock solution of each 4H-pyran derivative in a suitable solvent (e.g., DMSO).

  • Working Solutions: From the stock solution, prepare a working solution in the appropriate broth medium at a concentration that is at least twice the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • In the first column of wells, add 100 µL of the working solution of the 4H-pyran derivative to achieve the highest desired concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (containing broth and inoculum but no compound).

  • Column 12 will serve as the sterility control (containing only broth).

  • Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi and other specific microorganisms.

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of the 4H-pyran derivative at which there is no visible growth of the microorganism (the first clear well).

  • The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_controls Controls prep_compound Prepare 4H-Pyran Stock & Working Solutions serial_dilution Perform Serial Dilution of 4H-Pyran Derivative prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum add_broth Add Broth to 96-Well Plate add_broth->serial_dilution serial_dilution->add_inoculum growth_control Growth Control (No Compound) sterility_control Sterility Control (No Inoculum) incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway: Inhibition of Bacterial Methionine Aminopeptidase (MetAP)

While the exact antimicrobial mechanism of many 4H-pyran derivatives is still under investigation, some studies suggest that heterocyclic compounds may target essential bacterial enzymes. One such potential target is Methionine Aminopeptidase (MetAP), which is crucial for bacterial protein maturation and survival. The following diagram illustrates a hypothetical mechanism where a 4H-pyran derivative inhibits MetAP.

MetAP_Inhibition cluster_process Bacterial Protein Maturation cluster_inhibitor Inhibition cluster_outcome Outcome ribosome Ribosome nascent_protein Nascent Protein with N-terminal Methionine ribosome->nascent_protein Protein Synthesis met_ap Methionine Aminopeptidase (MetAP) nascent_protein->met_ap Substrate mature_protein Functional Mature Protein met_ap->mature_protein Methionine Cleavage pyran 4H-Pyran Derivative inhibition Inhibition of MetAP pyran->inhibition inhibition->met_ap Blocks Active Site accumulation Accumulation of Non-functional Proteins inhibition->accumulation growth_arrest Bacterial Growth Arrest & Cell Death accumulation->growth_arrest

Caption: Hypothetical inhibition of bacterial MetAP by a 4H-pyran derivative.

References

In vitro CDK2 inhibitory assay protocol for pyranone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro CDK2 Inhibitory Assay Protocol for Pyranone Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly at the G1/S phase transition.[1] CDK2 activity is dependent on its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2] The CDK2/Cyclin E complex is essential for the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for S phase progression.[1][3] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[2][4] The development of small molecule inhibitors, such as pyranone compounds, requires robust and reliable methods to quantify their inhibitory potential.

These application notes provide a detailed protocol for a luminescence-based in vitro kinase assay to determine the inhibitory activity of pyranone compounds against the CDK2/Cyclin A2 complex. The assay measures the amount of ADP produced, which directly correlates with kinase activity.[5]

CDK2 Signaling Pathway and Mechanism of Inhibition

During the late G1 phase, the CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event causes the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[3] Small molecule inhibitors, including pyranone compounds, typically function by competing with ATP for the binding site in the kinase domain of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest.[1]

CDK2_Signaling_Pathway CDK2 Signaling at the G1/S Transition CyclinD Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F (free) pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE Cyclin E S_Phase_Genes->CyclinE Upregulates S_Phase S-Phase Entry S_Phase_Genes->S_Phase CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Activates CDK2_CyclinE->pRb_E2F Hyper-phosphorylates (positive feedback) Inhibitor Pyranone Compound (Inhibitor) Inhibitor->CDK2_CyclinE Inhibits ATP ATP ATP->CDK2_CyclinE

Caption: CDK2 signaling at the G1/S transition and mechanism of inhibition.

Experimental Principle & Workflow

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, the CDK2 kinase reaction occurs, where ATP is converted to ADP. After the reaction, the remaining ATP is depleted by adding ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the CDK2 kinase activity.[5]

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Pyranone Compounds, ATP) plate 2. Plate Setup (384-well) Add Pyranone Compound/Vehicle prep->plate enzyme 3. Add Enzyme/Substrate Mix (CDK2/Cyclin A2 + Histone H1) plate->enzyme preinc 4. Pre-incubation (10-15 min at RT) enzyme->preinc initiate 5. Initiate Kinase Reaction (Add ATP) preinc->initiate react 6. Incubate Reaction (60 min at RT) initiate->react stop 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) react->stop inc_stop 8. Incubate (40 min at RT) stop->inc_stop detect 9. Add Kinase Detection Reagent inc_stop->detect inc_detect 10. Incubate (30-60 min at RT) detect->inc_detect read 11. Measure Luminescence (Plate Reader) inc_detect->read analyze 12. Data Analysis (% Inhibition, IC50 Curve) read->analyze

Caption: Workflow for the in vitro CDK2 inhibitory assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format.[1]

Materials and Reagents
  • Enzyme: Recombinant human CDK2/Cyclin A2 (e.g., Promega, Cat.# V2971)[5]

  • Substrate: Histone H1, purified from calf thymus (e.g., Promega, included in V2971)[6]

  • Test Compounds: Pyranone compounds dissolved in 100% DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)[5]

  • ATP: Adenosine 5'-triphosphate (Included in assay kit or purchased separately)

  • Buffer Components:

    • Tris-HCl

    • MgCl₂

    • Bovine Serum Albumin (BSA)

    • Dithiothreitol (DTT)

  • Plates: White, opaque 384-well assay plates (low volume)

  • Instrumentation: Multimode plate reader with luminescence detection capability.

Reagent Preparation
  • Kinase Buffer (1X): Prepare a buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. DTT should be added fresh from a concentrated stock just before use.

  • Pyranone Compound Stock: Prepare a 10 mM stock solution of each pyranone compound in 100% DMSO.

  • Compound Dilutions: Create a serial dilution series of the pyranone compounds in 1X Kinase Buffer. The final DMSO concentration in the assay wells should not exceed 1%.[1]

  • Enzyme Solution: Dilute the CDK2/Cyclin A2 enzyme in 1X Kinase Buffer to the desired working concentration. The optimal concentration should be determined via an enzyme titration experiment but a starting point of 1-4 ng per reaction is common.

  • Substrate/ATP Mix: Prepare a 2X working solution of Histone H1 and ATP in 1X Kinase Buffer. The final concentration in the assay should be approximately 0.1 µg/µL for Histone H1 and near the Kₘ for ATP (e.g., 50 µM).

Assay Procedure
  • Dispense Compounds: Add 1 µL of the serially diluted pyranone compounds or vehicle control (1% DMSO in Kinase Buffer) to the appropriate wells of a 384-well plate.

  • Add Enzyme: Add 2 µL of the diluted CDK2/Cyclin A2 enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Add 2 µL of the Substrate/ATP mix to each well to start the kinase reaction. The final reaction volume will be 5 µL.[7]

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.[7]

Signal Detection
  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.[7]

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Measure Luminescence: Read the luminescence on a plate reader.

Assay Controls
  • Positive Control (100% Activity): Contains CDK2 enzyme, substrate, ATP, and vehicle (DMSO) but no inhibitor. Represents maximum kinase activity.[1]

  • Negative Control (0% Activity): Contains substrate, ATP, and vehicle, but no CDK2 enzyme. This is used for background signal subtraction.[1]

Data Analysis

  • Background Subtraction: Subtract the average luminescence signal of the Negative Control wells from all other data points.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of CDK2 inhibition for each pyranone compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the pyranone compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation

The inhibitory activities of the tested pyranone compounds against CDK2/Cyclin A2 should be summarized in a clear, tabular format.

Compound IDChemical StructureCDK2/Cyclin A2 IC₅₀ (µM)[8]
Pyranone A[Structure of Pyranone A]0.57
Pyranone B[Structure of Pyranone B]0.24
Pyranone C[Structure of Pyranone C]0.93
Roscovitine (Control)[Structure of Roscovitine]0.39

Note: Data presented are hypothetical examples based on published results for similar heterocyclic CDK2 inhibitors to illustrate typical data presentation format.[8]

References

Application Notes and Protocols: DPPH Radical Scavenging Assay for Antioxidant Activity of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely utilized, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds, including pyran derivatives.[1][2][3] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][2] The reduction of the deep purple DPPH radical to the pale yellow hydrazine, DPPH-H, is monitored by the decrease in absorbance at approximately 517 nm.[1][2][4] This color change is directly proportional to the radical scavenging activity of the compound being tested.[1][2] Pyran derivatives, a class of heterocyclic compounds, have garnered significant interest for their potential antioxidant properties, making the DPPH assay a crucial tool in their preliminary screening and characterization.[5][6]

Principle of the DPPH Assay

The core of the DPPH assay lies in the reaction between the stable free radical, DPPH, and an antioxidant compound. DPPH possesses an unpaired electron, which imparts a strong violet color and a characteristic absorbance peak around 517 nm.[1][2] When an antioxidant molecule (A-H) is introduced, it donates a hydrogen atom to the DPPH radical, leading to its reduction to DPPH-H (diphenylpicrylhydrazine). This process quenches the radical and results in the fading of the violet color to a pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is indicative of the antioxidant's radical scavenging efficacy.[1][2][7]

Data Presentation: Antioxidant Activity of Pyran Derivatives

The antioxidant activity of pyran derivatives is commonly expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.[8] The following table summarizes the DPPH radical scavenging activity of selected pyran derivatives from recent studies.

Compound/DerivativeAssayIC50 (mM)Reference CompoundIC50 of Reference (mM)Source
4g (a 4H-pyran derivative) DPPH0.329BHT0.245[9]
4j (a 4H-pyran derivative) DPPH0.1941BHT0.245[9]
Compound 5b (a 4H-pyran derivative) DPPHNot specified, but showed excellent radical trapping activityBHT and TBHQNot specified[5]
Pyranopyrazole derivative 5a DPPHShowed significant antioxidant activity, greater than ascorbic acidAscorbic AcidNot specified[10]

Note: BHT (Butylated hydroxytoluene) and TBHQ (tert-Butylhydroquinone) are common synthetic antioxidant standards.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH radical scavenging assay for pyran derivatives.

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Pyran derivatives (test samples)

  • Positive control: Ascorbic acid, Trolox, or BHT

  • 96-well microplates or quartz cuvettes

  • Micropipettes

  • UV-Vis spectrophotometer or microplate reader

  • Vortex mixer (optional)

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.2 mg/mL or 0.5 mM):

    • Accurately weigh a specific amount of DPPH powder (e.g., 20 mg) and dissolve it in 100 mL of methanol or ethanol.[11]

    • Store the stock solution in a dark, airtight container at 4°C to protect it from light and degradation. It is recommended to prepare this solution fresh daily.[1]

  • DPPH Working Solution (e.g., 0.1 mM):

    • Dilute the DPPH stock solution with methanol or ethanol to achieve a working concentration with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[1]

    • This solution should also be freshly prepared before each experiment.

  • Test Sample Solutions:

    • Prepare a stock solution of the pyran derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[9]

  • Positive Control Solutions:

    • Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test samples.

Assay Procedure (Microplate Method)
  • Plate Setup:

    • In a 96-well microplate, add 100 µL of the various concentrations of the pyran derivative sample solutions to respective wells.

    • Add 100 µL of the different concentrations of the positive control solutions to their designated wells.

    • For the blank (control), add 100 µL of the solvent (e.g., methanol) to separate wells.[9]

  • Initiation of Reaction:

    • To each well containing the sample, control, or blank, add 100 µL of the DPPH working solution.[9]

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[1][9] The incubation time may need to be optimized depending on the reaction kinetics of the specific compounds.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][9]

Data Analysis
  • Calculation of Percentage Inhibition:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9][11]

    • Where Abs_control is the absorbance of the DPPH solution without a sample (blank) and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of the pyran derivative.

    • The IC50 value is determined from the graph as the concentration of the sample that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates greater antioxidant activity.[8][12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Control with DPPH Solution in Microplate DPPH_sol->Mix Sample_sol Prepare Pyran Derivative Serial Dilutions Sample_sol->Mix Control_sol Prepare Positive Control Serial Dilutions Control_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion

The DPPH radical scavenging assay provides a reliable and efficient method for screening the antioxidant potential of pyran derivatives. The detailed protocol and data presentation guidelines in these application notes are intended to assist researchers in the accurate assessment and comparison of the antioxidant activities of these compounds, thereby facilitating the discovery and development of new therapeutic agents.

References

Application Note: Molecular Docking of 4H-Pyran Derivatives in the ATP Binding Pocket of CDK2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the eukaryotic cell cycle, particularly the transition from G1 to S phase.[1] Its overexpression is linked to the oncogenesis of various cancers, including colorectal cancer, making it a significant target for anticancer drug development.[1][2] Potent CDK inhibitors often act by competing with ATP for binding within the catalytic site of the kinase.[3] The 4H-pyran scaffold has emerged as a promising lead structure for developing CDK2 inhibitors due to its demonstrated antitumoral properties.[2] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing critical insights for structure-based drug design.[4][5] This document provides a detailed protocol for performing molecular docking of 4H-pyran derivatives into the ATP binding pocket of CDK2.

The Target: CDK2 ATP Binding Pocket

The CDK2 structure comprises an N-terminal lobe rich in β-sheets and a C-terminal lobe that is mostly α-helical. The ATP-binding site is a deep cleft located between these two lobes. The binding and activation of CDK2 by cyclins (like Cyclin A or E) induce conformational changes that expose the catalytic cleft and correctly orient key residues for ATP binding and catalysis.[6]

Several key amino acid residues are critical for ligand binding within the ATP pocket:

  • Hinge Region (residues 80-84): Forms crucial hydrogen bonds with the ligand, mimicking the interaction with the adenine moiety of ATP. Leu83 is a key residue in this region.[6][7][8]

  • Glycine-Rich Loop (residues 11-16): Recognizes the phosphate groups of ATP.[6][7]

  • Catalytic Residues: Asp145 acts as the catalytic base, and Lys33 is essential for orienting ATP.[3][9]

  • Other Contact Residues: Residues such as Glu81, Asp86, and Gln131 are also frequently involved in hydrogen bonding or hydrophobic interactions with inhibitors.[8][10]

Experimental Protocol: Molecular Docking

This protocol outlines a general workflow for docking 4H-pyran derivatives into the CDK2 active site using common molecular modeling software.

1. Software and Hardware Requirements

  • Molecular Visualization and Preparation: UCSF Chimera, Discovery Studio, PyMOL, or MOE (Molecular Operating Environment).[1][11][12]

  • Docking Software: AutoDock Tools, AutoDock Vina, GOLD, or Schrödinger Maestro.[10][13]

  • Hardware: A high-performance computing workstation is recommended for handling complex calculations efficiently.

2. Protein Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known inhibitor (e.g., PDB IDs: 6GUE, 1QMZ).[1][7]

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool.

    • Remove all non-essential components, including water molecules, co-crystallized ligands, and all protein chains except for the CDK2 chain (typically chain A).[1]

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Perform energy minimization on the protein structure to relieve any steric clashes, using a force field like OPLS3e or MMFF94x.[12][13]

    • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

3. Ligand Preparation (4H-Pyran Derivatives)

  • Create 3D Structures: Draw the 2D structures of the 4H-pyran derivatives and convert them to 3D structures using software like ChemDraw, MarvinSketch, or the builder tools within the modeling suite.

  • Energy Minimization: Perform a geometry optimization of each ligand using a suitable force field (e.g., MMFF94) or a semi-empirical method like AM1.[11]

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds (torsions) for flexible docking.

  • Save Ligands: Save the prepared ligands in the required format (e.g., PDBQT).[1]

4. Grid Generation and Binding Site Definition

  • Identify the Binding Pocket: The active site is defined based on the position of the co-crystallized ligand in the original PDB file. Key residues lining the ATP pocket (e.g., Leu83, Asp145) can confirm the location.[3][6]

  • Define the Grid Box: Generate a grid box that encompasses the entire ATP binding pocket. The box should be large enough to allow the ligand to move and rotate freely within the site. A typical size is 60x60x60 Å with a spacing of 0.375 Å, centered on the active site.

5. Docking Execution

  • Configure Docking Parameters:

    • Select the docking algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock).

    • Set the number of docking runs (e.g., 10-50 runs) to ensure thorough conformational sampling.[10]

    • Keep other parameters, such as population size and energy evaluation numbers, at their default or optimized values.

  • Run the Docking Simulation: Execute the docking of each prepared 4H-pyran derivative against the prepared CDK2 receptor.

6. Analysis of Docking Results

  • Examine Binding Poses: Visualize the resulting docked poses for each ligand within the CDK2 active site. The poses are typically clustered based on root-mean-square deviation (RMSD).[10]

  • Evaluate Scoring Functions: Analyze the binding affinity (e.g., docking score in kcal/mol) and estimated inhibition constant (Ki) for the best-ranked pose of each ligand. Lower binding energy values indicate more favorable binding.[1]

  • Analyze Interactions: Identify the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the key amino acid residues in the binding pocket. Tools like Discovery Studio or PyMOL can generate 2D and 3D interaction diagrams.[13]

Data Presentation: Quantitative Analysis

The results from molecular docking and corresponding in vitro assays should be summarized for clear comparison. The table below presents example data for hypothetical 4H-pyran derivatives, based on values reported for similar heterocyclic CDK2 inhibitors.[2][14][15]

Compound IDStructure (Example)Docking Score (kcal/mol)Est. Inhibition Constant (Ki)In Vitro IC50 vs CDK2 (µM)Key H-Bond Interactions (Residues)
4H-Pyran-01 2-amino-4-phenyl-4H-pyran-3-carbonitrile-10.845.2 nM0.85Leu83, Asp86
4H-Pyran-02 2-amino-4-(4-chlorophenyl)-4H-pyran-3-carbonitrile-11.225.1 nM0.46Leu83, Lys33, Asp145
4H-Pyran-03 2-amino-4-(4-methoxyphenyl)-4H-pyran-3-carbonitrile-10.568.7 nM1.63Gln131, Leu83
Roscovitine (Reference)-9.5210.0 nM0.99[16]Leu83, Asp86

Visualizations

Logical and Experimental Workflows

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., CDK2 from PDB) PrepProt 3. Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand 2. Prepare Ligand Library (4H-Pyran Derivatives) PrepLig 4. Prepare Ligands (Energy Minimization) Ligand->PrepLig Grid 5. Define Binding Site & Generate Grid PrepProt->Grid Dock 6. Run Docking Simulation PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Scores & Poses) Dock->Analyze Interactions 8. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Interactions Validate 9. Experimental Validation (In Vitro Kinase Assay) Interactions->Validate

Caption: Workflow for molecular docking of 4H-pyran derivatives against CDK2.

Key Interactions in CDK2 ATP Binding Pocket

CDK2_Binding_Pocket Ligand 4H-Pyran Derivative Leu83 Leu83 (Hinge) Ligand->Leu83 H-Bond Asp145 Asp145 (Catalytic) Ligand->Asp145 H-Bond Lys33 Lys33 Ligand->Lys33 H-Bond Asp86 Asp86 Ligand->Asp86 Hydrophobic Gln131 Gln131 Ligand->Gln131 Interaction

Caption: Schematic of 4H-pyran derivative interactions in the CDK2 ATP pocket.

Simplified CDK2 Signaling Pathway

CDK2_Signaling_Pathway CyclinE Cyclin E / A ActiveComplex Active CDK2/Cyclin Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex G1_S G1-S Phase Transition ActiveComplex->G1_S Phosphorylation of Substrates Proliferation Cell Proliferation G1_S->Proliferation Pyran 4H-Pyran Derivative Pyran->ActiveComplex Inhibition

Caption: Inhibition of the CDK2 cell cycle pathway by a 4H-pyran derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(benzyloxy)-4H-pyran-4-one. Our aim is to facilitate improved yields and purity through detailed experimental protocols, data-driven insights, and clear visual aids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: Why is the yield of my O-benzylation reaction consistently low?

Answer: Low yields in the O-benzylation of 3-hydroxy-4H-pyran-4-one (pyromeconic acid) can stem from several factors. Key areas to investigate include the choice of base and solvent, reaction temperature, and the purity of starting materials.

  • Suboptimal Base: The selection of a suitable base is critical for the deprotonation of the hydroxyl group. Weak bases may not lead to complete formation of the alkoxide, resulting in unreacted starting material. Conversely, excessively strong bases or harsh basic conditions can promote side reactions, such as ring opening of the pyranone core.[1][2]

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may lead to the formation of degradation products. It is crucial to maintain the recommended temperature for the specific protocol being followed.[3]

  • Moisture in Reaction: The presence of water in the reaction mixture can hydrolyze the alkoxide intermediate and react with the benzyl halide, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Starting Materials: Impurities in either the 3-hydroxy-4H-pyran-4-one or the benzylating agent can introduce competing side reactions, thereby lowering the yield of the desired product.[3]

Question 2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

Answer: The formation of multiple products can be attributed to several competing reactions. The most common side products in the benzylation of 3-hydroxy-4H-pyran-4-one are:

  • Unreacted Starting Material: Incomplete reaction is a common issue. This can be identified by comparing the TLC with a spot of the starting 3-hydroxy-4H-pyran-4-one.

  • Benzyl Alcohol: This can form from the hydrolysis of the benzylating agent if moisture is present in the reaction.

  • C-Alkylated Products: Although O-alkylation is generally favored, C-alkylation at the 2- or 6-position of the pyranone ring can occur, leading to isomeric byproducts. The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation.

  • Ring-Opened Products: The 4H-pyran-4-one ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh basic or acidic conditions during the reaction or work-up.[2]

Question 3: How can I effectively purify this compound from the reaction mixture?

Answer: Purification can be challenging due to the potential for similarly polar byproducts. A combination of techniques is often most effective.

  • Aqueous Work-up: An initial aqueous work-up is essential to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Flash column chromatography using silica gel is a standard and effective method for separating the desired product from unreacted starting materials and most side products. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.[1]

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 3-hydroxy-4H-pyran-4-one with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.

Q2: Which base is most effective for the O-benzylation of 3-hydroxy-4H-pyran-4-one?

A2: The choice of base can significantly impact the yield. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium ethoxide (NaOEt). For substrates sensitive to strong bases, milder conditions using bases like silver(I) oxide (Ag₂O) can be employed. The optimal base may need to be determined empirically for your specific reaction conditions.

Q3: What are the recommended reaction conditions (solvent, temperature) for this synthesis?

A3: Typical solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF) or acetone, or alcohols like ethanol. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen base. For instance, a high-yielding synthesis of the closely related 3-(benzyloxy)-2-methyl-4H-pyran-4-one utilizes potassium carbonate in refluxing ethanol.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexane.

Data Presentation

The following tables summarize reaction conditions and reported yields for the synthesis of this compound and its close analogs.

Table 1: O-Benzylation of Substituted 3-Hydroxy-4H-pyran-4-ones

Starting MaterialBenzylating AgentBaseSolventTemperatureYield (%)Reference
2-(Hydroxymethyl)-3-hydroxy-4H-pyran-4-oneBenzyl bromide-Methanol70°C81[1]
2-(Hydroxymethyl)-3-hydroxy-4H-pyran-4-oneBenzyl chloride-Methanol70°C84[1]
3-Hydroxy-2-methyl-4H-pyran-4-oneBenzyl chlorideK₂CO₃EthanolReflux99.4-

Note: The specific base for the first two entries was not explicitly stated in the source but is a necessary component for the reaction to proceed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a high-yield synthesis of a closely related analog.

Materials:

  • 3-Hydroxy-4H-pyran-4-one (Pyromeconic acid)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, anhydrous

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • TLC plates (silica gel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4H-pyran-4-one (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous ethanol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethanol.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3_Hydroxy_4H_pyran_4_one 3-Hydroxy-4H-pyran-4-one Base_Solvent_Heat K₂CO₃, Ethanol, Reflux 3_Hydroxy_4H_pyran_4_one->Base_Solvent_Heat Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Base_Solvent_Heat 3_Benzyloxy_4H_pyran_4_one This compound Base_Solvent_Heat->3_Benzyloxy_4H_pyran_4_one

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions No Impure_SM Impure Starting Material Check_SM->Impure_SM Yes Check_Workup Analyze Work-up & Purification Check_Conditions->Check_Workup All OK Incorrect_Base Suboptimal Base? Check_Conditions->Incorrect_Base Incorrect_Temp Incorrect Temperature? Check_Conditions->Incorrect_Temp Moisture Moisture Present? Check_Conditions->Moisture Loss_Purification Product Loss During Purification? Check_Workup->Loss_Purification Purify_SM Purify Starting Materials Impure_SM->Purify_SM Optimize_Base Screen Different Bases (e.g., NaH, NaOEt) Incorrect_Base->Optimize_Base Optimize_Temp Optimize Temperature Incorrect_Temp->Optimize_Temp Dry_Reagents Use Anhydrous Solvents & Dry Glassware Moisture->Dry_Reagents Optimize_Purification Optimize Chromatography/Recrystallization Loss_Purification->Optimize_Purification

Caption: Workflow for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges of Pyranone Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of pyranone compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are pyranone compounds and why is their solubility a concern in biological assays?

Pyranones, or pyrones, are a class of heterocyclic organic compounds containing an unsaturated six-membered ring with one oxygen atom and a carbonyl group.[1] They exist as two main isomers: 2-pyrone and 4-pyrone.[1] Many natural and synthetic pyranone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive for drug discovery.[2][3][4][5]

However, the often planar and lipophilic nature of the pyranone scaffold can lead to poor aqueous solubility. This low solubility presents a significant challenge in biological assays, as it can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[6][7]

Q2: My pyranone compound precipitated immediately upon addition to my aqueous assay buffer. What is the likely cause?

This phenomenon, often termed "crashing out," typically occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[8] The sudden change in solvent polarity reduces the compound's solubility below its concentration, causing it to precipitate.[8]

Q3: I observed precipitation of my pyranone compound in the cell culture media after several hours of incubation. What could be the reason?

Delayed precipitation can be caused by several factors:

  • Temperature fluctuations: Repeatedly moving culture plates between the incubator and the microscope can cause temperature changes that affect compound solubility over time.[8]

  • Media evaporation: During long-term experiments, evaporation of water from the culture media can increase the concentration of the pyranone compound beyond its solubility limit.[8][9]

  • Interaction with media components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[8][9]

  • Compound instability: The pyranone derivative might degrade over time into less soluble byproducts.[9]

  • Changes in media pH: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[9]

Q4: What is the recommended starting solvent for preparing a stock solution of a pyranone compound?

For many hydrophobic small molecules like pyranone derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating highly concentrated stock solutions.[10][6] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility of the compound in the stock solution.[8]

Q5: What are the general strategies to improve the solubility of pyranone compounds in my experiments?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in the final assay buffer can help to keep the compound in solution. However, the final concentration of the co-solvent should be kept low (typically <1%) to avoid cellular toxicity.[6][11]

  • Surfactants: Surfactants like Tween 80 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12]

  • pH adjustment: For ionizable pyranone compounds, adjusting the pH of the buffer can significantly impact their solubility.[13][14]

  • Particle size reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[12][13][14]

  • Formulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[15]

Troubleshooting Guides

Issue 1: Immediate Precipitation of Pyranone Compound in Aqueous Buffer

Symptoms: A visible precipitate or cloudiness forms immediately after adding the pyranone stock solution to the assay buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the pyranone compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or media.
Solvent Shock Rapid dilution of a concentrated DMSO stock into the aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution in the assay buffer or media. Add the compound dropwise while gently vortexing.[9]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[8][9]Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions.[9]
High DMSO Concentration The final concentration of DMSO in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[8] This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation of Pyranone Compound in Cell Culture

Symptoms: The media appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator causes temperature cycling, which can affect compound solubility over time.[8]Minimize the time culture vessels are outside the incubator. For frequent observation, use a microscope with an integrated environmental chamber.
Media Evaporation In long-term cultures, water evaporation from the media concentrates all solutes, including the pyranone compound, potentially exceeding its solubility limit.[8][9]Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[9]
Interaction with Media Components The pyranone compound may slowly interact with salts, amino acids, or proteins in the media to form insoluble complexes.[8][9]If possible, test different basal media formulations. Assess if reducing the serum concentration (if applicable) improves solubility.
Compound Instability The compound may be degrading over time into less soluble byproducts.Assess the stability of the pyranone compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[9]
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[9]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of a Pyranone Compound

This protocol helps to determine the highest concentration of your pyranone compound that remains soluble in your specific cell culture medium or assay buffer under experimental conditions.

Materials:

  • Pyranone compound

  • 100% DMSO (anhydrous, high purity)

  • Cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the pyranone compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare a Dilution Series: Pre-warm your cell culture medium or assay buffer to 37°C. Prepare a series of dilutions of your compound in the medium/buffer. For example, you can prepare a 2-fold dilution series starting from a high concentration that is likely to precipitate.

  • Incubate under Experimental Conditions: Incubate the prepared solutions under the same conditions you use for your experiments (e.g., 37°C, 5% CO2) for a period equivalent to the duration of your longest experiment.[16]

  • Observe for Precipitation: After incubation, visually inspect each dilution for any signs of precipitation. You can also use a microscope to look for smaller, crystalline precipitates.

  • Determine the Solubility Limit: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of your pyranone compound under your experimental conditions.[16]

Protocol 2: Serial Dilution Method to Minimize Precipitation

This method helps to avoid "solvent shock" by gradually introducing the pyranone compound into the aqueous environment.

Materials:

  • High-concentration stock solution of the pyranone compound in DMSO

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile tubes for dilution

Procedure:

  • Prepare an Intermediate Dilution: Create an intermediate dilution of your stock solution in pre-warmed medium or buffer. For example, dilute your 100 mM DMSO stock 1:10 in the medium to get a 10 mM solution with 10% DMSO.

  • Perform Serial Dilutions: Use the intermediate dilution to perform further serial dilutions in the pre-warmed medium or buffer until you reach your desired final concentrations. This gradual decrease in DMSO concentration at each step helps to keep the compound in solution.

  • Add to Experiment: Use these final dilutions for your biological assay.

Signaling Pathways and Visualizations

Many pyranone derivatives exert their biological effects by modulating specific signaling pathways. For example, some have been shown to induce apoptosis in cancer cells through the PI3K/AKT signaling pathway.[2]

Below are diagrams illustrating a general experimental workflow for addressing solubility issues and a simplified representation of a signaling pathway that could be modulated by a pyranone compound.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solution Strategies observe Precipitation Observed check_conc Check Final Concentration observe->check_conc check_dilution Review Dilution Protocol observe->check_dilution check_temp Verify Media Temperature observe->check_temp check_dmso Assess Final DMSO % observe->check_dmso lower_conc Lower Concentration check_conc->lower_conc Exceeds solubility? serial_dilute Use Serial Dilution check_dilution->serial_dilute Rapid dilution? warm_media Use Warmed Media check_temp->warm_media Media cold? adjust_stock Adjust Stock Concentration check_dmso->adjust_stock > 0.5%? G Pyranone Pyranone Compound Receptor Cell Surface Receptor Pyranone->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis

References

Technical Support Center: Troubleshooting Low Product Yield in Pyranone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low product yield during pyranone synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction?

A1: The most critical parameters for successful pyranone synthesis are the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The stoichiometry of the reactants is also crucial. For instance, Lewis acids like Scandium triflate (Sc(OTf)₃) or organocatalysts such as DABCO are frequently used, and their concentration can significantly affect both the yield and selectivity of the reaction.[1][2] Temperature is another vital factor, as higher temperatures can promote side reactions, while lower temperatures may lead to excessively slow reaction rates.[1]

Q2: How does the choice of solvent impact pyranone formation?

A2: The solvent plays a multifaceted role in pyranone synthesis by influencing reactant solubility, catalyst activity, and the stability of reaction intermediates and transition states.[1] Commonly employed aprotic solvents include DMF, acetonitrile, and dioxane.[1] In certain base-catalyzed reactions, acetic acid has been shown to significantly enhance yields compared to other solvents like ethanol or DMF.[1] The optimal solvent is highly dependent on the specific reaction mechanism being utilized.

Q3: My pyranone synthesis is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.

  • Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate.

  • Poor Reagent Purity: The purity of starting materials is critical. The presence of water or other impurities can interfere with the reaction.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to one being consumed prematurely, halting the reaction.

Q4: I am observing the formation of a significant amount of side products. How can I improve the selectivity for my desired pyranone?

A4: The formation of side products is a common challenge. To enhance selectivity, consider the following:

  • Catalyst Selection: The choice of catalyst can dramatically influence the reaction pathway. For example, in Pechmann condensation for coumarin (a benzo-α-pyrone) synthesis, using a milder solid acid catalyst like Amberlyst-15 can improve selectivity over the formation of the chromone byproduct.[3]

  • Temperature Control: Carefully controlling the reaction temperature can help minimize side reactions, which often have a higher activation energy than the desired reaction.[1]

  • Solvent Optimization: The solvent can affect the relative rates of competing reactions. Screening different solvents is recommended to find the optimal conditions for your specific transformation.[3]

Q5: What are the common purification methods for pyranone products?

A5: The appropriate purification strategy depends on the physicochemical properties of the pyranone and the impurities present. Common techniques include:

  • Recrystallization: This is effective for solid products. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool, causing the pure pyranone to crystallize.[1]

  • Column Chromatography: Silica gel chromatography is widely used to separate the target compound from byproducts and unreacted starting materials.[1] A common eluent system is a mixture of ethyl acetate and hexane.[1]

  • Distillation: For volatile pyranones, vacuum distillation can be an effective method of purification.[1]

Troubleshooting Guides

Guide 1: Low Yield in Pechmann Condensation

Issue: Low yield of the desired coumarin with significant formation of a chromone byproduct.

Background: The Pechmann condensation is a reaction between a phenol and a β-ketoester under acidic conditions to form a coumarin.[3] A common side reaction is the Simonis chromone cyclization, which leads to the formation of a chromone isomer.[3]

Troubleshooting Steps:

  • Catalyst Modification: Switch from a strong Brønsted acid (e.g., sulfuric acid) to a milder, solid acid catalyst like Amberlyst-15.[3] This can favor the transesterification pathway of the Pechmann reaction over the ketone activation that leads to the chromone.[3]

  • Temperature Optimization: For highly activated phenols, the reaction may proceed at room temperature, which can suppress the formation of the chromone.[3] For less reactive phenols, a careful optimization of the heating temperature is necessary.

  • Solvent-Free Conditions: Consider running the reaction under solvent-free conditions, potentially with microwave irradiation, which has been shown to improve yields and reduce reaction times, thereby minimizing byproduct formation.[3]

Guide 2: Incomplete Cyclization in Perkin Reaction

Issue: Formation of o-coumaric acid as the major product instead of the desired coumarin.

Background: The Perkin reaction for coumarin synthesis involves the condensation of a salicylaldehyde with an acetic anhydride. Incomplete cyclization results in the formation of the intermediate o-coumaric acid.

Troubleshooting Steps:

  • Increase Acetic Anhydride Concentration: Acetic anhydride not only acts as a reactant but also facilitates the dehydration and cyclization steps. Using a sufficient excess can drive the reaction towards the formation of the coumarin.[3]

  • Elevate Reaction Temperature: Insufficient heating can lead to the isolation of the intermediate acid.[3] Ensure the reaction temperature is high enough (typically 180-200 °C) to promote the final lactonization step.[3]

  • Ensure Anhydrous Conditions: The presence of moisture can interfere with the reaction. Ensure that all reagents and glassware are thoroughly dried before use.[3]

Data Presentation

Table 1: Effect of Catalyst on Pyranone Yield in a Model Reaction

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
Sc(OTf)₃Toluene801290
BF₃·OEt₂Toluene801212
AlCl₃Toluene801215
No CatalystToluene80120

This table presents hypothetical data based on trends reported in the literature for catalyst screening in similar reactions.[2]

Table 2: Influence of Solvent on Product Yield in a Base-Promoted Pyranone Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
KOHDMF100288
KOHDMSO100275
NaNH₂DMFRoom Temp1234
KOHDMFRoom Temp375

Data adapted from a study on the synthesis of 2H-pyranones, illustrating the significant impact of solvent and temperature on product yield.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Pyranone Synthesis
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials (e.g., acrylic acid derivative and alkyne, 1.0 mmol each).

  • Solvent and Catalyst Addition: Add the chosen solvent (5 mL) followed by the catalyst (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting a Pechmann Condensation with a Solid Acid Catalyst
  • Reactant Preparation: In a round-bottom flask, combine the phenol (1 mmol) and the β-ketoester (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions. Monitor the reaction by TLC for 1-3 hours.

  • Work-up: After cooling, add ethanol to the reaction mixture and stir.

  • Isolation: Filter the solid catalyst and wash with ethanol. The filtrate contains the crude product.

  • Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[3]

Visualizations

Troubleshooting_Workflow start Low Pyranone Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst side_reactions Analyze for Side Products start->side_reactions Byproducts observed incomplete_conversion Incomplete Conversion start->incomplete_conversion Starting material remains purify Purify Reagents check_reagents->purify Impurities found optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal optimize_catalyst Screen Catalysts / Increase Loading check_catalyst->optimize_catalyst Inactive/Insufficient side_reactions->optimize_temp side_reactions->optimize_catalyst optimize_solvent Screen Solvents side_reactions->optimize_solvent incomplete_conversion->optimize_temp incomplete_conversion->optimize_catalyst end Improved Yield optimize_temp->end optimize_catalyst->end optimize_solvent->end purify->end

Caption: A logical workflow for troubleshooting low pyranone yield.

Pechmann_vs_Simonis cluster_pechmann Pechmann Condensation Pathway cluster_simonis Simonis Chromone Cyclization Pathway P_start Phenol + β-Ketoester P_intermediate Transesterification Intermediate P_start->P_intermediate Mild Acid (e.g., Amberlyst-15) P_cyclization Intramolecular Electrophilic Attack P_intermediate->P_cyclization P_product Coumarin (Desired Product) P_cyclization->P_product S_start Phenol + β-Ketoester S_intermediate Ketone Activation S_start->S_intermediate Strong Acid S_cyclization Intramolecular Cyclization S_intermediate->S_cyclization S_product Chromone (Side Product) S_cyclization->S_product

Caption: Competing pathways in coumarin vs. chromone formation.

References

Technical Support Center: Optimizing 4H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst screening and optimization of 4H-pyran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4H-pyran derivatives?

A1: The most prevalent and efficient method for synthesizing 4H-pyran derivatives is through a one-pot, three-component reaction. This typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a C-H activated acidic compound (such as a 1,3-dicarbonyl compound).[1][2] Various catalysts and reaction conditions can be employed to optimize this synthesis.[1]

Q2: What types of catalysts are commonly used for 4H-pyran synthesis?

A2: A wide range of catalysts have been successfully used, including:

  • Heterogeneous catalysts: These are often preferred due to their ease of separation and potential for recyclability.[1][3] Examples include metal oxides (e.g., Nd₂O₃, Fe₂O₃, CaO), supported catalysts (e.g., KOH loaded on CaO), and magnetic nanoparticles (e.g., CuFe₂O₄@starch).[1][3][4][5]

  • Homogeneous catalysts: These include bases like piperidine and L-proline.[4]

  • Biocatalysts: Natural and biodegradable catalysts like chitosan and alginate are gaining attention as environmentally friendly options.[6][7]

  • Nanocatalysts: Materials like Ag/TiO₂ nano-thin films and copper iodide nanoparticles offer high surface area and catalytic activity.[8]

Q3: What are the key advantages of using a heterogeneous catalyst?

A3: Heterogeneous catalysts offer several benefits in organic synthesis, including:

  • Easy separation: They can be easily removed from the reaction mixture by filtration.[3]

  • Recyclability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and sustainable.[1][3]

  • Reduced waste: Their use often leads to cleaner reactions with easier work-up procedures.[1]

Q4: Can 4H-pyran synthesis be performed under green or solvent-free conditions?

A4: Yes, significant research has focused on developing environmentally friendly protocols. This includes the use of water as a solvent, solvent-free reactions under thermal conditions, and the application of biodegradable catalysts.[1][3][6][9] For instance, KOH loaded on CaO has been effectively used in solvent-free conditions.[3]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is properly prepared and stored. For some catalysts, pretreatment or activation may be necessary.[3] Consider screening a different type of catalyst known to be effective for your specific substrates.
Suboptimal Reaction Temperature Optimize the reaction temperature. While many reactions proceed at room temperature, some may require heating to achieve a good yield.[1][6] Conversely, excessive heat can sometimes lead to side product formation.
Incorrect Solvent The choice of solvent can significantly impact the reaction outcome.[1][6] Screen a variety of solvents (e.g., ethanol, water, or solvent-free conditions) to find the optimal medium for your reaction.[1][6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is allowed to run to completion.
No Catalyst Used Control experiments have shown that in the absence of a catalyst, the reaction often results in very low to no product yield.[4][10]

Problem 2: Difficulty in separating the catalyst from the product.

Possible Cause Suggested Solution
Using a Homogeneous Catalyst Switch to a heterogeneous catalyst. These can be easily separated by filtration.[3]
Fine Catalyst Particles If using a nanoparticulate heterogeneous catalyst, consider using a magnetic catalyst which can be easily removed with an external magnet.[1]

Problem 3: Catalyst deactivation after one or two cycles.

Possible Cause Suggested Solution
Leaching of Active Species This can be an issue with some supported catalysts. Consider using a more robust support or a different type of catalyst.
Poisoning of Catalytic Sites Ensure all reactants and solvents are pure and free of impurities that could poison the catalyst.
Improper Regeneration Follow the recommended regeneration procedure for your specific catalyst. This may involve washing with a solvent and drying at a specific temperature.[3]

Catalyst Performance Data

The following tables summarize the performance of various catalysts in the synthesis of 4H-pyran derivatives.

Table 1: Comparison of Different Catalysts for 4H-Pyran Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
CuFe₂O₄@starch0.03 gEthanolRoom Temp.Varies90-98[1]
Nd₂O₃Not SpecifiedPEG-400Not Specified45 min93[4]
20% KOH loaded CaO10 mmolSolvent-free6010 min92[3]
Al₂O₃Not SpecifiedNot SpecifiedNot Specified8 h50[4]
MgONot SpecifiedNot SpecifiedNot Specified10 h60[4]
CaONot SpecifiedNot SpecifiedNot Specified7 h42[4]
Fe₂O₃Not SpecifiedNot SpecifiedNot Specified3 h35[3]
Sodium Alginate (SA)100 mgWaterRoom Temp.10 min93.7[6]
Ag/TiO₂ nano-thin filmsNot SpecifiedH₂O/EtOH (2:1)60VariesHigh

Table 2: Catalyst Recyclability

CatalystNumber of CyclesFinal Yield (%)Reference
CuFe₂O₄@starch6No significant decrease[1]
20% KOH loaded CaO5No significant change[3]
Sodium Alginate (SA)280[6]

Experimental Protocols

General Procedure for Three-Component Synthesis of 4H-Pyran Derivatives:

A mixture of the aldehyde (1 mmol), malononitrile (1.1 mmol), and a C-H activated acidic compound (1 mmol) is prepared. The selected catalyst (e.g., 0.03 g of CuFe₂O₄@starch) is added to the mixture.[1] The reaction is then stirred in a suitable solvent (e.g., 3 ml of ethanol) at the optimized temperature (e.g., room temperature).[1] The progress of the reaction is monitored by TLC.[1] Upon completion, if a heterogeneous catalyst is used, it is removed by filtration or with the aid of an external magnet for magnetic catalysts.[1] The final product can then be isolated and purified, often by recrystallization from a suitable solvent like ethanol.[3]

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_analysis Analysis Aldehyde Aldehyde (1 mmol) Mix Mix Reactants & Catalyst Aldehyde->Mix Malononitrile Malononitrile (1.1 mmol) Malononitrile->Mix ActiveMethylene Active Methylene Compound (1 mmol) ActiveMethylene->Mix Stir Stir at Optimized Temperature & Time Mix->Stir Add Solvent Separate Catalyst Separation (Filtration/Magnet) Stir->Separate Monitor by TLC Isolate Product Isolation (e.g., Recrystallization) Separate->Isolate Characterize Characterization (NMR, IR, etc.) Isolate->Characterize

Caption: General workflow for the catalytic synthesis of 4H-pyrans.

Troubleshooting_Logic Start Low/No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckTemp Is the temperature optimal? CheckCatalyst->CheckTemp Yes ActivateCatalyst Activate or screen new catalyst CheckCatalyst->ActivateCatalyst No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes OptimizeTemp Optimize temperature CheckTemp->OptimizeTemp No CheckTime Is the reaction time sufficient? CheckSolvent->CheckTime Yes ScreenSolvent Screen different solvents CheckSolvent->ScreenSolvent No IncreaseTime Increase reaction time (monitor by TLC) CheckTime->IncreaseTime No Success Improved Yield CheckTime->Success Yes ActivateCatalyst->Success OptimizeTemp->Success ScreenSolvent->Success IncreaseTime->Success

Caption: Troubleshooting logic for low yield in 4H-pyran synthesis.

References

Addressing catalyst deactivation in recyclable catalyst pyranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing catalyst deactivation in pyranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ensuring the efficient and sustainable use of recyclable catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting catalyst deactivation in pyranone synthesis.

Q1: My recyclable catalyst's activity has significantly decreased after a few cycles. What are the likely causes?

A1: Decreased catalytic activity is a common issue and can generally be attributed to three main categories of deactivation: chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation: This is often caused by poisoning , where impurities in your reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive.[1] Another cause is fouling , where non-volatile byproducts or polymeric materials (coke) deposit on the catalyst surface, blocking access to the active sites.[1]

  • Thermal Deactivation: High reaction temperatures can lead to sintering , where the catalyst particles agglomerate, reducing the active surface area.[1]

  • Mechanical Deactivation: For solid catalysts, physical stress during stirring or recovery can cause attrition , leading to the loss of catalytic material.[1]

To identify the specific cause, characterization of the spent catalyst is recommended. Techniques like BET surface area analysis, elemental analysis, and spectroscopy can provide insights into the changes in the catalyst's physical and chemical properties.[3]

Q2: I am using a KF-Al2O3 catalyst for a multi-component pyranone synthesis, and I'm observing lower yields with each recycle. How can I regenerate it?

A2: KF-Al2O3 is a robust catalyst, but its basic sites can be neutralized by acidic species or blocked by adsorbed molecules.

  • Troubleshooting Steps:

    • Identify the Cause: The deactivation is likely due to the adsorption of reactants, products, or byproducts onto the catalyst surface. Leaching of the active KF phase is also a possibility, though less common under mild conditions.

    • Regeneration Protocol: A simple washing and drying procedure is often effective. After filtration, wash the catalyst thoroughly with a solvent like ethyl acetate or ethanol to remove adsorbed organic species.[1][4] Subsequently, dry the catalyst in an oven at a moderate temperature (e.g., 75-120°C) for several hours to remove the solvent before reuse.[1][4]

  • Experimental Evidence: Studies have shown that a KF-Al2O3 catalyst used in the synthesis of 4H-pyran derivatives can be successfully recycled for at least four consecutive runs with only a minor decrease in product yield by washing with ethyl acetate and drying between cycles.[1][4]

Recycle Run Product Yield (%)
191
290
388
487
Table 1: Recyclability of KF-Al2O3 catalyst in the synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate.[1][4]

Q3: My nano-SnO2 catalyst is losing its efficacy in the synthesis of 2-amino-4H-pyran derivatives. What is the best way to regenerate it?

A3: Nano-SnO2 catalysts can be deactivated by the accumulation of organic residues on their surface.

  • Troubleshooting Steps:

    • Initial Regeneration (Solvent Washing): For mild deactivation, washing the recovered nanoparticles with a suitable solvent (e.g., ethanol or acetone) followed by drying may be sufficient to restore activity for a few cycles.

    • Advanced Regeneration (Calcination): For more significant deactivation, thermal regeneration (calcination) can be employed. This involves heating the catalyst in air to burn off adsorbed organic foulants. The optimal temperature and duration will depend on the nature of the deposits but typically range from 400°C to 600°C.[5][6][7] It is crucial to start with lower temperatures and shorter durations to avoid excessive sintering of the nanoparticles, which would permanently reduce their surface area and activity.

  • Experimental Evidence: While specific data for pyranone synthesis is limited, studies on similar multicomponent reactions using nano-SnO2 have demonstrated successful recycling for up to five runs with a slight drop in yield.[8][9] For other applications, regeneration of SnO2-based catalysts has been effectively achieved through methods like VUV irradiation to oxidize refractory intermediates or by calcination.[5]

Recycle Run Product Yield (%)
195
294
393
493
589
Table 2: Recyclability of nano-SnO2 catalyst in the Pechmann condensation reaction to synthesize coumarins, a related heterocyclic synthesis.[8][9]

Q4: I'm using a magnetically recoverable nanocatalyst for pyranone synthesis. While recovery is easy, the catalytic activity diminishes over time. Why is this happening and what can I do?

A4: Deactivation of magnetic nanocatalysts can occur through several mechanisms, even though the magnetic core simplifies recovery.

  • Potential Causes of Deactivation:

    • Leaching: The active catalytic species (e.g., metal ions or acidic/basic functional groups) can gradually leach from the magnetic support into the reaction medium.

    • Fouling/Coking: As with other heterogeneous catalysts, the surface can be blocked by adsorbed species or coke formation.[10][11]

    • Aggregation: The nanoparticles may aggregate during the reaction or recovery process, reducing the accessible surface area.

    • Oxidation/Chemical Transformation: The active catalytic sites might undergo oxidation or other chemical changes that reduce their activity.

  • Troubleshooting and Regeneration:

    • Recovery: After the reaction, separate the catalyst from the solution using a strong external magnet.[12]

    • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed impurities.

    • Drying: Dry the catalyst under vacuum before reusing it in the next reaction cycle.

    • Regeneration: For more severe deactivation, a more rigorous regeneration protocol may be necessary. This could involve a mild acid or base wash (depending on the nature of the catalyst and the suspected foulant) or thermal treatment like calcination, if the catalyst is thermally stable.

  • Experimental Evidence: Various magnetically recoverable nanocatalysts have been successfully employed in the synthesis of pyrano-pyrimidine derivatives and have been shown to be recyclable for multiple runs with minimal loss of activity.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery and Regeneration by Solvent Washing (Applicable to KF-Al2O3 and mildly deactivated nanocatalysts)

  • Catalyst Separation:

    • For non-magnetic catalysts (e.g., KF-Al2O3), separate the catalyst from the reaction mixture by filtration, using a Büchner funnel and filter paper.

    • For magnetic nanocatalysts, place a strong permanent magnet against the side of the reaction vessel to immobilize the catalyst. Decant the supernatant solution.

  • Solvent Washing:

    • Add a sufficient volume of a suitable solvent (e.g., ethyl acetate or ethanol) to the recovered catalyst to form a slurry.

    • Stir or sonicate the slurry for 10-15 minutes to dislodge adsorbed species.

    • Separate the catalyst from the washing solvent using the appropriate method (filtration or magnetic decantation).

    • Repeat the washing step 2-3 times with fresh solvent.

  • Drying:

    • Transfer the washed catalyst to a clean vial or flask.

    • Dry the catalyst in a vacuum oven at a temperature between 70°C and 120°C until a constant weight is achieved. The specific temperature should be below the decomposition temperature of the catalyst.

  • Storage:

    • Store the regenerated catalyst in a desiccator to prevent moisture absorption before its next use.

Protocol 2: General Procedure for Thermal Regeneration (Calcination) of Nanocatalysts (e.g., nano-SnO2)

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Catalyst Preparation:

    • Recover and wash the catalyst as described in Protocol 1 (steps 1 and 2) to remove loosely bound organic material.

    • Dry the catalyst completely in a vacuum oven.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Slowly ramp up the temperature (e.g., 5°C/min) to the desired calcination temperature (start with a lower temperature, e.g., 400°C, to avoid excessive sintering).

    • Hold the catalyst at the set temperature for a predetermined time (e.g., 2-4 hours).

    • Turn off the furnace and allow the catalyst to cool down slowly to room temperature inside the furnace.

  • Storage:

    • Once cooled, transfer the regenerated catalyst to a desiccator for storage.

Note: The optimal calcination temperature and time are catalyst-specific and should be determined experimentally. Characterization of the regenerated catalyst (e.g., by XRD to check for phase changes and particle size) is recommended.

Visualizing Deactivation and Regeneration Pathways

// Nodes Start [label="Decreased Catalyst Activity Observed", fillcolor="#FBBC05"]; Check_Handling [label="Review Catalyst Handling and Reaction Conditions", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Temp [label="High Reaction Temperature?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sintering [label="Probable Cause: Sintering\n(Reduced Surface Area)", fillcolor="#F1F3F4"]; Lower_Temp [label="Action: Lower Reaction Temperature\nor Choose More Stable Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure_Reactants [label="Impure Reactants/Solvents?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning [label="Probable Cause: Poisoning\n(Active Site Blocking)", fillcolor="#F1F3F4"]; Purify_Reactants [label="Action: Purify Reactants/Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct_Formation [label="Evidence of Byproduct/Polymer Formation?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fouling [label="Probable Cause: Fouling/Coking\n(Surface and Pore Blockage)", fillcolor="#F1F3F4"]; Regenerate [label="Attempt Catalyst Regeneration", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Wash [label="Solvent Washing Protocol", fillcolor="#F1F3F4"]; Thermal_Calcination [label="Thermal Calcination Protocol", fillcolor="#F1F3F4"]; Characterize [label="Characterize Spent Catalyst\n(BET, XRD, SEM, etc.)", shape=ellipse, style="filled", fillcolor="#FBBC05"]; Confirm_Cause [label="Confirm Deactivation Mechanism", fillcolor="#F1F3F4"];

// Edges Start -> Check_Handling; Check_Handling -> High_Temp [label="Check Temperature"]; High_Temp -> Sintering [label="Yes"]; Sintering -> Lower_Temp; High_Temp -> Impure_Reactants [label="No"]; Check_Handling -> Impure_Reactants [label="Check Purity"]; Impure_Reactants -> Poisoning [label="Yes"]; Poisoning -> Purify_Reactants; Impure_Reactants -> Byproduct_Formation [label="No"]; Check_Handling -> Byproduct_Formation [label="Check Reaction Mixture"]; Byproduct_Formation -> Fouling [label="Yes"]; Fouling -> Regenerate; Byproduct_Formation -> Characterize [label="Uncertain"]; Poisoning -> Regenerate; Regenerate -> Solvent_Wash [label="Mild Deactivation"]; Regenerate -> Thermal_Calcination [label="Severe Deactivation"]; Characterize -> Confirm_Cause; Confirm_Cause -> Regenerate [label="Select Appropriate Method"]; } dot Caption: A troubleshooting workflow for diagnosing and addressing catalyst deactivation.

Catalyst_Regeneration_Workflow cluster_recovery Catalyst Recovery cluster_regeneration Regeneration cluster_reuse Reuse & Analysis Reaction_Mixture Reaction Mixture with Spent Catalyst Filtration Filtration (e.g., KF-Al2O3) Reaction_Mixture->Filtration Magnetic_Separation Magnetic Separation (e.g., Nanocatalysts) Reaction_Mixture->Magnetic_Separation Solvent_Washing Solvent Washing (e.g., Ethanol, Ethyl Acetate) Filtration->Solvent_Washing Magnetic_Separation->Solvent_Washing Drying Drying (Vacuum Oven) Solvent_Washing->Drying Calcination Thermal Calcination (Muffle Furnace) Drying->Calcination If necessary Regenerated_Catalyst Regenerated Catalyst Drying->Regenerated_Catalyst After mild regeneration Calcination->Regenerated_Catalyst After severe regeneration Reuse Reuse in New Reaction Regenerated_Catalyst->Reuse Characterization Optional: Characterize (XRD, BET) Regenerated_Catalyst->Characterization

References

Optimizing reaction temperature to reduce side product formation in pyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures to reduce side product formation during pyran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of reaction temperature on pyran synthesis?

A1: Reaction temperature is a critical parameter in pyran synthesis that influences both the reaction rate and the product distribution. Generally, higher temperatures increase the reaction rate but can also lead to the formation of undesired side products. Conversely, lower temperatures may favor the formation of the desired product by minimizing side reactions, but can result in slower reaction rates or incomplete conversion. For highly activated starting materials, reactions can sometimes proceed at room temperature, which helps to suppress side reactions.[1] For less reactive substrates, carefully controlled heating is often necessary.[1]

Q2: What are common side products in pyran synthesis, and how does temperature influence their formation?

A2: Common side products in pyran synthesis can include polymers, isomers (e.g., chromones instead of coumarins), and products from competing reaction pathways like self-condensation or Michael additions.[1] Temperature can influence the formation of these side products by affecting the relative rates of the desired reaction versus the side reactions. At higher temperatures, reactions that are reversible or have a higher activation energy, which may lead to more stable (thermodynamic) but undesired products, can become more prevalent.

Q3: How can I determine the optimal reaction temperature for my specific pyran synthesis?

A3: The optimal reaction temperature is highly dependent on the specific substrates, catalyst, and solvent used.[1] A systematic approach to temperature optimization is recommended. This typically involves running the reaction at a range of temperatures and analyzing the product mixture at each point to determine the temperature that provides the best balance of yield for the desired product and minimal formation of side products. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q4: Can changing the heating method, for example, using microwave irradiation, help in reducing side products?

A4: Yes, microwave-assisted synthesis has been shown to be effective in some cases. It can significantly reduce reaction times and, in doing so, can sometimes minimize the formation of byproducts that might occur under prolonged conventional heating.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyran Product and a High Amount of Side Products

Possible Cause: The reaction temperature is not optimized, leading to the prevalence of side reactions.

Troubleshooting Steps:

  • Temperature Screening:

    • Perform a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

    • Monitor each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to track the consumption of starting materials and the formation of the desired product and side products.

    • Analyze the final product mixture from each reaction to determine the yield of the desired pyran and the relative amounts of the major side products.

  • Kinetic vs. Thermodynamic Control Analysis:

    • Consider the possibility of kinetic versus thermodynamic control. Side products that are more stable may be favored at higher temperatures (thermodynamic control).

    • Running the reaction at a lower temperature for a longer period might favor the formation of the less stable but desired kinetic product.

  • Solvent and Catalyst Optimization:

    • The optimal temperature can be influenced by the choice of solvent and catalyst. Consider screening different solvents and catalysts in conjunction with temperature optimization.[1]

Issue 2: Formation of a Specific, Persistent Side Product

Possible Cause: A specific side reaction pathway is being favored at the current reaction temperature. For example, in the synthesis of coumarins (a type of 2H-pyran-2-one), the formation of the isomeric chromone can be a significant side reaction.[1]

Troubleshooting Steps:

  • Understand the Mechanism:

    • Investigate the reaction mechanism to understand how the desired product and the side product are formed. This can provide clues as to how temperature might influence the selectivity.

    • For instance, if a side product is formed through a reversible pathway, lower temperatures might disfavor its formation.

  • Precise Temperature Control:

    • Use a reliable heating mantle with a temperature controller or an oil bath to maintain a stable and precise reaction temperature.

    • Even small fluctuations in temperature can sometimes have a significant impact on product distribution.

  • Data-Driven Optimization:

    • Create a temperature profile for your reaction, plotting the yield of the desired product and the side product as a function of temperature. This will help you visually identify the optimal temperature range.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 2-amino-4H-pyran Derivatives via a Multicomponent Reaction

EntryTemperature (°C)Time (min)Yield (%)
1Room Temperature12075
2406085
3603095
4801592
51001590

Data is representative and compiled based on trends observed in multicomponent pyran synthesis. Actual results will vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol: General Procedure for Temperature Optimization in a Multicomponent Pyran Synthesis

This protocol describes a general method for optimizing the reaction temperature for the synthesis of a 4H-pyran derivative via a one-pot, three-component reaction of an aldehyde, malononitrile, and a β-ketoester.

1. Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flasks (5 x 25 mL)

  • Stir bars

  • Heating mantles with temperature controllers or oil baths

  • TLC plates and developing chamber

  • Apparatus for workup and purification (e.g., rotary evaporator, chromatography columns)

2. Procedure:

  • Set up five identical reactions in parallel. To each 25 mL round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), catalyst (10 mol%), and solvent (10 mL).

  • Set each reaction to stir at a different temperature: Room Temperature (approx. 25 °C), 40 °C, 60 °C, 80 °C, and 100 °C.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15-30 minutes).

  • Once each reaction appears to be complete (or after a set amount of time, e.g., 2 hours), quench the reaction by cooling to room temperature and removing the solvent under reduced pressure.

  • Work up each reaction mixture identically. This may involve partitioning between an organic solvent and water, followed by drying the organic layer and concentrating it.

  • Analyze the crude product mixture from each reaction using a quantitative method such as qNMR or LC with a calibrated standard to determine the yield of the desired pyran and the relative percentage of any major side products.

  • Purify the product from the reaction that gave the best yield and selectivity using an appropriate method (e.g., recrystallization or column chromatography).

  • Based on the results, select the optimal temperature for future, larger-scale syntheses.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Temperature Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome prep Prepare 5 Identical Reaction Mixtures T1 Reaction at RT prep->T1 T2 Reaction at 40°C prep->T2 T3 Reaction at 60°C prep->T3 T4 Reaction at 80°C prep->T4 T5 Reaction at 100°C prep->T5 monitor Monitor by TLC T1->monitor T2->monitor T3->monitor T4->monitor T5->monitor workup Quench and Workup monitor->workup analyze Analyze Yield & Purity (LC-MS, NMR) workup->analyze optimize Select Optimal Temperature analyze->optimize result Optimized Protocol for Pyran Synthesis optimize->result

Caption: Workflow for optimizing reaction temperature.

Logic_Diagram cluster_high_temp Higher Temperature cluster_low_temp Lower Temperature cluster_optimal Optimal Temperature Temp Reaction Temperature Rate_fast Increased Reaction Rate Temp->Rate_fast Side_rxn Increased Side Product Formation (Thermodynamic Products Favored) Temp->Side_rxn Rate_slow Decreased Reaction Rate Temp->Rate_slow Side_rxn_low Reduced Side Product Formation (Kinetic Products Favored) Temp->Side_rxn_low Yield_low Lower Selectivity & Yield Rate_fast->Yield_low Side_rxn->Yield_low Optimal Balanced Rate and Selectivity Yield_low->Optimal Yield_high Higher Selectivity & Yield Rate_slow->Yield_high Side_rxn_low->Yield_high Yield_high->Optimal

Caption: Temperature's impact on reaction outcomes.

References

Selection of solvent to improve yield in 4H-pyran derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4H-pyran derivatives, with a specific focus on the impact of solvent selection on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 4H-pyran derivatives?

A1: The most common and efficient method for synthesizing 4H-pyran derivatives is a one-pot, three-component reaction. This typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][2] Various catalysts, both homogeneous and heterogeneous, can be employed to facilitate this reaction.[1][2]

Q2: How significantly does the choice of solvent impact the yield of 4H-pyran derivatives?

A2: The choice of solvent plays a critical role and can dramatically affect the reaction time and overall yield.[3][4] Solvents can influence the solubility of reactants and catalysts, the rate of reaction, and the stability of intermediates. In some cases, moving from a less suitable solvent to an optimal one can increase the yield from negligible amounts to over 90%.[4] Interestingly, for many 4H-pyran syntheses, solvent-free conditions have been found to provide the highest yields.[4][5]

Q3: What are the most commonly recommended solvents for achieving high yields?

A3: While the optimal solvent is dependent on the specific substrates and catalyst used, several solvents and conditions have been consistently reported to give good to excellent yields:

  • Solvent-free (neat) conditions: Often provide the highest yields and shortest reaction times, representing a green and efficient option.[4][5]

  • Water or Ethanol/Water mixtures: These are considered environmentally friendly "green" solvents and have been shown to be highly effective, sometimes providing yields comparable to or even better than organic solvents.[3][6]

  • Ethanol: A widely used solvent that generally provides good yields.[1][2]

  • Acetonitrile and Tetrahydrofuran (THF): These have also been used, but may result in longer reaction times and lower efficiencies compared to ethanol or solvent-free conditions.[1]

Q4: Are there any solvents that are generally not recommended for 4H-pyran synthesis?

A4: Yes, some solvents have been shown to be detrimental to the reaction. For instance, dichloromethane (CH2Cl2) and chloroform (CHCl3) have been reported to not yield the desired product in significant amounts.[3][4] Pure water can also be ineffective if the reactants have poor solubility.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction, leading to poor solubility of reactants or catalyst deactivation.1. Attempt the reaction under solvent-free conditions.[4][5] 2. Switch to a greener solvent like an ethanol/water mixture.[3][6] 3. If using an organic solvent, consider ethanol as a starting point.[1]
Poor Catalyst Performance: The catalyst may not be active enough in the chosen solvent.1. Ensure the catalyst is compatible with the solvent system. 2. Consider a catalyst that has been proven effective in a variety of solvents or under solvent-free conditions.
Long Reaction Times Suboptimal Solvent: The solvent may be slowing down the reaction rate.1. As with low yield, try solvent-free conditions, which often lead to faster reactions.[1] 2. Compare the reaction rate in ethanol versus other aprotic solvents like acetonitrile or THF.[1]
Difficulty in Product Isolation Solvent Choice: The solvent used may complicate the work-up and purification process.1. Using water as a solvent can sometimes simplify work-up, as the product may precipitate and can be isolated by filtration.[7] 2. For solvent-free reactions, the crude product can often be purified by recrystallization from a suitable solvent like ethanol.[4]

Data Presentation: Effect of Solvent on Yield

The following tables summarize the reported yields of 4H-pyran derivatives using different solvents in various catalytic systems.

Table 1: Synthesis of a 4H-pyran derivative using KOH loaded CaO as a catalyst. [4]

EntrySolventYield (%)
1CH2Cl2Low
2CHCl3Low
3Ethanol70
4WaterNo Product
5Solvent-free92

Table 2: Synthesis of a 4H-pyran derivative using Nd2O3 as a catalyst. [3][6]

EntrySolventYield (%)
1WaterAppreciable
2H2O/C2H5OH (1:1)82-94

Table 3: Synthesis of 4H-pyran derivatives using Cu2(NH2-BDC)2(DABCO) as a catalyst. [1]

EntrySolventTemperature (°C)Efficiency
1EtOH75High
2THF75Low
3CH3CN75Low
4Solvent-free (Ball Milling)AmbientHigh

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4H-Pyran Derivatives

This protocol is a generalized procedure based on common methodologies reported in the literature.[2][8]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate, 1 mmol).

  • Catalyst and Solvent Addition: Add the catalyst (e.g., CuFe2O4@starch, 0.03 g) and the chosen solvent (e.g., ethanol, 3 ml). For solvent-free reactions, the catalyst is added directly to the reactant mixture.

  • Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • With Solvent: After completion, the catalyst may be removed by filtration (especially for heterogeneous catalysts). The solvent is then typically removed under reduced pressure, and the crude product is purified.

    • Solvent-free: The reaction mixture is cooled to room temperature, and water is often added to precipitate the solid product. The solid is then filtered, washed with water, and dried.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde, Active Methylene Compound, & 1,3-Dicarbonyl Compound add_catalyst_solvent Add Catalyst & Solvent reactants->add_catalyst_solvent reaction_conditions Stir at Appropriate Temperature add_catalyst_solvent->reaction_conditions monitoring Monitor by TLC reaction_conditions->monitoring isolation Isolate Crude Product (Filtration/Evaporation) monitoring->isolation purification Purify by Recrystallization isolation->purification

Caption: A generalized experimental workflow for the synthesis of 4H-pyran derivatives.

Solvent_Selection_Logic start Start: Select Solvent System solvent_free Solvent-free (Neat) start->solvent_free green_solvents Green Solvents (Water, EtOH/H2O) start->green_solvents organic_solvents Organic Solvents (EtOH, ACN, THF) start->organic_solvents evaluate_yield Evaluate Yield & Reaction Time solvent_free->evaluate_yield green_solvents->evaluate_yield organic_solvents->evaluate_yield high_yield High Yield & Short Reaction Time? evaluate_yield->high_yield high_yield->start No, Try Another System optimize Optimize Other Parameters (Catalyst, Temperature) high_yield->optimize Yes end Final Protocol optimize->end

Caption: A decision-making diagram for solvent selection to optimize 4H-pyran synthesis.

References

Technical Support Center: Monitoring Pyranone Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring pyranone synthesis reaction progress using Thin-Layer Chromatography (TLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for monitoring my pyranone synthesis?

A1: The choice of solvent system, or eluent, is critical for achieving good separation of your starting materials, intermediates, and the final pyranone product. Pyranones are often moderately polar compounds. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] The ratio of these solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the pyranone product, which typically allows for clear separation from other reaction components.[1]

Q2: My spots are not visible under UV light. How can I visualize my pyranone product and starting materials?

A2: If your compounds are not UV-active, you will need to use a chemical staining agent for visualization.[2][3][4] Many pyranone derivatives and their precursors can be visualized using stains that react with carbonyls, alcohols, or other functional groups present in the molecules. After dipping the TLC plate in the staining solution, gentle heating is often required to develop the spots.[5][6]

Q3: What are some common stains for visualizing pyranones and their precursors?

A3: Several stains are effective for visualizing pyranones and related compounds on a TLC plate. The choice of stain depends on the functional groups present in your molecules. Some commonly used stains include:

  • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, such as alkenes and alcohols. It typically produces yellow-brown spots on a purple background.[5][7]

  • p-Anisaldehyde: This stain is particularly useful for nucleophilic compounds and often gives a range of colors for different spots, which can aid in their differentiation.[6][8][9]

  • Phosphomolybdic Acid (PMA): A versatile stain that works for a wide variety of organic compounds, including those with alcohol, phenol, and alkene functional groups.[5][10] It usually produces green or blue spots on a yellow-green background upon heating.[5]

Q4: How do I interpret the TLC plate to determine if my pyranone synthesis is complete?

A4: To monitor reaction progress, you should spot the starting material, the reaction mixture, and a "co-spot" (a single spot containing both the starting material and the reaction mixture) on the TLC plate.[11] The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane.[11][12] The appearance of a new spot, corresponding to your pyranone product, should be observed.[11] The co-spot helps to confirm if the new spot is different from the starting material, especially if their Rf values are similar.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter while monitoring your pyranone synthesis using TLC.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is too concentrated (overloaded).[2][14] 2. The compound is highly polar or acidic/basic.[2] 3. The compound is degrading on the silica plate.[13]1. Dilute your sample before spotting it on the TLC plate.[2] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve spot shape.[15] 3. Perform a 2D TLC to check for degradation. If degradation is confirmed, consider using a different stationary phase like alumina.[13]
Spots are at the Baseline or Solvent Front 1. Baseline Spots: The eluent is not polar enough.[4] 2. Solvent Front Spots: The eluent is too polar.[16]1. Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[16] 2. Decrease the polarity of the eluent by adding more of the non-polar solvent (e.g., increase the percentage of hexane).[16]
No Spots are Visible After Staining 1. The sample is too dilute.[2][14] 2. The compound is volatile and has evaporated.[2] 3. The chosen stain is not suitable for your compounds.[2]1. Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[14] 2. Visualize the plate immediately after development. 3. Try a different, more general stain like potassium permanganate or phosphomolybdic acid.[5][6]
Reactant and Product Spots Have Very Similar Rf Values 1. The chosen solvent system does not provide adequate separation.[13]1. Experiment with different solvent systems. Try changing the ratio of your current solvents or introduce a third solvent with a different polarity. Using a co-spot is essential in this situation to see if you have two distinct, albeit close, spots.[13]
Uneven Solvent Front 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level. 3. The developing chamber was disturbed during development.[17]1. Ensure the plate is straight in the chamber. 2. Make sure the bottom edge of the plate is smooth. 3. Place the developing chamber in a location where it will not be moved.

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate for Reaction Monitoring
  • Prepare the Developing Chamber: Add your chosen solvent system to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three small tick marks on this line for your spots.

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of your starting material on the leftmost tick mark.

    • Lane 2 (Co-spot - Co): Spot the starting material on the middle tick mark. Without letting it dry completely, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture - RXN): Spot the reaction mixture on the rightmost tick mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

Protocol 2: Preparation of Common TLC Stains
StainRecipe
Potassium Permanganate Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]
p-Anisaldehyde Cautiously add 50 mL of concentrated H₂SO₄ to a cooled mixture of 350 mL of ethanol, 15 mL of glacial acetic acid, and 3.5 mL of p-anisaldehyde. Store at 0°C.[8]
Phosphomolybdic Acid Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[5]

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV Light) run_tlc->visualize stain Apply Chemical Stain visualize->stain Spots not visible problem Problem Encountered? visualize->problem no_spots No Spots Visible? stain->no_spots Check again interpret Interpret Results problem->interpret No streaking Streaking Spots? problem->streaking Yes rf_issue Rf Too High/Low? streaking->rf_issue No solution_streaking Dilute Sample or Add Modifier to Eluent streaking->solution_streaking Yes rf_issue->no_spots No solution_rf Adjust Solvent Polarity rf_issue->solution_rf Yes no_spots->visualize No, after UV solution_no_spots Concentrate Sample or Try Different Stain no_spots->solution_no_spots Yes, after stain solution_streaking->run_tlc solution_rf->run_tlc solution_no_spots->run_tlc

Caption: A workflow for troubleshooting common TLC issues.

Reaction_Monitoring_Logic start Prepare TLC Plate (SM, Co, RXN) run_tlc Develop and Visualize Plate start->run_tlc analyze Analyze RXN Lane run_tlc->analyze sm_present Starting Material Spot Still Present? analyze->sm_present product_spot New Product Spot Appeared? sm_present->product_spot No continue_rxn Continue Reaction and Monitor sm_present->continue_rxn Yes reaction_complete Reaction Complete Proceed to Workup product_spot->reaction_complete Yes troubleshoot Troubleshoot Reaction/ Check for Side Products product_spot->troubleshoot No continue_rxn->start Take new sample

Caption: Logic for interpreting TLC results for reaction monitoring.

References

Technical Support Center: Purification of Oily Pyranone Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of oily pyranone products.

Troubleshooting Guides

This section addresses common problems encountered during the purification of oily pyranone products, offering potential causes and recommended solutions in a question-and-answer format.

Crystallization Issues

Question: My pyranone product "oils out" during crystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" is a common challenge with low-melting or impure compounds where the product separates as a liquid phase instead of a solid.[1][2] This can trap impurities and hinder purification. Here are several strategies to overcome this:

  • Reduce Supersaturation: High supersaturation can favor oiling out. Try the following:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, then gradually cool it further in an ice bath. Rapid cooling often leads to oiling out.[3]

    • Use More Solvent: Add a small amount of additional hot solvent to the point of saturation. This keeps the compound soluble for longer at a lower temperature.[4]

    • Dilute the Solution: Start with a more dilute solution to slow down the precipitation process.

  • Solvent System Modification:

    • Change Solvent: Experiment with different solvents or solvent mixtures. A solvent in which the pyranone is slightly less soluble at higher temperatures might be a better choice.[2]

    • Solvent Layering: Dissolve your oily pyranone in a "good" solvent and carefully layer a "poor" solvent (in which it is insoluble) on top. Crystals may form at the interface.[2]

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal of the pure pyranone to provide a nucleation site for crystal growth.[1]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic nucleation sites.[4]

  • Pre-purification: If the oiling out is due to a high impurity load, consider a preliminary purification step like column chromatography to remove some of the impurities before attempting crystallization.[1]

Question: My pyranone product won't crystallize at all, even after cooling for an extended period.

Answer: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:

  • Induce Nucleation:

    • Seeding: Add a small crystal of the pure product.[1]

    • Scratching: Scratch the inner surface of the flask with a glass rod.[4]

  • Increase Concentration: If the solution is too dilute, the compound may not reach its saturation point upon cooling. Try evaporating some of the solvent.

  • Change the Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with a solvent in which your product has lower solubility.[2]

  • Check for Impurities: Highly impure samples may resist crystallization. Consider a preliminary purification step.[1]

  • Freeze-Drying: In some cases, freeze-drying an emulsion of the solute in the solvent system can lead to the formation of a solid that can then be crystallized.[5]

Chromatography Issues

Question: I'm experiencing high back pressure and poor separation during column chromatography of my viscous pyranone product. What can I do?

Answer: High viscosity of the sample can lead to several challenges in column chromatography.[6] Here are some solutions:

  • Sample Preparation:

    • Dilution: Dissolve your oily pyranone in the initial mobile phase to reduce its viscosity before loading it onto the column.[7]

    • Dry Loading: Adsorb the oily product onto a small amount of silica gel or celite. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the column.

  • Column and Mobile Phase Optimization:

    • Wider Column: Use a column with a larger diameter to reduce back pressure.

    • Larger Particle Size: Employ a stationary phase with a larger particle size.

    • Lower Viscosity Mobile Phase: Choose a mobile phase with a lower viscosity. For example, acetonitrile has a lower viscosity than isopropanol.[8]

    • Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can help to elute the compound more effectively without high initial back pressure.

  • Flow Rate: Reduce the flow rate to allow for better equilibration and reduce pressure.

Question: My pyranone product is streaking or tailing on the chromatography column.

Answer: Tailing or streaking can be caused by several factors:

  • Sample Overload: You may be loading too much sample onto the column. Try reducing the amount of material.

  • Inappropriate Solvent: The solvent used to dissolve the sample might be too strong, causing the compound to spread out on the column. Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Degradation: The stationary phase may be degraded. Try using a new column.

  • Interactions with Stationary Phase: The pyranone may be interacting strongly with the stationary phase. Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a modifier (like a small amount of acetic acid or triethylamine) to the mobile phase to reduce these interactions.

Distillation Issues

Question: My oily pyranone product seems to be decomposing during distillation. How can I prevent this?

Answer: Decomposition during distillation is often due to high temperatures. The best solution for heat-sensitive compounds is vacuum distillation.[9]

  • Vacuum Distillation: By reducing the pressure, the boiling point of your compound is lowered, allowing for distillation at a lower, non-destructive temperature.[10]

  • Check for Hot Spots: Ensure even heating of the distillation flask to avoid localized overheating. A heating mantle with a stirrer is recommended.

  • Minimize Distillation Time: Do not heat the compound for longer than necessary.

Frequently Asked Questions (FAQs)

1. What is the best general approach to purify an unknown oily pyranone product?

For a new oily pyranone, a good starting point is column chromatography . It is a versatile technique that can handle a wide range of polarities and can often provide a good separation even if the compound is reluctant to crystallize.[11] After initial purification by chromatography, you may have a less impure oil that is more amenable to crystallization to achieve higher purity.

2. How can I remove colored impurities from my oily pyranone product?

If your product is colored due to impurities, you can try the following:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: Often, colored impurities have different polarities from the desired product and can be effectively separated by column chromatography.

3. My purified oily pyranone is still not solidifying. Does this mean it is impure?

Not necessarily. Some pyranone derivatives are inherently low-melting solids or oils at room temperature, even when pure. To assess purity, use analytical techniques such as:

  • NMR Spectroscopy: To determine the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To check for the presence of other components.

  • Mass Spectrometry (MS): To confirm the molecular weight.

4. What are some common impurities in pyranone synthesis that I should be aware of during purification?

Common impurities can include:

  • Starting materials: Unreacted reagents from the synthesis.

  • By-products: Products from side reactions.

  • Catalyst residues: If a catalyst was used in the synthesis.

  • Solvents: Residual solvents from the reaction or workup.

These impurities can often be removed by a combination of aqueous workup, extraction, and chromatography.

Data Presentation

The following table provides a general comparison of common purification techniques for oily products. The actual yields and purities will vary significantly depending on the specific pyranone derivative and the nature of the impurities.

Purification MethodTypical PurityTypical YieldKey AdvantagesCommon Challenges for Oily Pyranones
Column Chromatography Good to ExcellentModerate to GoodWidely applicable, good for complex mixtures.High viscosity can cause high back pressure and poor separation.[6]
Crystallization ExcellentVariableCan provide very high purity in a single step."Oiling out" is a common problem.[1][2]
Vacuum Distillation GoodGoodEffective for volatile, thermally sensitive compounds.Not suitable for non-volatile compounds; requires specialized equipment.[9]
Preparative HPLC ExcellentLow to ModerateHigh resolution and purity.Limited by scale, can be expensive.

Experimental Protocols

1. Protocol for Column Chromatography of an Oily Pyranone Product

This is a general protocol and may need to be optimized for your specific compound.

Materials:

  • Crude oily pyranone product

  • Silica gel (or alumina)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Sand

  • Glass wool or cotton

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Choose the Solvent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives good separation of your product from impurities. The desired product should have an Rf value of approximately 0.3.

  • Prepare the Column:

    • Place a small plug of glass wool or cotton at the bottom of the column.[12]

    • Add a thin layer of sand.[12]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[12]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12]

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Wet Loading: Dissolve the oily pyranone in a minimal amount of the mobile phase. Carefully add this solution to the top of the column.

    • Dry Loading (Recommended for viscous oils): Dissolve the oily product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a solvent gradient, gradually increase the polarity of the mobile phase.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified oily pyranone.

2. Protocol for Crystallization of an Oily Pyranone Product

This protocol provides a general approach to crystallizing an oily product.

Materials:

  • Oily pyranone product

  • Crystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

Procedure:

  • Choose a Solvent: Select a solvent in which the pyranone is soluble when hot but sparingly soluble when cold.[4] You may need to screen several solvents or solvent mixtures.

  • Dissolution: Place the oily pyranone in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring until the oil dissolves completely. Add the solvent dropwise until a clear solution is obtained.[4]

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow down the cooling process.

  • Induce Crystallization (if necessary):

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][4]

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

3. Protocol for Vacuum Distillation of an Oily Pyranone Product

This protocol is for the purification of a thermally sensitive or high-boiling oily pyranone.

Materials:

  • Oily pyranone product

  • Vacuum distillation apparatus (including a Claisen adapter, condenser, and receiving flask)

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Heating mantle with a stirrer

  • Cold trap (recommended)

Procedure:

  • Assemble the Apparatus: Set up the vacuum distillation apparatus, ensuring all glassware is free of cracks. Use grease on all ground glass joints to ensure a good seal.[9]

  • Add the Sample: Place the oily pyranone and a stir bar into the distillation flask. Do not use boiling chips, as they are ineffective under vacuum.[9]

  • Apply Vacuum: Connect the apparatus to the vacuum source (with a cold trap in between). Slowly and carefully apply the vacuum. You may observe some initial bubbling as volatile impurities or residual solvents are removed.[9]

  • Begin Heating: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

  • Collect the Distillate: Collect the fraction that distills at a constant temperature at the recorded pressure.

  • Stop the Distillation:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.[9]

    • Slowly and carefully release the vacuum.

    • Turn off the vacuum source.

Visualizations

Experimental Workflow for Pyranone Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and subsequent purification of a pyranone product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis A Starting Materials (e.g., Aldehyde, β-Ketoester) B Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->B C Catalyst/Reagent Addition B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Work-up (Quenching, Extraction) D->E F Crude Oily Product E->F Crude Product Isolation G Column Chromatography (Initial Purification) F->G H Partially Purified Oil G->H I Crystallization or Vacuum Distillation (Final Purification) H->I J Pure Oily Pyranone Product I->J K Purity & Structural Confirmation (NMR, HPLC, MS) J->K

Caption: General workflow for pyranone synthesis and purification.

Troubleshooting Logic for "Oiling Out" During Crystallization

This diagram outlines the decision-making process when encountering an "oiling out" issue.

G A Oily Product 'Oils Out' During Crystallization B Is the cooling rate too fast? A->B C Slow down the cooling process B->C Yes D Is the solution too concentrated? B->D No K Successful Crystallization C->K E Add more hot solvent D->E Yes F Is the solvent appropriate? D->F No E->K G Try a different solvent or solvent layering F->G No H Are there significant impurities? F->H Yes G->K I Perform pre-purification (e.g., Column Chromatography) H->I Yes J Attempt to induce crystallization (Seeding, Scratching) H->J No I->A Re-attempt Crystallization J->K

Caption: Troubleshooting logic for "oiling out" in crystallization.

References

Strategies to avoid intermolecular condensation side reactions in Dieckmann cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to intermolecular condensation side reactions in Dieckmann cyclizations.

Troubleshooting Guide

Issue: Low Yield of Cyclic β-Keto Ester and/or Presence of High Molecular Weight Side Products

This is a common issue in Dieckmann cyclizations, often indicating that the undesired intermolecular condensation is competing with or dominating the desired intramolecular reaction. The following troubleshooting steps can help improve the yield of the desired cyclic product.

Potential Cause Suggested Solution
High Reactant Concentration The rate of the intermolecular reaction is highly dependent on the concentration of the diester. At high concentrations, two different diester molecules are more likely to react with each other than a single molecule is to cyclize. Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the diester to a solution of the base in a large volume of solvent. A syringe pump is ideal for maintaining a very low and constant concentration of the diester throughout the reaction.
Inappropriate Base The choice of base is critical. Alkoxide bases, especially if the alcohol corresponds to the ester, can be effective but may not always prevent side reactions. Solution: Switch to a non-nucleophilic, sterically hindered base such as potassium tert-butoxide (KOtBu) or a strong hydride base like sodium hydride (NaH). Amide bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be effective. For sensitive substrates, lithium hexamethyldisilazide (LiHMDS) is a good option.[1]
Suboptimal Solvent The solvent can influence the stability of the enolate intermediate and the solubility of the reactants and intermediates. Protic solvents can interfere with the base and the enolate. Solution: Use anhydrous aprotic solvents. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) can enhance enolate stability.[2] Non-polar solvents like toluene or benzene are also commonly used and may reduce certain side reactions.[2] Ensure the solvent is thoroughly dried before use.
Reaction Temperature Higher temperatures can sometimes favor intermolecular reactions and decomposition. Solution: Perform the reaction at a lower temperature. The use of stronger bases like LDA or LiHMDS often allows the reaction to proceed efficiently at lower temperatures, which can help minimize side reactions.[1]
Ring Strain The Dieckmann cyclization is most effective for the formation of 5- and 6-membered rings.[3][4] The formation of smaller or larger rings is often disfavored due to ring strain, which can make the intermolecular reaction pathway more competitive.[5] Solution: For rings larger than seven members, high-dilution techniques are essential.[2] If the desired ring size is highly strained, consider alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy to minimize intermolecular condensation in a Dieckmann cyclization?

A1: The primary strategy is to maintain a very low concentration of the diester starting material throughout the reaction.[2] This is known as the "high-dilution principle." By ensuring that the concentration of the diester is kept extremely low, the probability of one molecule finding another to react with (intermolecular) is significantly reduced compared to the probability of the two ends of the same molecule reacting with each other (intramolecular).

Q2: How does the choice of base affect the outcome of a Dieckmann cyclization?

A2: The base plays a crucial role. A strong, non-nucleophilic, and sterically hindered base is often preferred.

  • Strong Bases (e.g., NaH, KOtBu, LDA, LiHMDS): These bases rapidly and irreversibly deprotonate the α-carbon of the ester, generating the enolate required for cyclization.[1] Their strength can drive the reaction to completion.

  • Steric Hindrance (e.g., KOtBu, LDA, LiHMDS): Bulky bases are less likely to act as nucleophiles and attack the ester carbonyl group, which can be a competing side reaction.

  • Non-Nucleophilic Nature: Bases like sodium hydride are strong bases but poor nucleophiles, which helps to avoid unwanted side reactions.

Q3: Can I use sodium ethoxide if my substrate is a diethyl ester?

A3: Yes, using an alkoxide that matches the alkyl group of the ester (e.g., sodium ethoxide for diethyl esters) is a common practice to prevent transesterification, which is a potential side reaction.[5] However, for substrates prone to intermolecular condensation, switching to a stronger, non-nucleophilic base in an aprotic solvent may provide a better yield of the cyclized product.[1]

Q4: My reaction seems to have stalled, and I'm observing a low yield. What should I do?

A4: If the reaction has stalled, ensure that your reagents and solvent are completely anhydrous, as water will quench the strong bases used. You can also consider increasing the reaction temperature moderately while monitoring for the formation of side products by TLC or GC. If using a weaker base, switching to a stronger base like sodium hydride or potassium tert-butoxide may be necessary to drive the reaction to completion.

Q5: What are the visual indicators of a successful Dieckmann cyclization?

A5: The formation of the sodium salt of the β-keto ester often results in the formation of a precipitate. However, this is not always the case and depends on the solvent and the specific substrate. The most reliable way to monitor the reaction is through analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the product.

Data Presentation

The choice of base and solvent system can significantly impact the yield of the Dieckmann cyclization. The following table summarizes the performance of several common bases in the cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate.

CatalystSolventTemperatureReaction TimeYield (%)Reference
Sodium Ethoxide (NaOEt)TolueneRefluxNot Specified82[6]
Sodium Hydride (NaH)TolueneRefluxNot Specified72[6]
Sodium Amide (NaNH₂)XyleneRefluxNot Specified75[6]
Dimsyl Ion (in DMSO)DMSONot SpecifiedNot SpecifiedHigher than Na/Toluene[1][6]
LiHMDSNot SpecifiedNot SpecifiedNot Specified>74 (for a specific complex substrate)[2]

Note: The yields reported are for the specific substrates and conditions mentioned in the cited literature and may vary for other substrates.

Experimental Protocols

Key Experiment: Dieckmann Cyclization of a Diester under High-Dilution Conditions

This protocol describes a general procedure for performing a Dieckmann cyclization while minimizing intermolecular side reactions through the use of high-dilution techniques.

Materials:

  • Diester (e.g., diethyl adipate)

  • Anhydrous aprotic solvent (e.g., THF or Toluene)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, or Potassium tert-butoxide)

  • Syringe pump

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a rubber septum

  • Magnetic stirrer and stir bar

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Reaction Vessel: The glassware should be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

  • Base Suspension: To the three-neck flask, add the anhydrous solvent (e.g., 200 mL for a 10 mmol scale reaction) and the base (e.g., 1.2 equivalents of NaH, washed with anhydrous hexane to remove mineral oil, or 1.2 equivalents of KOtBu) under a nitrogen atmosphere.

  • Preparation of the Diester Solution: In a separate, dry flask, prepare a dilute solution of the diester (1.0 equivalent) in the same anhydrous solvent.

  • High-Dilution Addition: Draw the diester solution into a syringe and place it on the syringe pump. The needle of the syringe should be inserted through the rubber septum on the reaction flask.

  • Reaction Execution: Begin stirring the base suspension and start the slow addition of the diester solution via the syringe pump over a period of several hours (e.g., 4-8 hours). The reaction can be run at room temperature or heated to reflux, depending on the substrate and base used.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC or GC analysis of small aliquots taken from the reaction mixture.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess base by the slow addition of a proton source (e.g., dropwise addition of acetic acid or slow pouring of the reaction mixture into a saturated aqueous solution of ammonium chloride).

  • Workup: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

Dieckmann_Competition cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways High_Conc High Concentration Inter Intermolecular Condensation High_Conc->Inter Favors Low_Conc High Dilution Intra Intramolecular Cyclization (Dieckmann Condensation) Low_Conc->Intra Favors Strong_Base Strong, Non-nucleophilic Base Strong_Base->Intra Promotes Aprotic_Solvent Anhydrous Aprotic Solvent Aprotic_Solvent->Intra Promotes Diester Diester Substrate Diester->Intra k_intra Diester->Inter k_inter Product Desired Cyclic β-Keto Ester Intra->Product Side_Product Undesired Polymer/Oligomer Inter->Side_Product

References

Validation & Comparative

Comparative Analysis of Synthetic Routes for 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds such as 3-hydroxy-2-vinyl-4H-pyran-4-one is critical for advancing new therapeutic agents. This pyranone derivative, with its reactive vinyl group and a hydroxyl substituent, presents a versatile scaffold for further chemical modification and potential interaction with biological targets.[1] Although specific literature on this exact molecule is limited, this guide provides a comparative analysis of plausible synthetic methodologies extrapolated from established routes for structurally related compounds.[1][2]

The following sections detail and compare several distinct synthetic approaches, offering insights into their respective advantages and challenges.

Comparative Data of Synthetic Approaches

The selection of an optimal synthetic route depends on factors such as starting material availability, the number of steps, overall yield, and scalability. The table below summarizes these key parameters for the identified synthetic strategies.

ParameterRoute 1: From FurfuralRoute 2: Modification of MaltolRoute 3: From Kojic AcidRoute 4: De Novo Synthesis
Starting Materials Furfural, Vinylmagnesium bromide3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic acid)Simple esters and aldehydes
Key Reactions Grignard Reaction, Oxidative Rearrangement (Achmatowicz)Enamination, (Potential Protection/Deprotection)Protection, Oxidation, Wittig Reaction, DeprotectionClaisen Condensation, Cyclization
Number of Steps 22-343
Reported Yields (Analogous Reactions) Not specified15-72% for enamination step[3]Not specifiedVaries widely based on substrates[1]
Scalability ModerateModerateLow to ModeratePotentially high[1]
Key Challenges Handling of Grignard reagentPotential for side reactions on the hydroxyl group, harsh reaction conditions for enamination.[1]Multi-step process, protection/deprotection required.Control of regioselectivity during cyclization.[1]

Detailed Experimental Protocols

Route 1: Synthesis from Furfural via Achmatowicz Rearrangement

This two-step approach begins with the synthesis of a key furfuryl alcohol intermediate, which then undergoes an oxidative ring expansion to form the desired pyranone.[4]

Part 1: Synthesis of 1-(2-furyl)prop-2-en-1-ol

This procedure details the Grignard reaction of furfural with vinylmagnesium bromide.[4]

  • Materials: Magnesium turnings, anhydrous tetrahydrofuran (THF), vinyl bromide, iodine, freshly distilled furfural, saturated aqueous ammonium chloride (NH₄Cl) solution, anhydrous magnesium sulfate (MgSO₄), diethyl ether.

  • Procedure:

    • Prepare the Grignard reagent by reacting magnesium turnings (1.2 eq) and vinyl bromide (1.2 eq) in anhydrous THF, initiated by a crystal of iodine.

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of freshly distilled furfural (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 1-(2-furyl)prop-2-en-1-ol.[4]

Part 2: Oxidative Rearrangement to 3-hydroxy-2-vinyl-4H-pyran-4-one

This procedure describes the oxidative rearrangement of the furfuryl alcohol intermediate.[4]

  • Materials: 1-(2-furyl)prop-2-en-1-ol, dichloromethane (CH₂Cl₂), meta-chloroperoxybenzoic acid (m-CPBA), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-(2-furyl)prop-2-en-1-ol (1.0 eq) in CH₂Cl₂ and cool to 0 °C.

    • Add a solution of m-CPBA (1.1 eq) in CH₂Cl₂ dropwise.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-hydroxy-2-vinyl-4H-pyran-4-one.[4]

Route 3: Multi-step Synthesis from Kojic Acid

This proposed pathway utilizes the readily available kojic acid and involves a series of standard organic transformations to build the target molecule.[5]

  • Step 1: Protection of Hydroxyl Groups: Dissolve kojic acid in dichloromethane and add tert-butyldimethylsilyl chloride (2.2 eq) and imidazole (2.5 eq). Stir at room temperature until completion.

  • Step 2: Oxidation: The protected 2-(hydroxymethyl) group is oxidized to an aldehyde using a suitable oxidizing agent (e.g., PCC or Swern oxidation).

  • Step 3: Wittig Reaction: Prepare the Wittig reagent from methyltriphenylphosphonium bromide and a strong base like n-butyllithium in THF. React the ylide with the aldehyde from Step 2 at low temperature, followed by warming to room temperature. Quench the reaction and purify the protected 2-vinyl pyranone.[5]

  • Step 4: Deprotection: Dissolve the protected product in THF and add a deprotecting agent such as tetrabutylammonium fluoride (TBAF). Stir at room temperature until deprotection is complete. Purify the final product by column chromatography or recrystallization.[5]

Visualizations

Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From Furfural cluster_1 Route 2: From Maltol cluster_2 Route 3: From Kojic Acid Furfural Furfural Intermediate1 1-(2-furyl)prop-2-en-1-ol Furfural->Intermediate1 + VinylMgBr (Grignard) Product 3-hydroxy-2-vinyl-4H-pyran-4-one Intermediate1->Product m-CPBA (Achmatowicz) Maltol Maltol Enamine Enamine Intermediate Maltol->Enamine DMF-DMA Product_r2 3-hydroxy-2-vinyl-4H-pyran-4-one Enamine->Product_r2 Hydrolysis KojicAcid Kojic Acid ProtectedKA Protected Kojic Acid KojicAcid->ProtectedKA Protection Aldehyde Protected Aldehyde ProtectedKA->Aldehyde Oxidation ProtectedProduct Protected Vinyl Pyranone Aldehyde->ProtectedProduct Wittig Reaction Product_r3 3-hydroxy-2-vinyl-4H-pyran-4-one ProtectedProduct->Product_r3 Deprotection

Caption: Comparative overview of synthetic routes to 3-hydroxy-2-vinyl-4H-pyran-4-one.

Experimental Workflow: Route 1

Workflow_Route1 start Start grignard Prepare VinylMgBr (Grignard Reagent) start->grignard reaction1 React Grignard with Furfural at 0°C grignard->reaction1 workup1 Aqueous Work-up (NH4Cl) & Extraction reaction1->workup1 purify1 Column Chromatography of Intermediate workup1->purify1 intermediate Isolate 1-(2-furyl)prop-2-en-1-ol purify1->intermediate reaction2 Oxidative Rearrangement with m-CPBA intermediate->reaction2 workup2 Aqueous Work-up (NaHCO3) & Extraction reaction2->workup2 purify2 Final Column Chromatography workup2->purify2 end Obtain Final Product purify2->end

Caption: Step-by-step workflow for the synthesis from furfural.

References

The Antimicrobial Potential of Pyranones: A Comparative Analysis Featuring 3-(Benzyloxy)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the pyranone ring system has emerged as a promising pharmacophore, with a diverse range of derivatives demonstrating significant activity against various pathogenic bacteria and fungi. This guide provides a comparative analysis of the antimicrobial performance of several pyranone derivatives, with a special focus on the potential of 3-(Benzyloxy)-4H-pyran-4-one, a compound of interest for further investigation. While specific experimental data for this compound is not yet prevalent in the literature, this guide aims to provide a comprehensive overview of the antimicrobial landscape of related pyranone compounds, supported by available experimental data and detailed protocols.

Comparative Antimicrobial Activity of Pyranone Derivatives

The antimicrobial efficacy of pyranone derivatives is highly dependent on their specific structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyranone compounds against various microbial strains, offering a quantitative comparison of their potency. Lower MIC values are indicative of higher antimicrobial activity.

Pyranone Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference
Amide Derivatives of Pyran-4(1H)-one 5-benzyloxy-2-(N-(2-hydroxyethyl)carbamoyl)-pyran-4(1H)-oneStaphylococcus aureus>100[1]
5-benzyloxy-2-(N-(2-mercaptoethyl)carbamoyl)-pyran-4(1H)-oneStaphylococcus aureus50[1]
Pyrano[4,3-b]pyran Derivatives Derivative bearing a 2-thiophenoxyquinoline nucleusBacillus subtilis-[2]
Clostridium tetani-[2]
Candida albicans-[2]
Dihydroxymethyl Pyranone Isolated from Aspergillus candidusCandida albicans-[3]
2H-pyrano[2,3-c]pyridine Derivatives 2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamideYersinia enterocolitica25.0 - 200.0[4]
Pyrano[2,3-c]pyrazole Derivatives Compound 5cKlebsiella pneumoniae6.25[5]
Listeria monocytogenes50[5]
Pseudopyronines (α-Pyrones) Pseudopyronine BStaphylococcus aureus0.156[6]
Pseudopyronine CStaphylococcus aureus0.39[6]
Pseudopyronine AStaphylococcus aureus6.25[6]
4-Substituted-6-methyl-2-pyrones 4-phenylethynyl-6-methyl-2-pyroneBacillus subtilis-[7]
Escherichia coli-[7]
Staphylococcus aureus-[7]

Note: A hyphen (-) indicates that the study reported significant activity but did not provide a specific MIC value in the abstract.

Experimental Protocols

The determination of antimicrobial activity for the pyranone derivatives cited in this guide predominantly relies on the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

1. Preparation of Microbial Inoculum:

  • A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

2. Serial Dilution of Test Compounds:

  • The pyranone derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).

4. Incubation:

  • The microtiter plates are incubated under conditions optimal for the growth of the test microorganism. Typically, this is at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the pyranone derivative at which there is no visible growth of the microorganism.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in antimicrobial research of pyranone derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the proposed mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening synthesis Synthesis of Pyranone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization serial_dilution Serial Dilution of Pyranone Derivatives characterization->serial_dilution Test Compound prep_inoculum Prepare Standardized Microbial Inoculum incubation Inoculation & Incubation prep_inoculum->incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of pyranone derivatives.

mechanism_of_action cluster_targets Potential Cellular Targets & Effects pyranone Pyranone Derivatives enzyme_inhibition Enzyme Inhibition (e.g., Enoyl-Acyl Carrier Protein Reductase) pyranone->enzyme_inhibition protein_binding Binding to Specific Protein Domains pyranone->protein_binding biofilm_formation Inhibition of Biofilm Formation pyranone->biofilm_formation cell_growth_inhibition Inhibition of Microbial Growth enzyme_inhibition->cell_growth_inhibition protein_binding->cell_growth_inhibition biofilm_formation->cell_growth_inhibition

Caption: Proposed antimicrobial mechanisms of action for pyranone derivatives.

Concluding Remarks and Future Directions

The collective evidence strongly suggests that the pyranone scaffold is a versatile and promising starting point for the development of novel antimicrobial agents. The antimicrobial activity of these compounds is significantly influenced by the nature and position of substituents on the pyranone ring, highlighting the potential for synthetic modification to optimize efficacy and spectrum of activity.

While direct antimicrobial data for this compound remains to be established, its structural features, including the benzyloxy group, warrant its investigation as a potentially potent antimicrobial agent. Future research should prioritize the synthesis and systematic antimicrobial evaluation of this compound and its analogues against a broad panel of pathogenic bacteria and fungi. Furthermore, detailed studies into the mechanism of action of the most potent pyranone derivatives will be crucial for the rational design of next-generation antimicrobial drugs based on this valuable chemical scaffold.

References

A Comparative Guide to the Synthesis of Pyranone Derivatives: Enamination vs. De Novo Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The synthesis of pyranone derivatives is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of two distinct strategic approaches for obtaining pyranone derivatives: the functionalization of a pre-existing pyranone core via enamination and the construction of the pyranone ring from acyclic precursors through de novo synthesis .

This comparison focuses on two representative de novo methods—the Achmatowicz reaction and a modern Ruthenium-catalyzed cascade reaction —weighing their performance against a common enamination strategy. The discussion is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic route for their specific applications.

Executive Summary: Method Overview

Enamination serves as a direct method to functionalize an existing pyranone ring, typically at a reactive methyl group, to introduce a nitrogen-containing substituent. This approach is valuable for late-stage diversification of a known pyranone core.

De novo synthesis , in contrast, builds the pyranone ring from the ground up. The Achmatowicz reaction is a classic and robust method that transforms readily available furfuryl alcohols into dihydropyranones through an oxidative ring expansion. The Ruthenium-catalyzed cascade reaction represents a contemporary, atom-economical approach that assembles the pyranone core from simple, acyclic components in a single step.

Quantitative Data Comparison

The following table summarizes key performance indicators for the three synthetic strategies, providing a quantitative basis for comparison.

Synthesis MethodKey Reagents & ConditionsSubstrate ScopeTypical YieldsTypical Reaction TimeKey AdvantagesKey Limitations
Enamination 2-Methyl-4-pyrones, DMF-DMA, N-Methylimidazole (NMI), 100-120 °CLimited to pyranones with active methyl groups. Sensitive to other substituents on the pyrone ring.12-72%[1]4-25 hours[1]Direct functionalization of existing pyranone core.Requires a pre-synthesized pyranone. Yields can be low and sensitive to substrate electronics.
De Novo: Achmatowicz Reaction Furfuryl alcohols, m-CPBA or NBS, CH₂Cl₂ or THF/H₂O, 0 °C to RTBroad; tolerates various alkyl and aryl substituents on the furfuryl alcohol.Often >80%[2][3]1-4 hours[2][4]Access to highly functionalized dihydropyranones from simple furans. Often high yielding.Requires a furan starting material. The reaction is an oxidation, which may not be compatible with all functional groups.
De Novo: Ru-Catalyzed Cascade Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide, [Ru(p-cymene)Cl₂]₂, NaOAc, HFIP, 100 °CGood tolerance to various functional groups on the acrylic acid.Up to 78%[5]Not explicitly stated, likely several hours.High atom economy through a three-component cascade. Direct access to pyranones from simple starting materials.Requires a specific ruthenium catalyst and specialized solvent (HFIP). The mechanism is complex.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding of each synthetic approach.

Protocol 1: Enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one

This protocol describes the functionalization of a pre-formed pyranone ring.

Materials:

  • 2-(tert-butyl)-6-methyl-4H-pyran-4-one

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-Methylimidazole (NMI)

  • Autoclave

Procedure:

  • Combine 2-(tert-butyl)-6-methyl-4H-pyran-4-one, 3 equivalents of DMF-DMA, and 3 equivalents of NMI in an autoclave.[1]

  • Heat the reaction mixture to 100 °C.[1]

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Purify the resulting enamino-substituted 4-pyrone via standard chromatographic techniques.

Protocol 2: De Novo Synthesis via Achmatowicz Reaction

This protocol details the synthesis of a dihydropyranone from a furfuryl alcohol precursor using m-CPBA as the oxidant.[4]

Materials:

  • Substituted furfuryl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the furfuryl alcohol in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.[4]

  • Add m-CPBA portion-wise to the stirred solution.[4]

  • Stir the reaction mixture at 0 °C for 1 hour.[4]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.[4]

  • Extract the mixture with CH₂Cl₂.

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate under reduced pressure to yield the crude dihydropyranone, which can be used in subsequent steps without further purification.[4]

Protocol 3: De Novo Synthesis via Ru-Catalyzed Cascade Reaction

This protocol outlines a modern, three-component approach to pyranone synthesis.[5]

Materials:

  • Acrylic acid derivative

  • Ethyl glyoxylate

  • p-Toluenesulfonamide

  • [Ru(p-cymene)Cl₂]₂

  • Sodium acetate (NaOAc)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a reaction vessel, add the acrylic acid, ethyl glyoxylate, and p-toluenesulfonamide.

  • Add [Ru(p-cymene)Cl₂]₂ and NaOAc to the vessel.

  • Add HFIP as the solvent.

  • Heat the reaction mixture to 100 °C.[5]

  • Upon completion, the reaction mixture is worked up and the pyranone product is isolated and purified using standard techniques.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Enamination_Workflow start 2-Methyl-4-pyrone product 2-(2-(Dimethylamino)vinyl)-4-pyrone start->product Enamination @ 100-120 °C reagent DMF-DMA, NMI reagent->product

A simplified workflow for the enamination of a 2-methyl-4-pyrone.

Achmatowicz_Workflow start Furfuryl Alcohol intermediate Ene-dione Intermediate start->intermediate Oxidative Ring Opening oxidant m-CPBA or NBS oxidant->intermediate product 6-Hydroxy-2H-pyran-3(6H)-one intermediate->product Intramolecular Cyclization

The de novo synthesis of a dihydropyranone via the Achmatowicz reaction.

Ru_Cascade_Workflow cluster_reactants Reactants acrylic_acid Acrylic Acid intermediate Butenolide Intermediate acrylic_acid->intermediate Ru-Catalyzed Cascade glyoxylate Ethyl Glyoxylate glyoxylate->intermediate Ru-Catalyzed Cascade sulfonamide p-Toluenesulfonamide sulfonamide->intermediate Ru-Catalyzed Cascade catalyst [Ru(p-cymene)Cl₂]₂ NaOAc, HFIP, 100 °C catalyst->intermediate product Pyranone Derivative intermediate->product Elimination

A de novo, three-component cascade reaction for pyranone synthesis.

Concluding Remarks

The choice between enamination and de novo synthesis for accessing pyranone derivatives is highly dependent on the specific research goals.

  • Enamination is a suitable strategy for the late-stage functionalization of an already synthesized pyranone core, allowing for the rapid generation of analogues for structure-activity relationship studies. However, its substrate scope is limited, and yields can be modest.

  • The Achmatowicz reaction offers a robust and often high-yielding de novo route to dihydropyranones from readily available furan precursors. Its reliability has made it a staple in natural product synthesis.

  • The Ruthenium-catalyzed cascade reaction exemplifies a modern de novo approach that prioritizes atom economy and efficiency by constructing the pyranone ring from simple, acyclic starting materials in a single pot. While powerful, it requires a specific catalytic system.

For researchers aiming to create a library of derivatives from a known pyranone, enamination is a direct, albeit potentially low-yielding, option. For the construction of complex pyranone-containing molecules from scratch, the Achmatowicz reaction provides a classic and dependable pathway. For those interested in developing novel, efficient, and atom-economical syntheses, the Ru-catalyzed cascade and similar modern methods offer a promising frontier. Ultimately, a thorough consideration of the available starting materials, desired substitution patterns, and tolerance for optimization will guide the synthetic chemist to the most appropriate method.

References

Evaluation of different catalysts for 4H-pyran synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4H-pyran derivatives is a cornerstone in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products and pharmaceuticals. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in the one-pot, three-component synthesis of 4H-pyrans, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the synthesis of 4H-pyran derivatives, highlighting key metrics such as reaction time, yield, and conditions. This data has been compiled from various studies to provide a broad overview of the catalytic landscape.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Catalyst LoadingReusabilityReference
Nanoparticles
Fe3O4/Xanthan GumSubstituted Aldehydes, Malononitrile, DimedoneEthanolRoom Temp.4 min96Not SpecifiedNot Specified[1]
Magnetic Lanthanum NanoparticlesSubstituted Aldehydes, Dimedone, MalononitrileSolvent-free8010 min950.03 g5 cycles[1]
Mag/BPMO-MnSubstituted Aldehydes, Dimedone, MalononitrileWaterRoom Temp.Not Specified940.8 mol%Several cycles[1]
Fe3O4@SiO2@NH2@Pd(OCOCH3)2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
CuFe2O4@starchAryl Aldehyde, Enolizable C-H activated compounds, MalononitrileEthanolRoom Temp.Not SpecifiedNot Specified0.03 gAt least 6 times[2]
Metal-Organic Frameworks (MOFs)
Cu2(NH2-BDC)2(DABCO)Aldehydes, Malononitrile, 1,3-Dicarbonyl compoundsSolvent-free (Ball-milling)Room Temp.Not SpecifiedGood to Excellent0.04 gReusable[3]
Organocatalysts
Triphenylphosphine (PPh3)Aromatic Aldehydes, Malononitrile, Ethyl AcetoacetateEtOH-H2O (1:1)RefluxNot SpecifiedGood to ExcellentNot SpecifiedRecyclable[4]
Sodium Alginate (SA)Aldehydes, Malononitrile, 1,3-Dicarbonyl compoundsWaterRoom Temp.10 min93.7100 mgAt least 2 cycles[5]
[PVPH]HSO44-chlorobenzaldehyde, malononitrile, and dimedoneNot SpecifiedNot Specified15 min953.5 mol%Reusable[6]
Base Catalysts
20% KOH loaded CaOEthyl Acetoacetate, Aromatic Aldehyde, MalononitrileSolvent-free6010 min9210 mmolAt least 5 cycles[7]
PiperidineNot SpecifiedNot SpecifiedNot Specified2 hours40Not SpecifiedNot Specified[8]
Acid Catalysts
Dodecyl Benzenesulfonic Acid (DBSA)4-fluorobenzaldehyde, malononitrile, cyclohexane-1,3-dioneWater (Microemulsion)1052 hoursOptimal with 0.2 mmol0.2 mmolRecyclable[9]
Acetic AcidNot SpecifiedNot SpecifiedNot Specified12 hoursIntermediateNot SpecifiedNot Specified[8]
Other Heterogeneous Catalysts
Nd2O3Aromatic Aldehyde, β-ketoester or β-diketoneWaterReflux45 min9310 mmolAt least 3 times[8]
Al2O3Not SpecifiedNot SpecifiedNot Specified8 hours50Not SpecifiedNot Specified[8]
MgONot SpecifiedNot SpecifiedNot Specified10 hours60Not SpecifiedNot Specified[8]
CaONot SpecifiedNot SpecifiedNot Specified7 hours42Not SpecifiedNot Specified[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these synthetic strategies.

General Procedure for Synthesis of 4H-Pyran Derivatives using CuFe2O4@starch Bionanocatalyst[2]

A mixture of aryl aldehyde (1 mmol), an enolizable C-H activated acidic compound (such as dimedone or ethyl acetoacetate, 1 mmol), and malononitrile (1.1 mmol) is combined in the presence of CuFe2O4@starch (0.03 g) as a catalyst in 3 ml of ethanol as a solvent. The reaction mixture is stirred at room temperature for the appropriate time, with the completion of the reaction monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:3) eluent. Upon completion, the magnetic nanocomposite catalyst is easily separated from the reaction solution using an external magnetic bar. The solution is then filtered, and the product is isolated.

General Procedure for the Synthesis of 4H-Pyrans using Nd2O3 Catalyst[8]

Aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (2 mmol), and the catalyst Nd2O3 (10 mmol) are refluxed in water (2 ml). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the 4H-pyran product. The catalyst can be recovered by simple filtration, washed with hot ethanol, and dried at 150°C for reuse.

Mechanochemical Synthesis of 4H-Pyrans Catalyzed by Cu2(NH2-BDC)2(DABCO) MOF[3]

A mixture of malononitrile (1 mmol), Cu2(NH2-BDC)2(DABCO) (0.04 g), a 1,3-dicarbonyl compound (1 mmol), and an aldehyde (1 mmol) is subjected to ball-milling at 27 Hz at ambient temperature under solvent-free conditions for the indicated time. The reaction progress is monitored by TLC. After completion, the catalyst is separated by filtration, washed with hot ethanol, and dried for reuse. The pure product is obtained after the evaporation of ethanol or by recrystallization if necessary.

Synthesis of 4H-Pyran Derivatives using 20% KOH loaded CaO[7]

A mixture of an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol) is stirred in the presence of 20% KOH loaded calcium oxide (10 mmol) as a catalyst under solvent-free conditions at 60°C. The reaction is monitored by TLC. After completion, ethanol is added to dissolve the solid product, and the mixture is filtered. The residue of the catalyst is washed thoroughly with warm ethanol.

Reaction Pathway and Experimental Workflow

The synthesis of 4H-pyrans typically proceeds through a domino reaction involving a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. The experimental workflow for a typical catalyzed synthesis is also depicted.

G cluster_workflow Experimental Workflow Reactants Reactants (Aldehyde, Malononitrile, 1,3-Dicarbonyl) Mixing Mixing & Reaction Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent (or Solvent-free) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Separation Catalyst Separation (Filtration/Magnetic) Monitoring->Separation Purification Product Purification (Recrystallization) Separation->Purification Product 4H-Pyran Product Purification->Product

Caption: A generalized experimental workflow for the catalytic synthesis of 4H-pyrans.

G cluster_pathway Generalized Reaction Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Compound Michael Michael Addition Dicarbonyl->Michael Intermediate1 Benzylidene Malononitrile Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Acyclic Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 4H-Pyran Cyclization->Product

Caption: The dominant reaction pathway for the three-component synthesis of 4H-pyrans.

References

Structure-activity relationship of 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3-hydroxy-pyran-4-one derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) of this class of compounds is explored through quantitative data, experimental methodologies, and visual diagrams to aid researchers and drug development professionals in the field of antiretroviral therapy.

The 3-hydroxy-pyran-4-one scaffold has been identified as a promising pharmacophore for the development of novel HIV-1 integrase inhibitors.[1][2] These compounds act by chelating the divalent metal ions, typically Mg2+, within the enzyme's active site, which are crucial for its catalytic activity.[1][2] This inhibition prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 life cycle.[1]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various 3-hydroxy-pyran-4-one derivatives is typically evaluated through their half-maximal inhibitory concentration (IC50) against the integrase enzyme and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following tables summarize the structure-activity relationship of key derivatives, highlighting the impact of different substitutions on their biological activity.

Table 1: In Vitro HIV-1 Integrase Inhibitory Activity of 3-Hydroxy-Pyran-4-One Derivatives

Compound IDR Group (Substitution at C2-carboxamide phenyl ring)HIV-1 Integrase IC50 (µM)
HPbp-Br0.37
HPdp-Cl0.70
HPCAR-28Not specified in provided abstractsLow nanomolar range

Data sourced from multiple studies.[1][3][4]

Table 2: Anti-HIV-1 Activity and Cytotoxicity of Lead Compounds

Compound IDAnti-HIV-1 EC50 (µM)Cytotoxicity CC50 (µM)
HPbFavorableLow toxicity
HPdFavorableLow toxicity
HPCAR-28Relevant potencyNo toxicity observed

Data interpretation from qualitative descriptions in the provided abstracts.[1][3][4][5]

Particularly, halogenated derivatives at the para position of a C2-carboxamide phenyl ring, such as HPb (p-Br) and HPd (p-Cl), have demonstrated promising inhibitory activities in the low micromolar range against HIV-1 integrase.[3][4][6] Further optimization of this scaffold led to the identification of HPCAR-28, which exhibits inhibitory activity in the low nanomolar range, comparable to the FDA-approved drug Raltegravir.[1][5] These findings underscore the potential of the 3-hydroxy-pyran-4-one core as a scaffold for developing potent anti-HIV agents.[4][6]

Key Structure-Activity Relationship Insights

The core structure for HIV-1 integrase inhibition by this class of compounds consists of a metal-chelating triad and a hydrophobic benzyl group.[1] The 3-hydroxy-4-pyranone moiety serves as the metal-binding group (MBG) that chelates the Mg2+ ions in the integrase active site, which also involves the catalytic triad of amino acid residues: Asp64, Asp116, and Glu152 (DDE triad).[1] The hydrophobic aromatic substituent is crucial for the strand transfer inhibition.[7]

The addition of a C-2 carboxamide moiety has been a successful strategy in enhancing the inhibitory potency of the 3-hydroxy-pyran-4-one scaffold.[1][4] Modifications at the para position of the phenyl ring of this carboxamide group have shown that halogen substituents can significantly improve the biological activity.[1][3]

SAR_Pharmacophore Scaffold Scaffold Mg1 Mg1 Scaffold->Mg1 Chelates Mg2 Mg2 Scaffold->Mg2 Chelates DDE DDE Mg1->DDE Mg2->DDE Hydrophobic Hydrophobic Hydrophobic->DDE Hydrophobic Interaction

Experimental Protocols

The evaluation of these compounds involves a series of in vitro assays to determine their inhibitory activity against HIV-1 integrase, their overall anti-HIV-1 efficacy in cell culture, and their potential toxicity to host cells.[3][6]

HIV-1 Integrase Inhibition Assay (Overall Inhibition)

This assay measures the ability of a compound to inhibit the overall activity of the HIV-1 integrase enzyme.

  • Enzyme and Substrates : Recombinant HIV-1 integrase is purified. A donor DNA substrate (often a labeled oligonucleotide mimicking the viral DNA end) and a target DNA substrate (mimicking the host DNA) are prepared.

  • Reaction Mixture : The reaction is typically carried out in a buffer containing the integrase enzyme, the donor DNA, the target DNA, and divalent cations (e.g., MgCl2 or MnCl2).

  • Compound Addition : The test compounds are dissolved (usually in DMSO) and added to the reaction mixture at various concentrations.

  • Incubation : The mixture is incubated at 37°C to allow the integration reaction to proceed.

  • Detection : The inhibition of the integration reaction is quantified. This can be done in various ways, such as by measuring the incorporation of a labeled donor DNA into the target DNA using gel electrophoresis, ELISA-based methods, or fluorescence resonance energy transfer (FRET).

  • Data Analysis : The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

HIV-1 Integrase Strand Transfer (ST) Inhibition Assay

This assay specifically measures the inhibition of the strand transfer step of the integration process.

  • Pre-incubation : The integrase enzyme is pre-incubated with the donor DNA to form a stable enzyme-DNA complex.

  • Reaction Initiation : The strand transfer reaction is initiated by the addition of the target DNA and the test compound.

  • Incubation and Detection : The subsequent steps of incubation, detection of the strand transfer product, and data analysis to determine the IC50 value are similar to the overall inhibition assay.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Cell Culture : A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is cultured.

  • Infection : The cells are infected with a known amount of HIV-1.

  • Compound Treatment : Immediately after infection, the cells are treated with various concentrations of the test compound.

  • Incubation : The infected and treated cells are incubated for a period that allows for several rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication : The extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA, measuring reverse transcriptase activity, or using reporter viruses (e.g., expressing luciferase or GFP).

  • Data Analysis : The concentration of the compound that inhibits 50% of viral replication (EC50) is determined.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds to the host cells.

  • Cell Seeding : Host cells are seeded in a multi-well plate.

  • Compound Treatment : The cells are treated with a range of concentrations of the test compound.

  • Incubation : The cells are incubated for the same duration as the anti-HIV-1 assay.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a spectrophotometer (typically at ~570 nm).

  • Data Analysis : The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), calculated as CC50/EC50, is often used to express the therapeutic window of the compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of 3-hydroxy-pyran-4-one derivatives Integrase_Assay HIV-1 Integrase Inhibition Assay Synthesis->Integrase_Assay Antiviral_Assay Cell-based Anti-HIV-1 Assay Synthesis->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Toxicity_Assay IC50 Determine IC₅₀ Integrase_Assay->IC50 EC50 Determine EC₅₀ Antiviral_Assay->EC50 CC50 Determine CC₅₀ Toxicity_Assay->CC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR CC50->SAR

References

Comparative study of 3-Chloro-tetrahydro-pyran-4-one derivatives in oncology research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and effective cancer therapeutics, the exploration of unique chemical scaffolds is paramount. Among these, the tetrahydropyran-4-one core has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the 3-position of this scaffold presents a compelling, yet underexplored, avenue for oncological research. This guide provides a comparative overview of the potential of 3-Chloro-tetrahydro-pyran-4-one derivatives, drawing insights from related pyran compounds to highlight the promise of this specific chemical class.

While direct comparative studies on a series of 3-Chloro-tetrahydro-pyran-4-one derivatives are not yet available in published literature, the existing data on analogous pyran structures strongly suggest significant potential for the development of novel anticancer agents.[1] The presence of the α-chloro ketone moiety in 3-Chloro-tetrahydro-pyran-4-one is anticipated to modulate the electrophilicity of the carbonyl group, potentially enhancing interactions with biological targets and leading to improved potency and selectivity.[1][3]

Performance of Related Pyran Derivatives: A Proxy for Potential

To contextualize the potential efficacy of 3-Chloro-tetrahydro-pyran-4-one derivatives, the cytotoxic activities of various related pyran-based compounds against different cancer cell lines are summarized below. This data serves as a valuable proxy, indicating the general anticancer promise of the pyran scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4H-PyranDerivative 4dHCT-116 (Colon)75.1[4]
4H-PyranDerivative 4kHCT-116 (Colon)85.88[4]
Fused PyranDerivative 8cHCT-116 (Colon)-[5]
Fused PyranDerivative 6eMCF7 (Breast)-[5]
Fused PyranDerivative 14bA549 (Lung)-[5]
Chalcone-1,2,3-triazoleHybrid 36A549, HeLa, DU145, HepG21.3 - 186.2 (GI50)[6]
1,2,4-triazole/chalconeHybrid 37A549 (Lung)4.4 - 16.04[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for fused pyran derivatives 8c, 6e, and 14b were presented as significant inhibition of colony formation rather than specific IC50 values in the source material.

Experimental Protocols

The evaluation of novel anticancer compounds involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments typically cited in the study of pyran derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the control wells.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis (programmed cell death), a key mechanism for many anticancer drugs.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: The cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a vital dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 3-Chloro-tetrahydro-pyran-4-one derivatives are yet to be elucidated, studies on analogous compounds suggest that they may exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[2][4]

A plausible mechanism of action for these compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4] For instance, some 4H-pyran derivatives have been shown to inhibit CDK2, leading to cell cycle arrest.[4] Furthermore, the induction of apoptosis via the intrinsic pathway, involving the modulation of Bax/Bcl-2 family proteins, is another common mechanism for cytotoxic compounds.[2]

G cluster_workflow General Experimental Workflow for Anticancer Drug Screening Synthesis Synthesis of 3-Chloro-tetrahydro-pyran-4-one Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo

Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Compound 3-Chloro-tetrahydro-pyran-4-one Derivative Kinase Protein Kinase (e.g., CDK2) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Proliferation Cell Proliferation Substrate->Proliferation

Caption: A simplified diagram illustrating the potential inhibition of a kinase signaling pathway.

G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway Compound Cytotoxic Compound Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: An overview of the intrinsic apoptosis signaling pathway, a common target for anticancer agents.

Conclusion and Future Directions

The exploration of 3-Chloro-tetrahydro-pyran-4-one derivatives as potential anticancer agents represents a promising, yet largely untapped, field of research.[1] The existing data on related pyran structures indicate that this chemical class holds significant potential for the development of novel oncology therapeutics.[1][7] There is a critical need for the systematic synthesis of a library of 3-Chloro-tetrahydro-pyran-4-one derivatives with diverse substitutions to facilitate a thorough investigation of their structure-activity relationships.[1] Such studies, employing standardized in vitro and in vivo models, will be instrumental in identifying lead compounds with potent and selective anticancer activity and in elucidating their mechanisms of action. This will ultimately pave the way for the development of a new generation of pyran-based cancer therapies.

References

Confirming the Structure of 3-(Benzyloxy)-4H-pyran-4-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of 3-(Benzyloxy)-4H-pyran-4-one, a heterocyclic compound with potential applications in medicinal chemistry.

This document outlines the expected fragmentation patterns in mass spectrometry, offers a detailed experimental protocol, and compares this technique with alternative methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. All quantitative data is summarized for clear comparison, and a proposed fragmentation pathway is visualized.

Structural Elucidation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis. For this compound (Molecular Formula: C₁₂H₁₀O₃, Molecular Weight: 202.21 g/mol ), electron ionization (EI) mass spectrometry is expected to yield a distinct fragmentation pattern.

Proposed Fragmentation Pathway

The primary fragmentation of this compound under EI-MS is anticipated to involve cleavage of the benzylic ether bond and rearrangements within the pyranone ring. The molecular ion peak [M]⁺• is expected to be observed at m/z 202.

Key fragmentation pathways likely include:

  • Benzylic Cleavage: The most favorable cleavage is expected at the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 , which is often the base peak in the spectra of benzyl-containing compounds. The corresponding radical would be the 3-oxy-4H-pyran-4-one radical.

  • Tropylium Ion Formation: The benzyl cation can rearrange to the highly stable tropylium ion, also at m/z 91 .

  • Pyranone Ring Fragmentation: The 4H-pyran-4-one moiety can undergo characteristic losses of small neutral molecules. Following the initial benzylic cleavage, the resulting pyranone radical cation could lose carbon monoxide (CO), a common fragmentation for pyrones, leading to a furan derivative. Direct fragmentation of the molecular ion may also involve the loss of CO (m/z 174) or other small fragments.

  • Formation of other significant ions: Cleavage at the O-CH₂ bond can also result in a C₅H₃O₃⁻ ion at m/z 111 .

The following diagram illustrates the proposed major fragmentation pathway for this compound.

Fragmentation_Pathway M [C₁₂H₁₀O₃]⁺• m/z = 202 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->F1 - C₅H₃O₃• F2 [C₅H₃O₃]• m/z = 111 M->F2 - C₇H₇• F4 [C₁₁H₇O₂]⁺ m/z = 174 M->F4 - CO F3 [C₆H₅]⁺ m/z = 77 F1->F3 - CH₂

Caption: Proposed EI-MS fragmentation of this compound.

Data Presentation: Predicted Mass Spectrum
m/z Proposed Ion Formula Origin of Fragment Relative Abundance
202Molecular Ion[C₁₂H₁₀O₃]⁺•Intact MoleculeModerate
91 Tropylium Ion [C₇H₇]⁺ Benzylic Cleavage High (Base Peak)
1113-oxy-4H-pyran-4-one radical cation[C₅H₃O₃]•Cleavage of the O-CH₂ bondModerate
174[M-CO]⁺[C₁₁H₁₀O₂]⁺•Loss of Carbon MonoxideLow
77Phenyl Cation[C₆H₅]⁺Loss of CH₂ from Tropylium IonModerate

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, provides structural information through fragmentation.Isomers can have similar mass spectra, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.Unambiguous structure determination, information on stereochemistry and conformation.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides information on key chemical bonds.Provides limited information on the overall molecular structure, overlapping signals can be problematic.
Expected Data from Alternative Techniques
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2-7.4 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

    • δ 5.1 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • δ 7.7 ppm (d, 1H): Proton at the C2 position of the pyranone ring.

    • δ 6.4 ppm (d, 1H): Proton at the C5 position of the pyranone ring.

    • δ 7.6 ppm (s, 1H): Proton at the C6 position of the pyranone ring.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 175 ppm: Carbonyl carbon (C4) of the pyranone ring.

    • δ 155-160 ppm: Olefinic carbons of the pyranone ring (C2, C6).

    • δ 140-145 ppm: Quaternary carbon of the pyranone ring (C3).

    • δ 127-135 ppm: Carbons of the phenyl ring.

    • δ 110-120 ppm: Olefinic carbon of the pyranone ring (C5).

    • δ 70-75 ppm: Methylene carbon (-CH₂-) of the benzyl group.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

    • ~1650 cm⁻¹: C=O stretching of the γ-pyrone.

    • ~1600, 1495 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1250 cm⁻¹: C-O-C stretching of the ether linkage.

Experimental Protocols

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound (0.1-1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known chemical structure.

Conclusion

The structural confirmation of this compound is most effectively achieved through a combination of analytical techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, with the characteristic benzylic cleavage leading to a prominent ion at m/z 91. When combined with the detailed structural insights from NMR spectroscopy and the functional group information from IR spectroscopy, a confident and unambiguous structural elucidation can be accomplished. This multi-faceted approach is essential for ensuring the identity and purity of compounds in a drug discovery and development setting.

Cross-Validation of Biological Activity in Structurally Similar Pyranones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyranone scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. Derivatives of this heterocyclic core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an objective comparison of the biological performance of structurally similar pyranone derivatives, supported by experimental data and detailed methodologies to facilitate informed decision-making in drug discovery and development.

Comparative Analysis of Biological Activities

The biological potential of pyranone derivatives is best understood through a direct comparison of their efficacy in various bioassays. The following sections summarize quantitative data from key studies, offering a clear overview of their performance across different therapeutic areas.

Anticancer Activity

Pyranone derivatives have exhibited notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer activity, with lower values indicating greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-hydroxy-2-hydroxymethyl-4-pyranone Derivatives
5-hydroxy-2-iodomethyl-4-pyranoneL1210 Murine Leukemia3.15[3]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia3.40[3]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 Murine Leukemia3.75[3]
2-bromomethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia4.30[3]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 Murine Leukemia5[3]
6-bromo-2-chloromethyl-4-pyranoneL1210 Murine Leukemia13.50[3]
6-chloro-2-chloromethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia18[3]
2-chloromethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia20[3]
Phomapyrone Derivatives
Phomapyrone BHL-60 Human Leukemia27.90[4][5]
Phomapyrone AHL-60 Human Leukemia34.62[4][5]
3,4,6-triphenylpyran-2-one Derivatives (COX-2 Inhibitors)
6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (12e)COX-2 Enzyme0.02[6]
Celecoxib (Reference Drug)COX-2 Enzyme0.07[6]
Rofecoxib (Reference Drug)COX-2 Enzyme0.50[6]
Pyrone-embedded Cortistatin A Analogs
Analog 11HUVEC0.02[7]
Analog 7HUVEC0.09[7]
Antimicrobial Activity

The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiroaminopyran Derivatives
Compound 5d (cytosine derivative)Staphylococcus aureus (clinical isolate)32[8]
Compound 5d (cytosine derivative)Streptococcus pyogenes (clinical isolate)64[8]
Pyrano[2,3-c] Pyrazole Derivatives
Compound 5cKlebsiella pneumoniae6.25[9]
Compound 5cEscherichia coli6.25[9]
Compound 5cListeria monocytogenes>6.25[9]
Anti-inflammatory Activity

Several pyranone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Compound/DerivativeAssay/TargetIC50 (µM)Reference
Calomembranone (Compound 7)Nitric Oxide (NO) Inhibition in RAW 264.7 cells0.92[10]
6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (12e)COX-2 Inhibition0.02[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10^4 cells per well in 100µl of growth medium and incubated for 24 hours at 37°C.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the pyranone derivatives, typically in serial dilutions.[11]

  • Incubation: The plate is incubated for an additional 48 hours.[11]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[1]

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyranone compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.[8]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the pyranone derivatives for 2 hours before being stimulated with LPS (500 ng/mL) for 20-24 hours.[12]

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and study designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Pyranone Derivative Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Inhibition, etc.) characterization->anti_inflammatory data_analysis IC50/MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

General workflow for the synthesis, screening, and analysis of pyranone derivatives.

Certain pyranone derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For instance, some compounds have been shown to suppress inflammation through the regulation of Toll-like Receptor 4 (TLR4) mediated signal transduction via the IKK/NF-κB signaling pathway.[10][13] Others inhibit the phosphorylation of MAPKs (JNK, ERK, and p38) and Akt.[12][14]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK Proinflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Proinflammatory_Genes NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB degradation NFkB->Proinflammatory_Genes Cytokines Inflammatory Cytokines (TNF-α, IL-6, iNOS) Proinflammatory_Genes->Cytokines Pyranone Pyranone Derivative Pyranone->MAPK Pyranone->IKK

Simplified signaling pathway for the anti-inflammatory action of certain pyranones.

References

A Comparative Guide to Purity Analysis of Synthetic 3-(Benzyloxy)-4H-pyran-4-one: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthetic compounds is a cornerstone of chemical research and drug development, ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 3-(Benzyloxy)-4H-pyran-4-one, a key intermediate in the synthesis of various bioactive molecules. Experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile organic compounds. Its high resolving power allows for the separation of the main compound from closely related impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Proposed RP-HPLC Method

While a specific validated method for this compound is not widely published, the following protocol, adapted from established methods for similar pyranone derivatives, serves as an excellent starting point for method development and validation.[1]

Table 1: Proposed HPLC Parameters for Purity Analysis of this compound

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher concentration of A, and gradually increase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at an appropriate wavelength (estimated around 254 nm or 310 nm based on similar structures)[2]
Injection Volume 10 µL
Column Temperature 25-30 °C
Sample Preparation Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Experimental Protocol: HPLC Purity Determination
  • Solution Preparation:

    • Prepare the mobile phases A and B as described in Table 1 and degas them.

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase mixture to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution for linearity and limit of detection (LOD) / limit of quantitation (LOQ) determination.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared sample solutions.

    • Run the gradient program to elute the main peak and any impurities.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the main component using the area normalization method (assuming all components have a similar UV response).

    • For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Comparison with Alternative Purity Assessment Methods

While HPLC is a gold standard, other techniques offer complementary information and can be advantageous in specific scenarios. The choice of method often depends on the required level of accuracy, the nature of potential impurities, and available resources.

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between stationary and mobile phases.Signal intensity is directly proportional to the molar concentration of the nuclei.Separation by chromatography followed by mass-to-charge ratio detection.
Primary/Secondary Method Secondary (requires a reference standard for accurate quantification).Primary (can determine absolute purity with a certified internal standard).Primarily qualitative, can be quantitative with appropriate standards.
Sensitivity High, suitable for trace impurity detection.Lower than HPLC, but can be enhanced with high-field instruments.Very high, excellent for detecting trace-level impurities.
Selectivity High for separating structurally similar compounds.Excellent for structural confirmation and identifying impurities. Signal overlap can be a limitation.High mass selectivity, can distinguish compounds with different masses.
Sample Throughput High, well-suited for routine quality control.Lower, especially with long relaxation delays required for accurate quantification.Moderate to high, depending on the chromatographic method.
Destructive YesNo, the sample can be recovered.Yes
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[3] It relies on the comparison of the integral of an analyte's proton signal to that of a certified internal standard of known purity.

Potential Impurities to Consider:

Common impurities in the synthesis of this compound may include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as isomeric furanone derivatives.[4]

  • Residual solvents from purification.

  • Degradation products, which can arise from exposure to harsh pH conditions or high temperatures.[5]

Visualizing the Analytical Workflow

To effectively manage the purity analysis of synthetic this compound, a structured workflow is essential. The following diagrams, created using the DOT language, illustrate the key stages of the process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection Start Purity Analysis Required for This compound Decision1 Need for High Throughput & Routine QC? Start->Decision1 Decision2 Need for Absolute Purity & Structural Confirmation? Decision1->Decision2 No HPLC HPLC Analysis Decision1->HPLC Yes Decision3 Need to Identify Unknown Impurities? Decision2->Decision3 No qNMR qNMR Analysis Decision2->qNMR Yes LCMS LC-MS Analysis Decision3->LCMS Yes Orthogonal Orthogonal Approach (e.g., HPLC + qNMR) Decision3->Orthogonal Consider HPLC->Orthogonal qNMR->Orthogonal LCMS->Orthogonal

Caption: Decision tree for selecting an analytical method.

References

Comparing the efficacy of pyranone derivatives against known antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – New research highlights the significant antimicrobial efficacy of pyranone derivatives, positioning them as formidable contenders against established antimicrobial agents. A comprehensive analysis of recent studies reveals that these heterocyclic compounds demonstrate potent activity against a range of pathogenic bacteria, including notorious strains of Staphylococcus aureus and Escherichia coli. This guide provides a detailed comparison of the performance of pyranone derivatives against well-known antibiotics, supported by quantitative experimental data, detailed methodologies, and visualizations of their mechanisms of action.

The escalating threat of antibiotic resistance has intensified the search for novel antimicrobial compounds. Pyranone derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities. The data presented here offers a clear, evidence-based overview for researchers, scientists, and drug development professionals.

Comparative Efficacy: Pyranone Derivatives vs. Standard Antibiotics

The antimicrobial potential of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and, in some cases, its half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the efficacy of various pyranone derivatives in comparison to standard antibiotics against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Compound/DerivativeTarget OrganismMIC (µg/mL)IC50 (µM)Reference AgentReference Agent MIC (µg/mL)Reference Agent IC50 (µM)
Pyranone Derivative 4g Staphylococcus aureus-27.78Ampicillin-38.64
Pyranone Derivative 4j Staphylococcus aureus-33.34Ampicillin-50.09
Pyranone Derivative 4s Staphylococcus aureus3.91 - 7.81-Levofloxacin>128-
Pyranone Derivative 4s Escherichia coli3.91 - 7.81-Levofloxacin--
Spiro-4H-pyran Derivative 5d Staphylococcus aureus32-Gentamicin0.5 - 2-
Spiro-4H-pyran Derivative 5d Escherichia coli>512-Gentamicin0.25 - 1-

Unraveling the Mechanisms: How They Work

Understanding the mechanism of action is crucial for the development of effective and specific antimicrobial drugs. Pyranone derivatives have been shown to target different cellular pathways than many conventional antibiotics.

One of the key mechanisms identified for certain pyranone derivatives, such as naphtho-γ-pyrones, is the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI) .[1] This enzyme is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for building bacterial cell membranes. By inhibiting FabI, these pyranone derivatives effectively halt the production of vital membrane components, leading to bacterial cell death.[1][2]

FASII_Pathway_Inhibition acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD elongation_cycle Fatty Acid Elongation Cycle (4 repeating steps) malonyl_acp->elongation_cycle FabH, FabG, FabZ enoyl_acp trans-2-Enoyl-ACP elongation_cycle->enoyl_acp fabI Enoyl-ACP Reductase (FabI) enoyl_acp->fabI acyl_acp Acyl-ACP fabI->acyl_acp NAD(P)H -> NAD(P)+ acyl_acp->elongation_cycle Further rounds fatty_acids Fatty Acids acyl_acp->fatty_acids membrane Bacterial Cell Membrane Synthesis fatty_acids->membrane pyranone Pyranone Derivatives pyranone->fabI Inhibition

Inhibition of the bacterial fatty acid synthesis (FAS-II) pathway by pyranone derivatives.

In contrast, conventional antibiotics operate through different mechanisms. For example, Ampicillin , a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[3][4] This weakens the cell wall and leads to lysis.

Levofloxacin , a fluoroquinolone, targets bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and separation.[5][6] Gentamicin , an aminoglycoside, binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[7][8]

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., pyranone derivative or standard antibiotic) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The solution is then sterilized by filtration.

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism (e.g., S. aureus, E. coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial stock solution is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

  • Plating: The aliquots are plated onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

AST_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antimicrobial Agent in 96-Well Plate prep_plate->inoculate incubate_mic Incubate Plate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates at 37°C for 24-48h subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End: Report MIC & MBC Values read_mbc->end

Experimental workflow for determining MIC and MBC.

Conclusion

The comparative data and mechanistic insights presented in this guide underscore the potential of pyranone derivatives as a promising new class of antimicrobial agents. Their efficacy against clinically relevant bacteria, coupled with a distinct mechanism of action, offers a new avenue in the fight against antimicrobial resistance. Further research and development in this area are warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)-4H-pyran-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Benzyloxy)-4H-pyran-4-one, a compound often used in pharmaceutical research and development. Adherence to these protocols is critical for minimizing risks and maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the potential hazards associated with this compound and similar pyranone derivatives.

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.To prevent skin and eye contact with the chemical.
Ventilation All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of any dust or vapors.
Ignition Sources Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools when handling the solid compound.To prevent fire or explosion, as the flammability of this specific compound is not fully characterized.
Spill Response Have a chemical spill kit readily available. In case of a spill, avoid generating dust, evacuate the immediate area, and follow your institution's established spill cleanup procedures.To contain and manage accidental releases effectively and safely.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound, along with any grossly contaminated materials (e.g., weigh boats, contaminated filter paper), should be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, the entire solution must be treated as hazardous waste. Segregate halogenated and non-halogenated solvent waste into separate, appropriate containers.[1]

    • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2] Once decontaminated, the container can be disposed of according to institutional guidelines.[3]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards (e.g., "Irritant," "Handle with Care").

    • Note the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure containers are kept tightly closed except when adding waste.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Provide them with an accurate inventory of the waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid segregate_liquid Segregate into Halogenated or Non-Halogenated Waste Container liquid_waste->segregate_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste segregate_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate_liquid contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 3-(Benzyloxy)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Benzyloxy)-4H-pyran-4-one. The procedural, step-by-step guidance is designed to answer specific operational questions and build a foundation of trust through a commitment to laboratory safety.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a splash hazard.[1][4][5]Protects against splashes and airborne particles that could cause serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[1][5][6]Prevents skin contact, which may lead to irritation.[1][6]
Body Protection A laboratory coat or a chemical-resistant apron should be worn. Closed-toe shoes are mandatory.[1][7][8]Protects skin and personal clothing from potential spills and contamination.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]Minimizes the inhalation of any potential vapors or dust, which could cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is essential to minimize risks during the handling of this compound.

1. Preparation:

  • Ensure the designated work area, ideally a chemical fume hood, is clean and uncluttered.[1]

  • Verify that a safety shower and eyewash station are readily accessible and operational.[6][9]

  • Assemble all necessary equipment, reagents, and waste containers before commencing work.

  • Don all required personal protective equipment as outlined in the table above.[1][6]

2. Handling:

  • Conduct all manipulations of this compound inside a certified chemical fume hood to control exposure to potential vapors or dust.[1]

  • Avoid direct contact with skin, eyes, and clothing.[6][9]

  • Use appropriate tools, such as spatulas or scoops, for transferring the solid material to prevent dispersal and contamination.[1]

  • Keep containers of the compound tightly closed when not in use.[1][6]

3. Post-Handling:

  • Thoroughly clean the work area and decontaminate any reusable equipment according to standard laboratory procedures.

  • Remove PPE in the correct order to prevent cross-contamination.

  • Dispose of single-use PPE and any contaminated materials in the designated hazardous waste stream.[10]

  • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Emergency and Disposal Plan

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • If ingested: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spills: For small spills, carefully sweep up the solid material using non-sparking tools and place it in a suitable, labeled container for disposal.[10] For larger spills, or if you feel it is unsafe to proceed, evacuate the area and contact your institution's emergency response team.[10]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Solid Waste: Place unused or expired compounds and any contaminated disposable materials (e.g., weigh boats, paper towels) into a dedicated, clearly labeled hazardous waste container.[10][11] The container should be made of a compatible material and have a secure lid.[10]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution should be disposed of as hazardous waste. Collect this waste in a sealable, chemical-resistant container. It is crucial to segregate halogenated and non-halogenated solvent waste into separate containers.[10]

  • Storage of Waste: Keep waste containers tightly closed at all times, except when adding waste.[10] Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

  • Waste Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[11]

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood post_handling Post-Handling handling->post_handling spill Spill Response handling->spill If spill occurs waste Waste Disposal post_handling->waste cleanup Decontamination & Cleanup post_handling->cleanup ppe->handling Proceed to handling spill->handling After cleanup end End waste->end cleanup->end

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-4H-pyran-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.